2,2'-Oxybis(ethylamine) dihydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(2-aminoethoxy)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2O.2ClH/c5-1-3-7-4-2-6;;/h1-6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTCUXFVANABSPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCN)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H14Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70209624 | |
| Record name | 2,2'-Oxybis(ethylamine) hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70209624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60792-79-2 | |
| Record name | 2,2'-Oxydiethylamine dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060792792 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-Oxybis(ethylamine) hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70209624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-oxybis(ethylamine) hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.741 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2'-OXYDIETHYLAMINE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MJ9SN78NYT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,2'-Oxybis(ethylamine) dihydrochloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of 2,2'-Oxybis(ethylamine) dihydrochloride, a versatile bifunctional primary amine. The document delves into its fundamental chemical and physical properties, outlines its common applications as a synthetic building block and flexible linker, and offers detailed experimental protocols for its use. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, polymer science, and drug development, offering insights into the practical utility and theoretical considerations of this important chemical compound.
Core Molecular and Physical Properties
This compound is the hydrochloride salt of bis(2-aminoethyl) ether. The presence of two primary amine groups and a flexible ether linkage makes it a valuable reagent in a variety of chemical transformations. Its salt form enhances stability and simplifies handling compared to the free base, which is hygroscopic.
Molecular Identity
The fundamental molecular attributes of this compound are summarized in the table below.
| Identifier | Value | Source(s) |
| Molecular Formula | C₄H₁₄Cl₂N₂O | [1][2][3][4][5][6][7][8] |
| Molecular Weight | 177.07 g/mol | [1][2][3][4][5][6][7][8] |
| CAS Number | 60792-79-2 | [1][2][3][4][5][6][7][8][9] |
| IUPAC Name | 2-(2-aminoethoxy)ethanamine;dihydrochloride | [6] |
| Synonyms | 2,2'-Oxydiethylamine dihydrochloride, Bis(2-aminoethyl) ether dihydrochloride | [1][2][3][7][8] |
Physicochemical Properties
The physical properties of this compound are critical for its storage, handling, and use in chemical reactions.
| Property | Value | Source(s) |
| Physical State | White to off-white crystalline powder | [5][8][10] |
| Melting Point | 230-234 °C | [2][3][8][10] |
| Solubility | Soluble in water | [8] |
| Storage Conditions | Room temperature, in a dry, sealed container | [4][8][10] |
Applications in Synthesis and Drug Development
The bifunctional nature of this compound makes it a valuable building block in several areas of chemical synthesis, from polymer chemistry to the development of complex pharmaceutical agents.
Flexible Linker in Bioconjugation
The ethylene glycol-like structure of the core ether linkage imparts flexibility and hydrophilicity to molecules that incorporate this moiety. This is particularly advantageous in the field of bioconjugation, where linkers are used to connect a payload (e.g., a drug) to a targeting moiety (e.g., an antibody or a small molecule).
A common application of this compound is in the formation of amide bonds with carboxylic acids. The dihydrochloride salt is typically neutralized in situ to the free diamine before reaction.
Caption: Amide bond formation workflow.
Building Block in Polymer Chemistry
The diamine functionality allows this compound to act as a monomer or a cross-linking agent in the synthesis of polymers such as polyamides and polyimides. The resulting polymers often exhibit enhanced flexibility and thermal stability.[10]
This protocol outlines a general procedure for the synthesis of a polyamide via interfacial polymerization.
-
Aqueous Phase Preparation: Dissolve this compound and an inorganic base (e.g., sodium hydroxide) in water.
-
Organic Phase Preparation: Dissolve a diacyl chloride (e.g., terephthaloyl chloride) in a water-immiscible organic solvent (e.g., dichloromethane).
-
Interfacial Polymerization: Carefully layer the organic phase over the aqueous phase. The polyamide will form at the interface.
-
Isolation: The resulting polymer film can be carefully drawn from the interface, washed with water and an organic solvent, and dried.
Component in Pharmaceutical and Bio-active Molecules
This compound is utilized in the synthesis of various active pharmaceutical ingredients (APIs).[10] Its ability to introduce a flexible, hydrophilic spacer is often exploited to improve the pharmacokinetic properties of a drug candidate. It can also be found in surfactants and emulsifiers used in personal care and industrial formulations.[10][11]
Quality Control and Characterization
The purity and identity of this compound and its derivatives are typically confirmed using a combination of analytical techniques.
| Analytical Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of the chemical environment of protons and carbons. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups, such as N-H and C-O stretches. |
| Mass Spectrometry (MS) | Determination of the molecular weight and confirmation of the molecular formula. |
| Melting Point Analysis | Assessment of purity. A sharp melting point range is indicative of high purity. |
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust. Use in a well-ventilated area. The free base is hygroscopic and should be handled under an inert atmosphere.[5]
-
Storage: Store in a tightly sealed container in a cool, dry place.[4][8][10]
Conclusion
This compound is a readily available and versatile chemical reagent with significant applications in both academic research and industrial processes. Its bifunctional nature, coupled with the flexibility and hydrophilicity of its core structure, makes it an invaluable tool for the synthesis of polymers, the development of novel pharmaceuticals, and the construction of complex molecular architectures through bioconjugation. A thorough understanding of its properties and reaction characteristics, as outlined in this guide, will enable researchers and developers to effectively harness its potential in their respective fields.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound | 60792-79-2 [chemicalbook.com]
- 3. 2,2′-オキシジエチルアミン 二塩酸塩 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 60792-79-2|this compound|BLD Pharm [bldpharm.com]
- 5. labproinc.com [labproinc.com]
- 6. 2,2'-Oxybis(ethylamine) hydrochloride | C4H14Cl2N2O | CID 2829023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 8. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. 2,2'-Oxydiethylamine monohydrochloride | C4H13ClN2O | CID 16211392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound [myskinrecipes.com]
- 11. This compound [myskinrecipes.com]
An In-depth Technical Guide to the Solubility of 2,2'-Oxybis(ethylamine) dihydrochloride in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2,2'-Oxybis(ethylamine) dihydrochloride (CAS 60792-79-2), a key bifunctional primary amine linker utilized in bioconjugation, drug delivery systems, and materials science. While quantitative solubility data in organic solvents is not widely published, this document synthesizes fundamental chemical principles to provide researchers, scientists, and drug development professionals with a robust framework for solvent selection and experimental solubility determination. We will explore the physicochemical properties of this salt, the theoretical underpinnings of its solubility based on solvent-solute interactions, and present a detailed, field-proven protocol for accurately measuring its solubility. This guide is designed to empower researchers with the predictive knowledge and practical methodologies necessary to effectively incorporate this compound into their workflows.
Introduction: Understanding the Core Compound
This compound is the hydrochloride salt of a short-chain diamine containing an ether linkage. Its structure, featuring two primary amine groups, makes it a valuable hydrophilic linker in various chemical syntheses. The presence of these amines in their protonated, salt form, however, significantly influences its physical properties, most notably its solubility.
Key Physicochemical Properties:
-
Molecular Formula: C₄H₁₄Cl₂N₂O[1]
-
Appearance: White, solid[3]
-
Hygroscopicity: The compound is noted to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3] This is a critical consideration for storage and handling, as absorbed water can influence experimental results.
The dihydrochloride salt form is often preferred for its stability and ease of handling compared to the free base, which is a liquid.[5][6] However, this salt form drastically alters its solubility profile, favoring polar, protic solvents and generally exhibiting poor solubility in nonpolar organic solvents.[7] Understanding this behavior is paramount for its effective use in organic synthesis and formulation development.
The Science of Solubility: A Mechanistic Perspective
The solubility of an ionic compound like this compound in any given solvent is governed by the principle of "like dissolves like". This is a direct consequence of the intermolecular forces at play and the thermodynamics of the dissolution process.
For dissolution to occur, the energy released from the interaction between the solute ions (the protonated diamine and chloride ions) and the solvent molecules must be sufficient to overcome the lattice energy of the solid salt and the intermolecular forces within the solvent itself.
Key Factors Influencing Solubility:
-
Solvent Polarity: Polar solvents, which have a significant dipole moment, are better able to solvate the charged ions of the salt. The positive and negative ends of the solvent molecules can orient themselves around the cation (protonated amine) and anion (chloride), respectively, stabilizing them in solution.
-
Hydrogen Bonding: Protic solvents, such as water and alcohols, can act as both hydrogen bond donors and acceptors. This allows for strong interactions with both the protonated amine groups and the chloride anions, significantly enhancing solubility.
-
Dielectric Constant: Solvents with a high dielectric constant are more effective at shielding the electrostatic attraction between the oppositely charged ions of the salt, preventing them from re-associating and precipitating out of solution.
The interplay of these factors dictates the extent to which this compound will dissolve in a particular organic solvent.
Predicted Solubility Profile of this compound
Based on the aforementioned principles, we can predict the qualitative solubility of this compound in a range of common organic solvents. It is crucial to note that these are predictions and should be experimentally verified for any critical application.
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Water | Highly Soluble | Excellent hydrogen bonding and high polarity effectively solvate the ions. |
| Methanol | Soluble | A polar, protic solvent capable of strong hydrogen bonding, though less effective than water. | |
| Ethanol | Moderately Soluble | Polarity and hydrogen bonding ability are lower than methanol, leading to reduced solubility. | |
| Isopropanol | Sparingly Soluble | Increased nonpolar character compared to ethanol further reduces its ability to solvate the salt. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble to Moderately Soluble | High polarity and ability to accept hydrogen bonds can solvate the cation, but it cannot donate hydrogen bonds to the anion. |
| Dimethylformamide (DMF) | Soluble to Moderately Soluble | Similar to DMSO, its high polarity facilitates dissolution, but the lack of hydrogen bond donation limits it. | |
| Acetonitrile | Sparingly Soluble to Insoluble | Lower polarity and weaker interactions with the ions compared to DMSO and DMF. | |
| Acetone | Insoluble | Moderate polarity but lacks the strong solvating power for ionic salts. | |
| Nonpolar | Dichloromethane (DCM) | Insoluble | Low polarity and inability to form strong interactions with the ions. |
| Tetrahydrofuran (THF) | Insoluble | Low polarity and primarily nonpolar character. | |
| Toluene | Insoluble | Aromatic and nonpolar, unable to overcome the salt's lattice energy. | |
| Hexane | Insoluble | Aliphatic and nonpolar, with very weak intermolecular forces. |
Experimental Determination of Solubility: A Validated Protocol
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound.
Experimental Workflow Diagram
Caption: Workflow for experimental solubility determination.
Step-by-Step Methodology
This protocol is based on the equilibrium solubility method, a gold-standard technique for generating accurate solubility data.[8][9]
-
Solvent and Solute Preparation:
-
Ensure the organic solvent is of high purity and, if necessary, dried to minimize the influence of water, especially given the hygroscopic nature of the solute.
-
Dry the this compound under vacuum to remove any absorbed water.
-
-
Equilibration:
-
To a series of sealed vials, add a known volume (e.g., 1.0 mL) of the desired organic solvent.
-
Add an excess amount of the dried this compound to each vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Place the vials in a temperature-controlled shaker or on a stir plate at a constant temperature (e.g., 25 °C).
-
Agitate the suspensions for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically adequate.[8]
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe fitted with a sub-micron filter (e.g., 0.22 µm PTFE or nylon) to remove all undissolved particles. This step is critical to prevent overestimation of solubility.
-
Accurately dilute a known volume of the filtered supernatant with a suitable solvent (often the mobile phase for the analytical method) to bring the concentration within the linear range of the analytical instrument.
-
-
Analysis and Quantification:
-
Quantify the concentration of this compound in the diluted samples using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is well-suited for this non-chromophoric compound.
-
Prepare a series of standard solutions of known concentrations to generate a calibration curve.
-
Calculate the concentration of the original saturated solution by applying the dilution factor. The result is the solubility of the compound in the tested solvent at the specified temperature.
-
Causality in Experimental Design: Why This Protocol Works
The described protocol is designed for robustness and accuracy. Here's the rationale behind the key steps:
-
Use of Excess Solid: This ensures that the solution is truly saturated and in equilibrium with the solid phase.
-
Constant Temperature Control: Solubility is temperature-dependent.[10] Maintaining a constant temperature is essential for reproducible results.
-
Extended Equilibration Time: Allows sufficient time for the dissolution process to reach a steady state.[8]
-
Filtration of Supernatant: Prevents undissolved microparticles from being included in the analysis, which would lead to erroneously high solubility values.
-
Validated Analytical Method: Ensures that the quantification of the dissolved solute is accurate and reliable.
Logical Relationships in Solubility
The following diagram illustrates the logical dependencies that dictate the solubility of this compound.
Caption: Factors influencing the solubility of the dihydrochloride salt.
Conclusion
While readily available quantitative data on the solubility of this compound in organic solvents is scarce, a thorough understanding of its chemical nature as a hydrophilic salt allows for strong qualitative predictions. Its solubility is expected to be highest in polar protic solvents like methanol and decrease significantly with decreasing solvent polarity and hydrogen bonding capability. For applications requiring precise concentration data, the experimental protocol detailed in this guide provides a reliable and scientifically sound method for its determination. By combining theoretical understanding with rigorous experimental validation, researchers can confidently and effectively utilize this versatile linker in their synthetic and formulation endeavors.
References
- 1. 2,2'-Oxybis(ethylamine) hydrochloride | C4H14Cl2N2O | CID 2829023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,2 -Oxydiethylamine 97 60792-79-2 [sigmaaldrich.com]
- 3. labproinc.com [labproinc.com]
- 4. This compound | 60792-79-2 [chemicalbook.com]
- 5. 2,2'-Oxybis(ethylamine), 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. 2,2'-Oxybis(ethylamine), 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2,2'-Oxybis(ethylamine) Dihydrochloride
For the innovative researchers, scientists, and drug development professionals forging the path to new therapeutics, a deep understanding of the chemical entities they work with is paramount. This guide provides an in-depth technical overview of 2,2'-Oxybis(ethylamine) dihydrochloride, a versatile building block with increasing relevance in modern medicinal chemistry, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Beyond a mere recitation of safety data, this document aims to instill a foundational understanding of the "why" behind safe handling protocols, empowering you to make informed decisions in the laboratory.
Unveiling the Identity and Utility of this compound
This compound is the salt form of a flexible diamine, offering two primary amine functionalities connected by an ether linkage. This structure imparts desirable solubility and conformational properties, making it a valuable component in the synthesis of more complex molecules.[1][2][3] In the realm of drug development, its application as a polyethylene glycol (PEG)-based linker in PROTACs is of significant interest. PROTACs are novel therapeutic agents that co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1][2][3][4][5] The linker element, for which this compound serves as a foundational unit, is a critical determinant of a PROTAC's efficacy and pharmacokinetic properties.[4][5]
Below is a representation of the chemical structure of this compound:
Caption: Chemical structure of this compound.
A Comprehensive Examination of the Safety Data Sheet (SDS)
The Safety Data Sheet is the cornerstone of chemical safety. For this compound, a thorough analysis reveals the following key hazard information and corresponding safety imperatives.
Hazard Identification
Globally Harmonized System (GHS) classifications for this compound consistently highlight oral toxicity as a primary concern.
| Hazard Class | Category | Hazard Statement | Key Insight for the Researcher |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[6] | This classification underscores the importance of preventing ingestion. Even small quantities can cause adverse health effects. All handling procedures must be designed to eliminate the possibility of oral intake. |
| Skin Corrosion/Irritation | Data not consistently available for the dihydrochloride salt. The free base is corrosive. | H314: Causes severe skin burns and eye damage (for the free base).[7] | While the dihydrochloride is a salt and likely less corrosive than the free amine, prudence dictates treating it as a potential skin and eye irritant. The acidic nature of the hydrochloride salt in solution could still pose a hazard. |
| Serious Eye Damage/Irritation | Data not consistently available for the dihydrochloride salt. The free base causes serious eye damage. | H318: Causes serious eye damage (for the free base).[8] | Similar to skin irritation, the potential for eye irritation from the dihydrochloride salt, especially upon dissolution, necessitates stringent eye protection. |
Physical and Chemical Properties: The "Why" Behind Handling Procedures
Understanding the physical and chemical properties of a substance is fundamental to designing safe and effective experimental protocols.
| Property | Value | Implication for Handling and Storage |
| Physical State | Solid (crystalline powder).[9] | As a solid, the primary exposure risk during handling is through the generation of dust. Engineering controls and personal protective equipment should be selected to mitigate this. |
| Molecular Formula | C₄H₁₄Cl₂N₂O[6] | - |
| Molecular Weight | 177.07 g/mol [6] | For accurate solution preparation. |
| Melting Point | 230-234 °C (lit.) | High melting point indicates thermal stability under normal laboratory conditions. |
| Solubility | Soluble in water.[10] | Water solubility is a key feature for its use in biological applications and for cleaning spills. However, this also means it can be readily absorbed if it comes into contact with moist skin. |
| pH of Solution | Data not available, but expected to be acidic. | As the dihydrochloride salt of a weak base, an aqueous solution will be acidic. This has implications for chemical compatibility and potential corrosion of some materials. |
| Hygroscopic | Yes.[9] | The compound can absorb moisture from the air. This necessitates storage in a tightly sealed container in a dry environment to maintain its integrity and prevent clumping. |
The Hierarchy of Controls: A Proactive Approach to Safety
Personal Protective Equipment (PPE) is the final line of defense. A robust safety culture prioritizes engineering and administrative controls to minimize exposure risk.
Caption: The Hierarchy of Controls for managing chemical hazards.
Engineering Controls: Your First Line of Defense
-
Ventilation: All weighing and handling of this compound powder should be conducted in a certified chemical fume hood or a ventilated balance enclosure. This prevents the inhalation of airborne particles.
-
Containment: For reactions involving this compound, the use of closed or contained systems (e.g., glassware with sealed joints) is recommended to prevent the release of any aerosols or vapors, particularly if the reaction is heated.
Administrative Controls: Standard Operating Procedures (SOPs)
-
Designated Work Areas: Establish a designated area for working with this compound. This area should be clearly marked, and access should be restricted to trained personnel.
-
Safe Work Practices:
-
Avoid the creation of dust when handling the solid. Use a spatula to gently transfer the powder. Avoid pouring or shaking the container in a way that could generate airborne particles.
-
Always wash hands thoroughly after handling, even if gloves were worn.
-
Develop a specific SOP for the use and disposal of this chemical.
-
Personal Protective Equipment (PPE): The Essential Barrier
Given the nature of this compound, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles are required at all times. A face shield should be worn in situations where there is a risk of splashing.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. It is crucial to inspect gloves for any signs of degradation or perforation before and during use. Change gloves immediately if they become contaminated.
-
Skin and Body Protection: A laboratory coat should be worn and kept buttoned. For larger quantities or in situations with a higher risk of exposure, a chemically resistant apron may be necessary.
Step-by-Step Protocols for Safe Handling and Emergency Response
Protocol for Weighing and Preparing Solutions
-
Preparation: Don the appropriate PPE (safety goggles, nitrile gloves, lab coat). Ensure the chemical fume hood or ventilated enclosure is functioning correctly.
-
Weighing: Place a weigh boat on the analytical balance inside the ventilated enclosure. Gently transfer the required amount of this compound to the weigh boat using a clean spatula.
-
Dissolution: Carefully add the weighed solid to the chosen solvent in a suitable container (e.g., beaker or flask) within the fume hood. If necessary, use a magnetic stirrer to aid dissolution.
-
Cleaning: Decontaminate the spatula and weigh boat with an appropriate solvent. Dispose of any contaminated materials in the designated chemical waste stream.
Emergency Procedures: A Decision-Making Framework
Caption: Emergency response workflow for exposure to this compound.
-
In Case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention.
-
In Case of Eye Contact: Immediately flush the eyes with a gentle stream of water from an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
In Case of Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
In Case of Ingestion: Rinse the mouth thoroughly with water. Do NOT induce vomiting. Seek immediate medical attention and provide the SDS to the medical personnel.
Storage and Incompatibility Considerations
Proper storage is crucial for maintaining the chemical's integrity and ensuring safety.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[11] As it is hygroscopic, storage in a desiccator may be beneficial.
-
Incompatibilities: As an amine hydrochloride, it should be kept away from strong bases, as this will liberate the free amine. It should also be stored separately from strong oxidizing agents.[12] General chemical incompatibility charts indicate that amines and their salts should not be stored with acids, caustics, halogenated compounds, and other reactive chemical classes.[9][13]
Disposal
All waste containing this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
Conclusion
This compound is a valuable tool in the arsenal of the modern drug discovery scientist. By understanding its properties and adhering to the principles of the hierarchy of controls, researchers can confidently and safely incorporate this compound into their synthetic workflows. A proactive and informed approach to safety is not a barrier to innovation but rather a foundational pillar upon which successful and reproducible science is built.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chempep.com [chempep.com]
- 6. 2,2'-Oxybis(ethylamine) hydrochloride | C4H14Cl2N2O | CID 2829023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. labproinc.com [labproinc.com]
- 10. 2,2'-Oxybis(ethylamine), 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. fishersci.com [fishersci.com]
- 13. TABLE OF INCOMPATIBLE CHEMICALS [lsu.edu]
A Technical Guide to the Research Applications of 2,2'-Oxybis(ethylamine) Dihydrochloride: A Versatile Diamine Linker in Coordination Chemistry and Materials Science
Introduction: Unpacking the Utility of a Flexible Building Block
2,2'-Oxybis(ethylamine) dihydrochloride is a crystalline solid that serves as a stable and convenient precursor to the versatile diamine linker, 2,2'-oxybis(ethylamine), also known as 2-aminoethyl ether.[1] Its chemical structure, O(CH₂CH₂NH₂)₂ · 2HCl, features a flexible ether linkage flanked by two ethylamine groups. This unique combination of a hydrophilic, conformationally non-rigid core and two reactive primary amine functionalities makes it a highly valuable building block in modern chemical research.
In synthetic applications, the dihydrochloride salt is typically treated with a base in situ to liberate the free diamine. The primary amine groups are potent nucleophiles and readily participate in a wide range of chemical transformations. The central ether oxygen atom can act as a hydrogen bond acceptor and introduces a significant kink, influencing the three-dimensional structure of larger molecules and materials derived from it. This guide provides an in-depth exploration of its primary applications in research, focusing on the synthesis of Schiff base ligands, macrocyclic architectures, and coordination polymers, complete with technical insights and actionable protocols for the practicing scientist.
Core Application 1: Synthesis of Schiff Base Ligands and Metal Complexes
A predominant application of 2,2'-oxybis(ethylamine) is in the synthesis of Schiff bases, a class of compounds containing an azomethine or imine group (-C=N-).[2] These are typically formed through the condensation of a primary amine with an aldehyde or ketone.[3] The resulting Schiff base ligands are exceptionally adept at coordinating with metal ions, forming stable metal complexes with diverse applications in catalysis, materials science, and bioinorganic chemistry.[4][5]
Expertise & Rationale: Why 2,2'-Oxybis(ethylamine) is a Superior Choice
The utility of 2,2'-oxybis(ethylamine) in this context stems from three key features:
-
Bifunctionality : Possessing two primary amines, it can react with two equivalents of a carbonyl compound to form tetradentate ligands, meaning they can bind to a metal center at four points. This multi-point attachment leads to highly stable metal complexes due to the chelate effect.
-
Flexibility : The C-O-C ether bond is not rigid. This allows the resulting ligand to wrap around metal ions of various sizes and preferred coordination geometries, from square planar to octahedral. This adaptability makes it a versatile choice for exploring coordination chemistry across the periodic table.
-
N₂O₂ Donor Set : When condensed with salicylaldehyde or its derivatives, the resulting Schiff base ligand presents a {N₂, O₂} donor atom set (two imine nitrogens and two phenolic oxygens). This specific set is highly effective for stabilizing a wide range of transition metal ions, including Co(II), Ni(II), and Cu(II).[5]
Experimental Protocol: Synthesis of a Cu(II) Schiff Base Complex
This protocol details a representative two-step synthesis: first, the formation of the Schiff base ligand via condensation, followed by complexation with copper(II).
Step 1: In-situ Generation of Free Amine and Schiff Base Formation
-
In a 100 mL round-bottom flask, dissolve 1.77 g (10 mmol) of this compound in 30 mL of methanol.
-
To this solution, add 1.64 g (20 mmol) of anhydrous sodium acetate. Stir for 15 minutes at room temperature. The sodium acetate acts as a base to neutralize the HCl and precipitate as NaCl, liberating the free diamine.
-
In a separate beaker, dissolve 2.44 g (20 mmol) of salicylaldehyde in 20 mL of methanol.
-
Add the salicylaldehyde solution dropwise to the stirred amine solution. A yellow color should develop immediately.
-
Heat the reaction mixture to reflux and maintain for 2 hours. The progress can be monitored by Thin-Layer Chromatography (TLC).[3]
-
The resulting bright yellow solution contains the Schiff base ligand, N,N'-bis(salicylidene)-2,2'-oxybis(ethylamine). This solution can be used directly in the next step.
Step 2: Metal Complexation
-
Dissolve 2.00 g (10 mmol) of copper(II) acetate monohydrate in 25 mL of methanol, heating gently if necessary.
-
Add the warm copper(II) solution dropwise to the refluxing Schiff base ligand solution from Step 1.
-
A color change (typically to green or dark brown) will be observed upon addition, indicating complex formation.
-
Maintain the reflux for an additional 1 hour to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold methanol (2 x 10 mL), and then with diethyl ether (2 x 10 mL).
-
Dry the resulting crystalline solid in a vacuum oven at 60°C.
Data Presentation: Typical Characterization
The synthesized ligand and complex are typically characterized by various spectroscopic and analytical methods.
| Parameter | Schiff Base Ligand (Free) | Copper(II) Complex | Rationale for Change |
| IR Spectroscopy (cm⁻¹) | ~1630 cm⁻¹ (-C=N-, imine) | ~1615 cm⁻¹ (-C=N-, imine) | The shift to lower frequency indicates coordination of the imine nitrogen to the metal center, weakening the C=N bond.[5] |
| ~3400 cm⁻¹ (-OH, broad) | Peak disappears | Deprotonation of the phenolic -OH group upon coordination to the metal ion. | |
| Molar Conductivity | Low (Non-electrolyte) | Low (Non-electrolyte) | Confirms the neutral charge of the complex, indicating it is not ionic.[6] |
| UV-Vis (in DMSO) | ~270 nm (π-π), ~360 nm (n-π) | Bands may shift; new bands in 600-800 nm range appear | The new, weaker absorption bands in the visible region are characteristic of d-d electronic transitions of the Cu(II) ion in the complex.[3] |
Visualization: Synthetic Workflow
Caption: Workflow for the synthesis of a metal-Schiff base complex.
Core Application 2: A Building Block for Macrocyclic Architectures
Macrocycles, large ring-like molecules, are central to supramolecular chemistry, finding use as host molecules for ion sensing, as building blocks for molecular machines, and in drug discovery.[7][8] The synthesis of these large rings can be challenging due to the entropic penalty of cyclization. 2,2'-Oxybis(ethylamine) is an excellent component for constructing macrocycles due to its inherent flexibility, which helps the linear precursor adopt a conformation amenable to ring closure.
Expertise & Rationale: The Role of the Flexible Linker
Synthesizing macrocycles often relies on one of two key strategies: high-dilution conditions or template effects.[9]
-
High-Dilution : By performing the reaction at very low concentrations, intermolecular reactions (polymerization) are suppressed, and the probability of the two ends of the same molecule finding each other to cyclize (intramolecular reaction) increases. The flexibility of the oxybis(ethylamine) linker is crucial here, as it allows the precursor to more easily sample the "closed" conformation required for the final bond formation.
-
Template Synthesis : A metal ion can be used as a template. The linear precursor first coordinates to the metal ion, which holds the reactive ends in close proximity, pre-organizing them for an efficient, high-yield cyclization reaction. The ether oxygen and amine nitrogens of the 2,2'-oxybis(ethylamine) moiety are excellent Lewis basic sites for such templating.
The reaction of a diamine like 2,2'-oxybis(ethylamine) with a diacid dichloride, for example, can lead to the formation of macrocyclic diamides, which are structurally related to important biological molecules.[9]
Experimental Protocol: [2+2] Macrocyclization to Form a Diamide
This protocol describes a high-dilution synthesis of a 20-membered macrocycle from two units of the diamine and two units of a diacid chloride.
-
Set up a 2 L three-neck flask equipped with a mechanical stirrer and two syringe pumps.
-
Add 1 L of dry, degassed dichloromethane to the flask under a nitrogen atmosphere.
-
Solution A : In a 100 mL flask, dissolve 1.04 g (10 mmol) of 2,2'-oxybis(ethylamine) and 2.02 g (20 mmol) of triethylamine (as an HCl scavenger) in 50 mL of dry dichloromethane. Draw this solution into a 50 mL syringe.
-
Solution B : In a separate 100 mL flask, dissolve 2.03 g (10 mmol) of terephthaloyl chloride in 50 mL of dry dichloromethane. Draw this solution into a second 50 mL syringe.
-
Place both syringes on the syringe pumps and set them to add their contents to the 2 L reaction flask over a period of 8 hours. Ensure vigorous stirring of the reaction mixture throughout the addition.
-
After the addition is complete, allow the reaction to stir at room temperature overnight.
-
Remove the solvent under reduced pressure.
-
Redissolve the crude residue in chloroform and wash sequentially with 1 M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude macrocycle.
-
Purify the product by column chromatography on silica gel to isolate the desired macrocyclic diamide.
Data Presentation: Representative Macrocycle Properties
| Property | Value | Method of Determination |
| Product | [2+2] Macrocyle | Mass Spectrometry (e.g., ESI-MS) |
| Expected m/z [M+H]⁺ | 533.6 | High-Resolution Mass Spectrometry |
| Yield | 40-60% | Isolated mass after chromatography |
| ¹H NMR (CDCl₃) | Amide N-H: ~7.5 ppm (broad singlet) | ¹H Nuclear Magnetic Resonance |
| Aryl C-H: ~7.8 ppm (singlet) | ||
| O-CH₂-CH₂-N: ~3.7 ppm (multiplet) |
Visualization: Macrocyclization Strategies
Caption: Comparison of high-dilution and template-based macrocyclization.
Core Application 3: Flexible Linkers in Coordination Polymers
Coordination polymers (CPs) and their porous subset, metal-organic frameworks (MOFs), are crystalline materials built from metal ions or clusters linked by organic ligands. The properties of these materials are dictated by the geometry of the metal node and the length, rigidity, and functionality of the organic linker.[10] While 2,2'-oxybis(ethylamine) itself can be used, it is more common to see its derivatives, such as dicarboxylic acids featuring the oxybis core (e.g., 4,4'-oxybis(benzoic acid)), used as linkers.[11]
Expertise & Rationale: The Importance of Angular, Flexible Linkers
The ether linkage in the oxybis core imparts a V-shape or angular geometry to the linker.[11] This is fundamentally different from linear linkers (like terephthalic acid), and this angularity is critical for creating specific network topologies that can lead to interesting properties. The flexibility of the ether bond allows the framework to respond to external stimuli like guest molecules or temperature, a property known as "breathing" or "gate-opening," which is highly desirable for applications in gas storage and separation.
Experimental Protocol: Generalized Solvothermal Synthesis of a Coordination Polymer
Solvothermal synthesis, where crystallization occurs in a sealed vessel at elevated temperatures, is the most common method for producing CPs and MOFs.
-
In a 20 mL glass vial, combine the metal salt (e.g., 0.1 mmol of Zinc Nitrate Hexahydrate) and the angular dicarboxylic acid linker derived from an oxybis core (e.g., 0.1 mmol of 4,4'-oxybis(benzoic acid)).
-
Add 10 mL of a high-boiling solvent, typically N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF).
-
The mixture may be sonicated for 5-10 minutes to ensure homogeneity.
-
Cap the vial tightly and place it inside a programmable oven.
-
Heat the oven to a specific temperature (typically 80-120°C) over 2-4 hours.
-
Maintain this temperature for 24-72 hours.
-
Allow the oven to cool slowly to room temperature over 12-24 hours. Slow cooling is critical for the growth of high-quality single crystals.
-
Crystals of the coordination polymer should be visible in the vial.
-
Carefully decant the mother liquor and wash the crystals with fresh DMF (2 x 5 mL) followed by a more volatile solvent like ethanol or acetone.
-
The crystals can be stored in the solvent or dried carefully for analysis.
Data Presentation: Structural Properties of a CP
| Property | Example Value | Method of Determination |
| Crystal System | Monoclinic | Single-Crystal X-ray Diffraction (SCXRD) |
| Network Dimensionality | 2D Layered or 3D Framework | SCXRD |
| Topology | (4,4) net (sql) | Topological analysis of the crystal structure |
| Thermal Stability | Decomposes >300 °C | Thermogravimetric Analysis (TGA) |
Visualization: Formation of a 2D Coordination Network
Caption: V-shaped linkers connecting metal nodes to form a 2D network.
Summary and Future Outlook
This compound is far more than a simple chemical reagent; it is a versatile and enabling building block for creating molecular and material complexity. Its inherent flexibility, bifunctionality, and defined length have established it as a staple in the synthesis of sophisticated Schiff base ligands, metal complexes, macrocycles, and as a conceptual foundation for linkers in coordination polymers.
Future research will likely leverage the hydrophilic and biocompatible nature of the ether linkage.[12][13] This opens avenues for its use in creating functional biomaterials, drug delivery systems, and responsive polymers for biomedical applications. Furthermore, its ability to impart flexibility can be exploited in the design of dynamic materials, such as molecular switches and sensors, where conformational changes in response to stimuli are the basis of function. The foundational chemistry described in this guide provides the essential tools for researchers to continue innovating with this remarkably versatile molecule.
References
- 1. This compound 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 2. iosrjournals.org [iosrjournals.org]
- 3. chemijournal.com [chemijournal.com]
- 4. sysrevpharm.org [sysrevpharm.org]
- 5. jocpr.com [jocpr.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. chembridge.com [chembridge.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Homochiral coordination polymers constructed from V-shaped oxybisbenzoyl-based amino acid derivatives: structures, magnetic and photoluminescence properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2,2'-Oxybis(ethylamine) | 2752-17-2 | TCI AMERICA [tcichemicals.com]
- 13. 2,2'-Oxybis(ethylamine) | 2752-17-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
The Unseen Workhorse: A Technical Guide to 2,2'-Oxybis(ethylamine) Dihydrochloride as a Versatile Chemical Building Block
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of chemical synthesis, the selection of appropriate building blocks is paramount to the successful construction of complex molecular architectures. Among the vast arsenal of available reagents, 2,2'-Oxybis(ethylamine) dihydrochloride emerges as a versatile and highly valuable, yet often overlooked, component. Its unique combination of a flexible ether linkage and two primary amine functionalities, presented as a stable dihydrochloride salt, offers a gateway to a diverse array of molecular scaffolds, from macrocyclic compounds to functionalized polymers and intricate linker systems for bioconjugation.
This in-depth technical guide, designed for the discerning researcher and drug development professional, moves beyond a simple cataloging of properties. It aims to provide a comprehensive understanding of the causality behind the experimental choices when utilizing this building block, ensuring both scientific integrity and practical applicability. We will delve into its core chemical characteristics, explore its applications in various synthetic strategies, and provide detailed, field-proven insights to empower your research endeavors.
Core Characteristics: Understanding the Foundation
At its core, this compound is the hydrochloride salt of bis(2-aminoethyl) ether. The presence of the dihydrochloride form confers greater stability and easier handling compared to the free base, which is hygroscopic and more reactive.[1] However, for most synthetic applications, the liberation of the free diamine is a necessary first step.
| Property | Value | Source |
| Chemical Formula | C4H14Cl2N2O | [2] |
| Molecular Weight | 177.07 g/mol | [2] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 230-234 °C (literature) | [2] |
| Solubility | Soluble in water | |
| CAS Number | 60792-79-2 | [2] |
The key to its versatility lies in its structural motifs:
-
Primary Amines: The two primary amine groups serve as highly reactive nucleophilic centers, readily participating in a wide range of chemical transformations, most notably acylation, alkylation, and condensation reactions.
-
Ether Linkage: The central oxygen atom imparts significant flexibility to the molecular backbone. This flexibility is a crucial attribute when designing linkers for drug conjugates or constructing macrocycles that need to adopt specific conformations for guest binding.
Liberating the Potential: From Dihydrochloride to Free Diamine
Before its incorporation into a target molecule, the free diamine, 2,2'-Oxybis(ethylamine), must be generated from its dihydrochloride salt. This can be achieved through two primary strategies:
a) Pre-reaction Neutralization and Extraction: This classic approach involves dissolving the dihydrochloride salt in an aqueous solution and adding a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to neutralize the hydrochloric acid. The liberated free amine, which has limited water solubility, can then be extracted into an organic solvent like dichloromethane (DCM) or chloroform. Subsequent drying of the organic phase and removal of the solvent yields the pure, albeit less stable, free diamine.
b) In-situ Neutralization: For many applications, particularly in polyamide synthesis, in-situ neutralization is a more convenient and efficient method. This involves adding a tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), directly to the reaction mixture containing the dihydrochloride salt. The tertiary amine scavenges the HCl as it is liberated, allowing the primary amine to participate in the desired reaction without the need for a separate workup step. Typically, at least two equivalents of the tertiary amine are required to neutralize both molecules of HCl.
Applications in Synthesis: A Gateway to Molecular Diversity
The dual functionality and inherent flexibility of 2,2'-Oxybis(ethylamine) make it a powerful tool in the synthetic chemist's arsenal.
Macrocycle Synthesis: Building Cages for Chemistry
Macrocyclic compounds, such as crown ethers and cryptands, are of significant interest for their ability to selectively bind ions and small molecules. 2,2'-Oxybis(ethylamine) serves as an excellent precursor for the nitrogen-containing analogs of these structures, known as aza-crown ethers and cryptands.
The synthesis of these macrocycles typically involves the reaction of the diamine with a diacid chloride or a dialdehyde under high-dilution conditions. These conditions favor intramolecular cyclization over intermolecular polymerization.
Diagram: General Synthesis of a Diamide Macrocycle
Caption: High-dilution condensation of a diamine and a diacid chloride to form a macrocyclic diamide.
Polymer Chemistry: Crafting Functional Materials
The difunctional nature of 2,2'-Oxybis(ethylamine) makes it an ideal monomer for the synthesis of polyamides. The reaction with a dicarboxylic acid or its derivative, such as a diacid chloride, leads to the formation of a polyamide chain with repeating units containing the flexible ether linkage. These polymers can exhibit unique properties, such as improved solubility and flexibility, compared to their more rigid aromatic counterparts.
Experimental Protocol: Synthesis of a Polyamide from this compound and Adipoyl Chloride
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq) and anhydrous N-methyl-2-pyrrolidone (NMP).
-
In-situ Neutralization: Cool the mixture to 0 °C in an ice bath and add triethylamine (2.2 eq) dropwise with stirring. Allow the mixture to stir for 20-30 minutes at 0 °C.
-
Monomer Addition: Dissolve adipoyl chloride (1.0 eq) in anhydrous NMP and add it dropwise to the reaction mixture via the dropping funnel, maintaining the temperature at 0 °C.
-
Polymerization: After the addition is complete, allow the reaction to warm to room temperature and continue stirring under a nitrogen atmosphere for 12-24 hours.
-
Precipitation and Purification: Precipitate the resulting polyamide by slowly pouring the reaction mixture into a large volume of a non-solvent, such as methanol or water.
-
Isolation: Collect the precipitated polymer by filtration, wash it thoroughly with the non-solvent to remove any unreacted monomers and salts, and dry it under vacuum.
A Flexible Linker in Drug Development and Bioconjugation
In the realm of drug development, particularly in the design of antibody-drug conjugates (ADCs) and other targeted therapies, the linker connecting the targeting moiety to the payload plays a critical role. An ideal linker should be stable in circulation but allow for the efficient release of the drug at the target site.
The flexible ether backbone of 2,2'-Oxybis(ethylamine) makes it an attractive component for the construction of such linkers. Its primary amine groups can be readily functionalized to attach to both the targeting molecule and the therapeutic agent. The inherent flexibility of the linker can help to overcome steric hindrance and ensure that both components of the conjugate can adopt their optimal conformations for biological activity.
Diagram: 2,2'-Oxybis(ethylamine) as a Core for a Bifunctional Linker
Caption: Conceptual workflow for utilizing 2,2'-Oxybis(ethylamine) to create a bifunctional linker for conjugation.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as an irritant and should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.
Conclusion: A Versatile Tool for Innovation
This compound is more than just a simple diamine. Its unique combination of reactivity and flexibility makes it a powerful and versatile building block for a wide range of applications, from the synthesis of complex macrocycles to the development of innovative drug delivery systems. By understanding its fundamental properties and the nuances of its reactivity, researchers can unlock its full potential to drive innovation in chemical synthesis, materials science, and drug discovery.
References
Spectroscopic Characterization of 2,2'-Oxybis(ethylamine) dihydrochloride: An In-Depth Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic data for 2,2'-Oxybis(ethylamine) dihydrochloride (CAS 60792-79-2), a versatile chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy as applied to this compound. We will explore not just the data itself, but the underlying principles that dictate the spectral features, providing a robust framework for experimental design and data interpretation.
Introduction
This compound, with the molecular formula C₄H₁₄Cl₂N₂O, is the hydrochloride salt of bis(2-aminoethyl) ether.[1] The presence of two primary amine groups and an ether linkage within its structure makes it a valuable building block in various synthetic applications. Accurate and thorough characterization of this compound is paramount for its effective use, and spectroscopic techniques such as NMR and IR are indispensable tools in this regard. This guide will provide a detailed examination of the ¹H NMR, ¹³C NMR, and FT-IR spectra of this compound, offering insights into its molecular structure and the influence of the protonated amine functionalities on its spectral properties.
Molecular Structure and Symmetry
To fully appreciate the spectroscopic data, it is essential to first consider the structure of this compound. The molecule possesses a plane of symmetry through the central oxygen atom, rendering the two ethylamine moieties chemically equivalent. This symmetry will be reflected in the NMR spectra, simplifying the number of observed signals.
Figure 1. Molecular Structure of this compound.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is most effectively acquired in a deuterated solvent such as deuterium oxide (D₂O). The acidic protons of the ammonium groups (-NH₃⁺) readily exchange with the deuterium atoms of the solvent, leading to their disappearance from the spectrum.[2] This simplifies the spectrum, leaving only the signals from the methylene protons for analysis.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterium oxide (D₂O, 99.9 atom % D).
-
Instrumentation: The spectrum can be acquired on a standard NMR spectrometer, for instance, a 400 MHz instrument.[2]
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment is sufficient.
-
Number of Scans: 16-32 scans are typically adequate to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.
-
Referencing: The chemical shifts are referenced to the residual HDO signal (approximately 4.79 ppm).
-
Data and Interpretation
Due to the molecule's symmetry, only two signals are expected in the ¹H NMR spectrum in D₂O.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.4 | Triplet | 4H | -O-CH₂- |
| ~3.9 | Triplet | 4H | -CH₂-NH₃⁺ |
-
-O-CH₂- Protons: The methylene group adjacent to the ether oxygen is deshielded by the electronegative oxygen atom, resulting in a downfield shift. These protons appear as a triplet due to coupling with the adjacent methylene protons.
-
-CH₂-NH₃⁺ Protons: The methylene group attached to the protonated amine is further deshielded due to the electron-withdrawing effect of the positively charged nitrogen. This results in a more downfield signal compared to the other methylene group. This signal also appears as a triplet due to coupling with the neighboring methylene protons.
Figure 2. Workflow for ¹H NMR analysis.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum provides further confirmation of the molecular structure. Similar to the ¹H NMR, the symmetry of the molecule results in a simplified spectrum.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: A slightly more concentrated sample than for ¹H NMR is advisable. Dissolve approximately 50-100 mg of this compound in 0.6-0.7 mL of D₂O.
-
Instrumentation: The spectrum can be acquired on a standard NMR spectrometer (e.g., 100 MHz for carbon).
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence is used.
-
Number of Scans: A larger number of scans (e.g., 512 or more) is typically required to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.
-
Referencing: The chemical shifts can be referenced to an internal standard such as 1,4-dioxane or externally to TMS.
-
Data and Interpretation
The ¹³C NMR spectrum is expected to show two distinct signals corresponding to the two non-equivalent carbon environments.
| Chemical Shift (δ) ppm | Assignment |
| ~40 | -CH₂-NH₃⁺ |
| ~65 | -O-CH₂- |
-
-CH₂-NH₃⁺ Carbon: The carbon atom adjacent to the protonated nitrogen is shielded compared to the other methylene carbon.
-
-O-CH₂- Carbon: The carbon atom bonded to the electronegative oxygen atom is deshielded, resulting in a downfield chemical shift. The electron-withdrawing effect of the oxygen is more pronounced on the carbon chemical shift compared to the proton chemical shift.[3]
Infrared (IR) Spectroscopy
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum will be dominated by absorptions corresponding to the ammonium groups, C-H bonds, and the C-O-C ether linkage.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: As a solid, the compound can be prepared as a potassium bromide (KBr) pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
KBr Pellet Method: Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
ATR Method: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
-
Instrumentation: A standard FT-IR spectrometer is used.
-
Data Acquisition: A background spectrum of either a blank KBr pellet or the empty ATR crystal should be collected. The sample spectrum is then recorded and ratioed against the background.
Data and Interpretation
The following table summarizes the expected characteristic IR absorption bands.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3200-2800 (broad) | N-H stretch | Ammonium (-NH₃⁺) |
| ~2950 | C-H stretch | Methylene (-CH₂-) |
| ~1600 | N-H bend (asymmetric) | Ammonium (-NH₃⁺) |
| ~1500 | N-H bend (symmetric) | Ammonium (-NH₃⁺) |
| ~1450 | C-H bend (scissoring) | Methylene (-CH₂-) |
| ~1100 | C-O-C stretch | Ether |
-
N-H Stretching: The most prominent feature will be a very broad and strong absorption in the 3200-2800 cm⁻¹ region, which is characteristic of the N-H stretching vibrations in an ammonium salt.
-
C-H Stretching: The C-H stretching vibrations of the methylene groups will appear around 2950 cm⁻¹.
-
N-H Bending: The asymmetric and symmetric N-H bending vibrations of the ammonium group are expected to appear around 1600 cm⁻¹ and 1500 cm⁻¹, respectively.
-
C-O-C Stretching: A strong absorption band corresponding to the C-O-C stretching of the ether linkage is expected around 1100 cm⁻¹.
Figure 3. Workflow for FT-IR analysis.
Conclusion
The spectroscopic data presented in this guide provide a clear and unambiguous characterization of this compound. The ¹H and ¹³C NMR spectra, simplified by the molecule's symmetry and the use of D₂O as a solvent, confirm the connectivity of the carbon skeleton. The FT-IR spectrum provides definitive evidence for the presence of the key functional groups, particularly the protonated amine and ether linkages. By understanding the principles behind the observed spectral features, researchers can confidently utilize this versatile compound in their synthetic endeavors.
References
- 1. 2,2'-Oxybis(ethylamine) hydrochloride | C4H14Cl2N2O | CID 2829023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound(60792-79-2) 1H NMR spectrum [chemicalbook.com]
- 3. 13C nmr spectrum of ethylamine C2H7N CH3CH2NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to the Stability and Storage of 2,2'-Oxybis(ethylamine) dihydrochloride
For researchers, scientists, and drug development professionals, ensuring the integrity of chemical reagents is paramount to the validity and reproducibility of experimental outcomes. This guide provides a comprehensive overview of the critical stability and storage considerations for 2,2'-Oxybis(ethylamine) dihydrochloride (CAS: 60792-79-2), a versatile bifunctional primary amine used in various synthetic applications. Adherence to these protocols is essential for maintaining the compound's purity, reactivity, and shelf-life.
Core Physicochemical Properties and Their Stability Implications
Understanding the inherent chemical and physical properties of this compound is the foundation for establishing appropriate storage and handling protocols. The dihydrochloride salt form is specifically designed to enhance stability and ease of handling compared to its free-base counterpart, which is a hygroscopic liquid.[1][2]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Significance for Stability & Storage | Source |
| Molecular Formula | C₄H₁₄Cl₂N₂O | Defines the elemental composition. | [3][4] |
| Molecular Weight | 177.07 g/mol | Essential for accurate molar calculations. | [3][4] |
| Physical State | Solid (White to almost white crystal or powder) | Solid form is generally more stable than the liquid free base. | [3][5] |
| Melting Point | 230-234 °C (lit.)[3][6] / 232°C[5][7] | A high melting point suggests good thermal stability under standard laboratory conditions. | |
| Hygroscopicity | Hygroscopic | CRITICAL: The compound readily absorbs moisture from the atmosphere. This is the primary stability concern. | [1][7] |
| Solubility | Soluble in water. | While useful for applications, aqueous solutions may be less stable than the solid form. | [3] |
The most critical property dictating the storage and handling of this compound is its hygroscopicity .[1][7] The absorption of atmospheric moisture can lead to physical changes (caking or clumping) and, more importantly, can initiate chemical degradation pathways.
Chemical Stability and Potential Degradation Pathways
While this compound is a stable solid, its long-term integrity can be compromised by several factors. The primary degradation routes for amine salts like this involve oxidation and, in the presence of moisture, hydrolysis-related processes.
-
Oxidation: Amine compounds can be susceptible to oxidation, which can be catalyzed by light, heat, or trace metal ions.[8][9] This can lead to the formation of colored impurities and a decrease in purity. Storing the compound in the dark helps mitigate photo-oxidation.[5]
-
Hydrolysis and Moisture-Mediated Degradation: Although the ether linkage is generally stable, the presence of water absorbed due to hygroscopicity can create an environment conducive to slower degradation reactions. More significantly, moisture can affect the salt's crystalline structure and potentially alter its pH when dissolved, which could influence the stability of subsequent reaction mixtures.
-
Incompatibilities: Strong oxidizing agents are incompatible with this compound.[1] Contact with such materials can lead to vigorous and potentially hazardous reactions.
The dihydrochloride salt structure provides stability by protonating the two amine groups. This prevents them from participating in many of the reactions typical of free amines, such as reacting with atmospheric carbon dioxide.
Core Stability Factors and Mitigation Strategies
The following diagram illustrates the key environmental factors that can compromise the stability of this compound and the primary defense mechanisms.
Caption: Key factors affecting stability and corresponding protective measures.
Recommended Storage and Handling Protocols
To ensure maximum shelf-life and experimental consistency, the following protocols are mandatory.
Long-Term Storage Conditions
The primary objective is to create an environment free from moisture and oxygen.
-
Atmosphere: Store under a dry, inert gas atmosphere such as argon or nitrogen.[3][5] This is the most critical step to prevent moisture absorption and potential oxidation.
-
Container: The product must be kept in a tightly sealed container.[5] The original manufacturer's container is ideal. If repackaging is necessary, use containers with high-integrity seals (e.g., PTFE-lined caps).
-
Temperature: Store in a cool, dark place.[5] Room temperature is generally acceptable, as indicated by supplier recommendations.[3] Avoid areas with significant temperature fluctuations, which can cause pressure changes and compromise container seals.
-
Location: Designate a specific area within a laboratory chemical cabinet away from incompatible materials, particularly strong oxidizing agents.[1]
Protocol for Handling and Aliquoting
This protocol is designed to minimize atmospheric exposure during use.
Objective: To weigh and dispense the hygroscopic solid while preventing moisture uptake.
Methodology:
-
Preparation: Transfer the sealed manufacturer's bottle of this compound, along with all necessary tools (spatulas, weigh boats, secondary containers), into a controlled environment. The preferred environment is a glovebox with an inert atmosphere. If a glovebox is unavailable, a desiccator cabinet with a fresh, active desiccant can be used as a secondary option.
-
Equilibration: Allow the sealed container to equilibrate to the ambient temperature of the controlled environment for at least 30 minutes before opening. This prevents condensation of any residual moisture onto the cold powder.
-
Dispensing:
-
Inside a Glovebox: Open the container and quickly dispense the required amount of the solid into a pre-tared vessel. Immediately and tightly reseal the main container.
-
Inside a Desiccator: Open the desiccator, quickly open the reagent bottle, dispense the material, and immediately reseal the bottle. Place the resealed bottle back into the desiccator and close the desiccator door. Work efficiently to minimize the time the container is open to the desiccator's air.
-
-
Final Sealing: Before returning the main container to storage, consider applying a secondary seal like paraffin film around the cap to provide an extra barrier against moisture ingress.
-
Documentation: Note the date of opening on the bottle. Visually inspect the material for any changes in appearance (e.g., clumping, discoloration) each time it is used.
Conclusion
The stability of this compound is primarily threatened by its hygroscopic nature. By implementing stringent protocols that emphasize storage under a dry, inert atmosphere in tightly sealed containers and handling in controlled environments, researchers can effectively preserve the chemical integrity of this valuable reagent. These measures are not merely recommendations but are essential practices for ensuring the accuracy and reliability of scientific research and development outcomes.
References
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. This compound | 60792-79-2 [chemicalbook.com]
- 4. 2,2'-Oxybis(ethylamine) hydrochloride | C4H14Cl2N2O | CID 2829023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. This compound | CAS: 60792-79-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 7. labproinc.com [labproinc.com]
- 8. An Overview of Degradation Strategies for Amitriptyline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmaceutical-journal.com [pharmaceutical-journal.com]
A Senior Application Scientist's Guide to Sourcing and Qualifying 2,2'-Oxybis(ethylamine) dihydrochloride for Research and Drug Development
Introduction: The Strategic Importance of a Bifunctional Linker
In the landscape of modern drug development, particularly in the fields of bioconjugation and targeted therapies, the choice of a chemical linker is a critical determinant of a molecule's ultimate success. The linker is not merely a passive spacer but an active contributor to the solubility, stability, pharmacokinetics, and efficacy of the final conjugate. 2,2'-Oxybis(ethylamine) dihydrochloride (CAS No: 60792-79-2), also known as bis(2-aminoethyl) ether dihydrochloride, has emerged as a fundamental building block for researchers. Its simple, flexible, and hydrophilic ether backbone, flanked by two primary amine functionalities, makes it an exceptionally versatile scaffold.[1]
This guide provides an in-depth technical overview for sourcing, qualifying, and effectively utilizing this compound. It is designed for researchers, medicinal chemists, and process development scientists who require high-purity reagents and a robust understanding of their quality attributes to ensure the reproducibility and success of their experimental and developmental programs.
Physicochemical Properties and Structural Attributes
Understanding the core properties of this compound is the first step in its effective application.
-
Molecular Formula: C₄H₁₄Cl₂N₂O[1]
-
Molecular Weight: 177.07 g/mol [1]
-
Appearance: Typically a white to off-white crystalline powder.[2][3]
-
Key Feature: The presence of the ether linkage imparts hydrophilicity and flexibility, while the terminal primary amines serve as reactive handles for a wide array of chemical modifications. The dihydrochloride salt form enhances stability and simplifies handling compared to the free base, which is a hygroscopic liquid.[2][5]
Caption: Structure of this compound.
Commercial Suppliers: A Comparative Analysis
Sourcing this reagent requires careful consideration of purity, available grades, and supplier reputation. The following table summarizes offerings from several established chemical suppliers. This is not an exhaustive list but represents a cross-section of reliable vendors for research and development quantities.
| Supplier | Product Name | CAS Number | Purity Specification | Available Quantities | Notes |
| TCI America | This compound | 60792-79-2 | >98.0% (N,T) | 1g, 5g, 25g | Often provides detailed specifications and analytical data.[3] |
| Thermo Scientific | 2,2'-Oxybis(ethylamine) | 2752-17-2 (Free Base) | 98% | 1g, 5g | Note: This is for the free base, not the dihydrochloride salt.[6][7] |
| Biosynth | This compound | 60792-79-2 | Research Grade | Custom/Bulk | Marketed as a "versatile small molecule scaffold". |
| Lab Pro Inc. | This compound | 60792-79-2 | Min. 98.0% | 1g | Lists hygroscopic nature as a condition to avoid.[2] |
| Aladdin Scientific | This compound | 60792-79-2 | min 97% (T) | 1g | Marketed as an organic building block.[8] |
| Fluorochem | This compound | 60792-79-2 | 95% | 250mg, 1g, 5g, 25g | Provides GHS hazard information. |
Supplier Qualification and Quality Control: A Self-Validating Protocol
For drug development applications, simply trusting the label is insufficient. A robust internal qualification process is mandatory. The protocol below outlines a self-validating system for accepting a new lot of this compound.
Objective: To verify the identity, purity, and integrity of commercially supplied this compound.
Step 1: Documentation Review - The First Line of Defense
-
Action: Upon receipt, immediately request and scrutinize the supplier's Certificate of Analysis (CoA).
-
Causality: The CoA is the supplier's attestation of quality. It provides the test methods used and the results for the specific lot. This document is the basis for all further internal verification.
-
Trustworthiness Check:
-
Does the CoA list the lot number that matches the container?
-
Are the analytical methods specified (e.g., ¹H NMR, HPLC, Titration)?
-
Does the reported purity meet your required specifications (e.g., >98%)?
-
Is there a clear date of analysis and an authorized signature?
-
A comprehensive CoA from a reputable supplier like TCI or Thermo Fisher will often provide a good baseline.[9][10]
-
Step 2: Identity Verification via ¹H NMR Spectroscopy
-
Action: Prepare a sample by dissolving a small amount (5-10 mg) in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) and acquire a ¹H NMR spectrum.
-
Causality: NMR provides an unambiguous fingerprint of the molecule's structure. It confirms the presence of the expected chemical environment for each proton.
-
Self-Validation (Expected Results):
-
The spectrum should be consistent with the structure of 2,2'-Oxybis(ethylamine).
-
In D₂O, the amine protons will exchange with deuterium and may not be visible. You should expect to see two distinct triplets, each integrating to 4 protons, corresponding to the methylene groups adjacent to the oxygen and nitrogen atoms.
-
The chemical shifts and coupling patterns should match reference spectra.
-
Purity Check: The absence of significant unassigned peaks is crucial. Small peaks corresponding to residual solvents (e.g., ethanol, isopropanol) used in purification might be present and should be quantified.
-
Step 3: Purity Assessment by HPLC or GC
-
Action: Develop a suitable HPLC (for the salt) or GC (for the free base, after neutralization) method to assess purity.
-
Causality: Chromatographic methods are powerful for separating the main component from any potential organic impurities, including starting materials or by-products from the synthesis.
-
Self-Validation (Expected Results):
-
The chromatogram should show a single major peak corresponding to the product.
-
Purity is typically calculated as the area of the main peak divided by the total area of all peaks. This should be ≥98% or as per your project's requirement.
-
Any impurity peaks should be below a defined threshold (e.g., <0.1%).
-
Caption: Supplier Qualification Workflow.
Applications in Drug Development and Bioconjugation
The utility of this compound stems from its role as a hydrophilic, bifunctional linker.[11] In drug development, linkers are crucial for connecting a targeting moiety (like an antibody) to a payload (like a cytotoxic drug) in Antibody-Drug Conjugates (ADCs).
Role as a Hydrophilic Spacer:
-
Improved Solubility: Many potent cytotoxic payloads are highly hydrophobic. Attaching them directly to an antibody can induce aggregation and reduce stability. Incorporating a flexible, polar linker like 2,2'-Oxybis(ethylamine) can mitigate this by improving the overall aqueous solubility of the conjugate.
-
Enhanced Pharmacokinetics: The properties of the linker can influence the metabolic stability and clearance rate of the ADC. A well-designed hydrophilic linker can help maintain the ADC in circulation for an optimal duration.
-
Reduced Steric Hindrance: The ether backbone provides rotational freedom, acting as a flexible arm that separates the bulky antibody from the payload. This spacing can be critical for allowing the payload to efficiently interact with its intracellular target once the ADC is internalized by a cancer cell.[12]
Experimental Protocol: Conceptual Workflow for Bioconjugation
The following is a conceptual, two-step protocol illustrating how 2,2'-Oxybis(ethylamine) could be used to link a payload (containing a carboxylic acid) to an antibody. This leverages heterobifunctional crosslinking chemistry.
Objective: To conjugate a carboxylated payload to an antibody via a 2,2'-Oxybis(ethylamine) linker.
Part 1: Activation of the Payload
-
Dissolve Payload: Dissolve the payload (containing a carboxylic acid) in an anhydrous organic solvent (e.g., DMF).
-
Carbodiimide Activation: Add an excess of a carbodiimide (e.g., EDC) and N-hydroxysuccinimide (NHS) to the payload solution.
-
Reaction: Stir at room temperature for 1-2 hours to form the NHS-ester activated payload.
-
Causality: EDC activates the carboxylic acid, which then reacts with NHS to form a more stable, amine-reactive NHS ester. This two-stage activation improves efficiency and reduces side reactions compared to using EDC alone.[13]
-
Part 2: Linker and Antibody Conjugation
-
Linker Addition: In a separate reaction, react the NHS-activated payload with a molar excess of 2,2'-Oxybis(ethylamine) (the free base form would be used here) to form a payload-linker intermediate with a free amine.
-
Antibody Modification: In parallel, modify the antibody with a heterobifunctional crosslinker, for example, by reacting lysine residues with SMCC to introduce maleimide groups.
-
Final Conjugation: Purify the payload-linker intermediate and react it with the maleimide-activated antibody. The free amine on the linker would first need to be converted to a thiol to react with the maleimide, or a different crosslinking strategy would be employed. A more direct approach involves using the diamine to bridge two activated sites.
-
Causality: This multi-step process ensures a controlled and specific conjugation, directing the payload to desired sites on the antibody and preventing uncontrolled polymerization.[13]
-
Handling, Storage, and Safety
Proper handling is paramount for maintaining the integrity of the reagent and ensuring user safety.
-
Hygroscopicity: The compound is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[2][5] The recommended storage condition is room temperature in a dry, dark place.[4][9]
-
Safety: this compound is classified as an irritant. It can cause skin, eye, and respiratory irritation.[1]
-
Always handle in a well-ventilated area or a chemical fume hood.[9]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9]
-
In case of contact, flush the affected area with copious amounts of water. Consult the Safety Data Sheet (SDS) for detailed first-aid measures.
-
Conclusion
This compound is more than a simple chemical; it is an enabling tool for the creation of sophisticated therapeutic and diagnostic agents. Its value lies in its structural simplicity, hydrophilicity, and bifunctional nature. For the researcher and drug developer, success hinges not only on the innovative application of this molecule but also on the diligent sourcing and rigorous quality control of the starting material. By implementing a systematic approach to supplier selection and in-house validation, scientists can build a foundation of quality and reproducibility, ensuring that their complex bioconjugation strategies are not undermined by the purity of a fundamental building block.
References
- 1. 2,2'-Oxybis(ethylamine) hydrochloride | C4H14Cl2N2O | CID 2829023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. labproinc.com [labproinc.com]
- 3. This compound 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 4. This compound | 60792-79-2 [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. 2,2'-Oxybis(ethylamine), 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. 2,2'-Oxybis(ethylamine), 98% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. calpaclab.com [calpaclab.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols: Leveraging 2,2'-Oxybis(ethylamine) dihydrochloride for PROTAC® Linker Synthesis
Introduction: The Strategic Importance of Linker Composition in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) have heralded a new era in therapeutic intervention, shifting the paradigm from protein inhibition to targeted protein degradation.[1] These heterobifunctional molecules orchestrate the degradation of a protein of interest (POI) by hijacking the cell's native ubiquitin-proteasome system.[2] A PROTAC molecule consists of three key components: a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] While the ligands provide specificity, the linker is a critical determinant of the PROTAC's overall success, profoundly influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties such as solubility and cell permeability.[4][5]
Among the diverse array of linker architectures, those incorporating short polyethylene glycol (PEG) motifs have gained prominence.[3] These linkers can enhance aqueous solubility and provide the necessary flexibility and length to span the distance between the POI and the E3 ligase, facilitating optimal orientation for ubiquitination.[1][4] 2,2'-Oxybis(ethylamine) dihydrochloride is an excellent starting material for constructing a short, hydrophilic, PEG-like linker. Its diamine nature provides two points of attachment, allowing for a modular and sequential synthesis of the final PROTAC molecule. The central ether oxygen atom contributes to the linker's hydrophilicity, which can be advantageous for improving the often-poor solubility of complex PROTAC molecules.[6]
This guide provides a detailed technical overview and step-by-step protocols for the effective incorporation of this compound into PROTAC linkers. We will delve into the causality behind experimental choices, ensuring a robust and reproducible synthetic strategy for researchers in drug discovery and chemical biology.
Physicochemical Properties of this compound
A thorough understanding of the starting material is fundamental to a successful synthesis. Below is a summary of the key properties of this compound.
| Property | Value | Source |
| Molecular Formula | C4H14Cl2N2O | [3] |
| Molecular Weight | 177.07 g/mol | [7] |
| Appearance | Solid | [7] |
| Melting Point | 230-234 °C | [7] |
| Form | Dihydrochloride salt | [8] |
The dihydrochloride form imparts stability and makes the compound easier to handle, but it necessitates the use of a base during reactions to liberate the free diamine for nucleophilic attack.
Synthetic Strategy: The Orthogonal Protection Approach
A key challenge in using a symmetrical diamine like 2,2'-Oxybis(ethylamine) is achieving selective monofunctionalization to prevent the formation of undesired homobifunctional dimers.[9] A robust strategy to overcome this is the use of an orthogonal protection scheme.[10] This involves the selective protection of one of the amino groups, allowing the other to be coupled to the first binding moiety (either the POI ligand or the E3 ligase ligand). Following this initial coupling, the protecting group is removed, and the newly liberated amine is then coupled to the second binding moiety.
The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability in a wide range of reaction conditions and its facile removal under acidic conditions, which are typically orthogonal to the conditions used for amide bond formation.[9]
Experimental Protocols
Protocol 1: Selective Mono-Boc Protection of 2,2'-Oxybis(ethylamine)
This protocol is adapted from established methods for the mono-Boc protection of symmetrical diamines, which rely on the in-situ generation of a mono-hydrochloride salt to deactivate one of the amino groups.[7][11][12]
Causality: The dihydrochloride starting material already has both amines protonated. By carefully adding a base, we can selectively deprotonate one equivalent of the amine, making it nucleophilic, while the other remains as a hydrochloride salt, effectively "protected" and unreactive towards the Boc-anhydride. This statistical and pH-controlled approach is a cost-effective and efficient method for achieving mono-protection without the need for a large excess of the diamine.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Water (deionized)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of water and methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sodium hydroxide (1.0 eq) in water. Stir for 15 minutes. This step is critical to generate the mono-protonated species.
-
In a separate flask, dissolve di-tert-butyl dicarbonate (1.0 eq) in dichloromethane.
-
Add the Boc₂O solution dropwise to the cooled diamine solution over 1-2 hours with vigorous stirring. Slow addition is key to minimizing the formation of the di-protected byproduct.[9]
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the organic solvent (DCM and MeOH) under reduced pressure.
-
Adjust the pH of the remaining aqueous solution to >12 with a 2N NaOH solution to ensure the unreacted amine is in its free base form.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography (silica gel, using a gradient of DCM:MeOH, with 1% triethylamine to prevent protonation on the column) to isolate pure tert-butyl (2-(2-aminoethoxy)ethyl)carbamate.
Self-Validation: The success of this step is paramount. The purity of the mono-Boc protected linker should be confirmed by ¹H NMR and LC-MS before proceeding. The presence of a single Boc group and a free primary amine should be evident in the characterization data.
Protocol 2: Amide Coupling of Mono-Boc-Linker to a Carboxylic Acid-Functionalized Ligand (Warhead or E3 Ligand)
This protocol outlines a standard amide bond formation using common peptide coupling reagents.[8][13]
Causality: Direct condensation of a carboxylic acid and an amine to form an amide is inefficient.[13] Coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the primary amine of the mono-protected linker.[13] A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is required to scavenge the acid formed during the reaction and to ensure the linker's primary amine remains deprotonated and nucleophilic.
Materials:
-
tert-butyl (2-(2-aminoethoxy)ethyl)carbamate (from Protocol 1)
-
Carboxylic acid-functionalized ligand (e.g., POI-COOH or E3-COOH)
-
HATU
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid-functionalized ligand (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution. Stir for 10 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of tert-butyl (2-(2-aminoethoxy)ethyl)carbamate (1.2 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (2x), 5% LiCl solution (to remove DMF), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting Boc-protected PROTAC intermediate by flash column chromatography.
Protocol 3: Boc Deprotection
This step removes the Boc protecting group to reveal the second primary amine for the final coupling reaction.
Causality: The Boc group is labile under acidic conditions. Trifluoroacetic acid (TFA) is commonly used as it cleaves the Boc group efficiently at room temperature, and the excess TFA and the tert-butyl cation byproduct can be easily removed by evaporation.[9]
Materials:
-
Boc-protected PROTAC intermediate (from Protocol 2)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected PROTAC intermediate (1.0 eq) in a solution of 20-50% TFA in DCM.
-
Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. Co-evaporation with toluene can help remove residual TFA.
-
The resulting amine-TFA salt is often used directly in the next step without further purification.
Protocol 4: Final Amide Coupling
This protocol is identical to Protocol 2, but couples the deprotected intermediate with the second carboxylic acid-functionalized ligand.
Procedure:
-
Follow the procedure outlined in Protocol 2, using the amine-TFA salt from Protocol 3 as the amine component.
-
Crucially , increase the amount of DIPEA to at least 4.0 equivalents to neutralize both the TFA salt of the amine and the acid generated during the coupling reaction.
-
After workup and purification, the final PROTAC molecule is obtained. Characterize thoroughly by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.
Workflow Visualization
The overall synthetic workflow can be visualized as a modular, step-wise process.
Caption: Sequential synthesis workflow for a PROTAC using a mono-protected diamine linker.
Trustworthiness and Self-Validation
The integrity of any synthetic protocol lies in its reproducibility and the purity of its products. Each step in this guide incorporates a validation checkpoint. The use of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for monitoring reaction progress and confirming the presence of the desired product at each stage. Final product characterization via high-field Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) is mandatory to unambiguously confirm the structure and establish a purity of >95%, which is critical for subsequent biological evaluation. A failure to obtain a pure intermediate at any step necessitates repeating that step before proceeding, as impurities can interfere with subsequent reactions and complicate final purification.
Conclusion
This compound serves as a valuable and synthetically accessible building block for the construction of short, hydrophilic linkers in PROTACs. The orthogonal protection strategy detailed here provides a reliable and modular approach for the sequential assembly of the final heterobifunctional molecule. By carefully controlling the stoichiometry and reaction conditions, researchers can efficiently synthesize a diverse range of PROTACs for targeted protein degradation studies. The rationale provided for each experimental choice empowers scientists to not only follow the protocol but also to troubleshoot and adapt it for their specific target systems, thereby accelerating the discovery of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Amine to Amide (Coupling) - Common Conditions [commonorganicchemistry.com]
- 6. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. redalyc.org [redalyc.org]
- 12. researchgate.net [researchgate.net]
- 13. fishersci.co.uk [fishersci.co.uk]
Amide Bond Formation with 2,2'-Oxybis(ethylamine) dihydrochloride: A Comprehensive Guide for Researchers
Introduction: The Versatility of a Flexible Diamine Linker
In the landscape of modern chemical synthesis, particularly in the realms of drug discovery and materials science, the strategic incorporation of linker molecules is paramount to achieving desired functionality. 2,2'-Oxybis(ethylamine), a flexible and hydrophilic diamine, has emerged as a critical building block for this purpose. Its dihydrochloride salt is a common and stable commercially available starting material. This guide provides an in-depth exploration of the principles and practical protocols for amide bond formation using 2,2'-Oxybis(ethylamine) dihydrochloride, tailored for researchers, scientists, and drug development professionals. We will delve into the nuances of handling the dihydrochloride salt, strategies for achieving mono- or bis-acylation, and robust protocols for successful amide coupling. A primary application of this linker is in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), where it serves to connect a target protein binder and an E3 ligase ligand.[1][2]
Physicochemical Properties and Handling
This compound is a white to off-white solid with a molecular weight of 177.07 g/mol .[3] It is typically soluble in water and polar protic solvents like methanol and ethanol. The presence of two hydrochloride salts renders the amine groups protonated, making the compound stable for storage but requiring neutralization for nucleophilic reactions. The compound is hygroscopic and should be stored in a cool, dry place under an inert atmosphere.[4]
| Property | Value | Source |
| Molecular Formula | C₄H₁₄Cl₂N₂O | [3] |
| Molecular Weight | 177.07 g/mol | [3] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 230-234 °C | [3] |
| Solubility | Water, Methanol | |
| Key Feature | Dihydrochloride salt of a primary diamine |
Core Principles of Amide Bond Formation with a Dihydrochloride Salt
The central challenge in utilizing this compound for amide bond formation is the acidic nature of the starting material. The two primary amine groups are protonated, rendering them non-nucleophilic. Therefore, the reaction requires the addition of a base to both neutralize the hydrochloride salts and to scavenge the acid generated during the amide coupling reaction itself.
The Critical Role of the Base
The choice and stoichiometry of the base are crucial for a successful reaction. A minimum of two equivalents of base are required to neutralize the dihydrochloride salt and liberate the free diamine. An additional equivalent of base is typically needed for each amide bond being formed to neutralize the acidic byproduct of the coupling agent activation. Therefore, for a bis-amidation reaction, a total of at least four equivalents of base is recommended.
Commonly used bases include non-nucleophilic tertiary amines such as:
-
Triethylamine (TEA)
-
N,N-Diisopropylethylamine (DIPEA or Hünig's base) [5]
In some cases, an inorganic base like sodium methoxide can be used to pre-neutralize the dihydrochloride salt to generate the free amine in situ before the addition of the carboxylic acid and coupling agent.[6]
Choosing the Right Coupling Agent
The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[7][8] Therefore, a coupling agent is employed to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. The choice of coupling agent can significantly impact reaction efficiency, time, and the potential for side reactions.
Here are some of the most common and effective coupling agents:
-
Carbodiimides:
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI): Often used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure to improve efficiency and reduce racemization.[9][10][11][12] The byproducts of EDC are water-soluble, simplifying purification.[9]
-
N,N'-Dicyclohexylcarbodiimide (DCC): A powerful coupling agent, but its dicyclohexylurea (DCU) byproduct is poorly soluble in most organic solvents, which can complicate purification.[7]
-
-
Uronium/Aminium Salts:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly efficient coupling reagent that is particularly useful for sterically hindered substrates.[9][13]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Another widely used and effective coupling agent.[5]
-
The following diagram illustrates the general workflow for amide bond formation using this compound.
Caption: General workflow for amide coupling with this compound.
Protocols for Amide Bond Formation
The following protocols provide detailed, step-by-step methodologies for both mono- and bis-amidation of this compound.
Protocol 1: Mono-Amidation using HATU
This protocol is designed to favor the formation of the mono-acylated product by using an excess of the diamine.
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (3.0 eq)
-
HATU (1.1 eq)
-
DIPEA (7.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard work-up and purification reagents
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add this compound (3.0 eq) and DIPEA (7.0 eq).
-
Stir the mixture at room temperature for 10 minutes to ensure complete neutralization of the dihydrochloride salt.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add HATU (1.1 eq) portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the mono-amide.
Protocol 2: Bis-Amidation using EDC/HOBt
This protocol is optimized for the formation of the bis-acylated product.
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid (2.2 eq)
-
EDC hydrochloride (2.4 eq)
-
HOBt (2.4 eq)
-
Triethylamine (TEA) (4.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Standard work-up and purification reagents
Procedure:
-
Suspend this compound (1.0 eq) and the carboxylic acid (2.2 eq) in anhydrous DCM.
-
Add TEA (4.5 eq) to the suspension and stir at room temperature for 15 minutes.
-
Add HOBt (2.4 eq) and EDC hydrochloride (2.4 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, dilute the reaction mixture with DCM and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography or recrystallization to obtain the pure bis-amide.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Incomplete neutralization of the dihydrochloride salt.- Inactive coupling agent.- Insufficient reaction time or temperature. | - Ensure the correct stoichiometry of the base is used.- Use fresh, high-quality coupling agents.- Allow the reaction to proceed for a longer duration or gently heat if necessary. |
| Formation of a mixture of mono- and bis-amides | - Incorrect stoichiometry of the carboxylic acid or diamine. | - For mono-amidation, use a significant excess of the diamine.- For bis-amidation, use a slight excess of the carboxylic acid and coupling agent. |
| Difficult purification | - Water-soluble byproducts from coupling agents (e.g., from EDC).- Co-elution of product and unreacted starting materials or byproducts. | - Perform aqueous work-up to remove water-soluble impurities.- Optimize chromatographic conditions (e.g., solvent gradient, different stationary phase).- Consider recrystallization as an alternative purification method. |
| Side reactions | - Racemization of chiral carboxylic acids.- Formation of N-acylurea byproduct with carbodiimides. | - Use additives like HOBt or OxymaPure to suppress racemization.- Choose a different class of coupling agent (e.g., uronium salts) to avoid N-acylurea formation. |
Conclusion
This compound is a valuable and versatile reagent for the synthesis of flexible, hydrophilic linkers in a variety of applications, from materials science to the development of novel therapeutics like PROTACs. Successful amide bond formation with this reagent hinges on a clear understanding of the need for complete neutralization of the dihydrochloride salt and the appropriate choice of coupling agents and reaction conditions. The protocols and troubleshooting guide provided herein offer a solid foundation for researchers to confidently and effectively utilize this important building block in their synthetic endeavors.
References
- 1. Amide Coupling - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. youtube.com [youtube.com]
- 4. Khan Academy [khanacademy.org]
- 5. Amide synthesis by acylation [organic-chemistry.org]
- 6. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. bachem.com [bachem.com]
Application Notes and Protocols for Coupling Reactions of 2,2'-Oxybis(ethylamine) Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Flexible Diamine Linker
2,2'-Oxybis(ethylamine) dihydrochloride is a versatile and highly functional chemical building block. Its structure, featuring two primary amine groups separated by a flexible and hydrophilic ethylene glycol-like linker, makes it an invaluable component in a wide array of chemical syntheses. From the construction of complex macrocycles and polymers to the derivatization of small molecules in drug discovery, the ability to effectively and selectively couple this diamine is of paramount importance.[1] The dihydrochloride salt form offers stability and ease of handling, though it necessitates careful consideration of reaction conditions to ensure the liberation of the reactive free amine.
This comprehensive guide provides detailed application notes and protocols for the two primary modes of coupling this compound: amide bond formation and reductive amination . The protocols are designed to be robust and adaptable, with a focus on the underlying chemical principles to empower researchers to optimize these reactions for their specific applications.
Part 1: Amide Bond Formation – Crafting Bis-Amides and Polyamides
The formation of an amide bond is one of the most fundamental and widely utilized reactions in medicinal chemistry and materials science.[2] When employing this compound, the goal is often the creation of symmetrical bis-amides or the incorporation of the flexible linker into a polyamide backbone. The key to a successful coupling is the effective activation of a carboxylic acid partner and the neutralization of the amine hydrochloride salt.
Core Principle: The Role of Base and Coupling Agents
The dihydrochloride salt of 2,2'-Oxybis(ethylamine) requires the addition of a base to neutralize the two equivalents of hydrochloric acid and liberate the nucleophilic free diamine. A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is typically employed. Stoichiometrically, a minimum of two equivalents of base are required to neutralize the salt, with additional base often needed to facilitate the coupling reaction itself, depending on the chosen methodology.
The direct condensation of a carboxylic acid and an amine is generally unfavorable. Therefore, a coupling agent is used to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.[3] Common classes of coupling agents include:
-
Carbodiimides: Such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These are cost-effective and widely used.
-
Phosphonium Salts: Like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP).
-
Aminium/Uronium Salts: Including O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). These are known for their high efficiency and low rates of racemization.[4]
Experimental Protocol 1: Synthesis of a Bis-Amide using an Acyl Chloride
This protocol is adapted from a procedure for the mono-acylation of the free base of 2,2'-oxybis(ethylamine) and is a robust method for forming bis-amides from readily available acyl chlorides.[5]
Reaction Scheme:
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride) (2.1 equivalents)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (4.5 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Diethyl ether for purification
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in anhydrous DCM.
-
Base Addition: Cool the suspension to 0 °C in an ice bath. Slowly add the triethylamine or DIPEA (4.5 eq) to the stirring suspension. Allow the mixture to stir at 0 °C for 20-30 minutes.
-
Acyl Chloride Addition: While maintaining the temperature at 0 °C, add the acyl chloride (2.1 eq) dropwise to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude bis-amide.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., diethyl ether or ethyl acetate/hexanes) or by column chromatography on silica gel.
Table 1: Summary of Reaction Parameters for Bis-Amide Synthesis
| Parameter | Condition | Rationale |
| Stoichiometry | ||
| 2,2'-Oxybis(ethylamine)·2HCl | 1.0 eq | Limiting reagent |
| Acyl Chloride | 2.1 eq | Slight excess to ensure complete di-acylation |
| Base (TEA or DIPEA) | 4.5 eq | >4 eq to neutralize HCl salts and scavenge HCl byproduct |
| Solvent | Anhydrous DCM | Good solubility for many organic reactants and inert |
| Temperature | 0 °C to Room Temp. | Initial cooling controls the exothermic reaction |
| Reaction Time | 2-4 hours | Monitor by TLC for completion |
Experimental Protocol 2: Polyamide Synthesis via Interfacial Polycondensation
This method is particularly useful for producing high molecular weight polyamides and is adapted from general procedures for polyamide synthesis.[3][6]
Reaction Scheme:
Materials:
-
This compound
-
Diacyl chloride (e.g., adipoyl chloride or terephthaloyl chloride) (1.0 equivalent)
-
Sodium hydroxide (NaOH) (2.1 equivalents)
-
Dichloromethane (DCM) or another water-immiscible organic solvent
-
Deionized water
Procedure:
-
Aqueous Phase Preparation: In a beaker, dissolve this compound (1.0 eq) and sodium hydroxide (2.1 eq) in deionized water.
-
Organic Phase Preparation: In a separate beaker, dissolve the diacyl chloride (1.0 eq) in DCM.
-
Interfacial Polymerization: Carefully pour the organic solution onto the aqueous solution without stirring to create two distinct layers. The polyamide will begin to form at the interface.
-
Polymer Isolation: Using forceps, gently grasp the polymer film at the interface and slowly pull it out of the beaker. A continuous strand of polyamide can be drawn.
-
Washing and Drying: Wash the collected polymer thoroughly with water and then with a solvent like ethanol or acetone to remove unreacted monomers and salts. Dry the polymer in a vacuum oven at a moderate temperature.
Part 2: Reductive Amination – Forging C-N Bonds
Reductive amination is a powerful method for forming carbon-nitrogen bonds and offers a complementary approach to acylation for modifying this compound.[7] This one-pot reaction involves the initial formation of an imine between the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding amine.
Core Principle: Selective Reduction
The success of a one-pot reductive amination hinges on the use of a reducing agent that selectively reduces the intermediate iminium ion much faster than the starting carbonyl compound.[8] Sodium cyanoborohydride (NaBH₃CN) is a classic reagent for this purpose due to its mildness and effectiveness under weakly acidic conditions that favor imine formation.[9][10][11] A safer alternative with similar reactivity is sodium triacetoxyborohydride (NaBH(OAc)₃).
As with amide bond formation, the dihydrochloride salt must be neutralized. A tertiary amine base is typically added to liberate the free diamine.
Experimental Protocol 3: Bis-N-Alkylation via Reductive Amination
This protocol provides a general procedure for the di-alkylation of this compound with an aldehyde.
Reaction Scheme:
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde) (2.2 equivalents)
-
Sodium cyanoborohydride (NaBH₃CN) (2.2 equivalents)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)
-
Methanol or Ethanol
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane (DCM) or Ethyl Acetate for extraction
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol. Add the triethylamine or DIPEA (2.5 eq) and stir for 15 minutes.
-
Aldehyde Addition: Add the aldehyde (2.2 eq) to the solution, followed by a catalytic amount of acetic acid (e.g., 2-3 drops) to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.
-
Reducing Agent Addition: In a single portion, add sodium cyanoborohydride (2.2 eq) to the reaction mixture. Caution: Sodium cyanoborohydride is toxic and should be handled with care in a well-ventilated fume hood.
-
Reaction Progression: Stir the reaction at room temperature overnight. Monitor the reaction by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the bulk of the methanol.
-
Extraction: Partition the residue between DCM or ethyl acetate and saturated aqueous sodium bicarbonate solution. Separate the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Table 2: Summary of Reaction Parameters for Reductive Amination
| Parameter | Condition | Rationale |
| Stoichiometry | ||
| 2,2'-Oxybis(ethylamine)·2HCl | 1.0 eq | Limiting reagent |
| Aldehyde | 2.2 eq | Slight excess to ensure complete di-alkylation |
| NaBH₃CN | 2.2 eq | Slight excess of reducing agent |
| Base (TEA or DIPEA) | 2.5 eq | >2 eq to neutralize HCl salts |
| Solvent | Methanol or Ethanol | Good solubility for reactants and the reducing agent |
| Catalyst | Acetic Acid | Catalyzes imine formation |
| Temperature | Room Temperature | Mild conditions are generally sufficient |
| Reaction Time | Overnight | Allows for complete imine formation and reduction |
Visualization of Reaction Workflows
Amide Bond Formation Workflow
Caption: Workflow for bis-amide/polyamide synthesis.
Reductive Amination Workflow
Caption: Workflow for reductive amination.
References
- 1. WO1999046234A1 - Methods for the preparation of an n-bis-[2-(1,2-dicarboxy-ethoxy)-ethyl]amine derivative and products of the methods and their uses - Google Patents [patents.google.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Reductive alkylation of proteins with aromatic aldehydes and sodium cyanoborohydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sodium cyanoborohydride [organic-chemistry.org]
- 9. interchim.fr [interchim.fr]
- 10. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 11. Sodium cyanoborohydride - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: The Versatility of 2,2'-Oxybis(ethylamine) dihydrochloride in Advanced Polymer Synthesis
Abstract
2,2'-Oxybis(ethylamine) dihydrochloride is a versatile chemical reagent that serves as a pivotal building block in the field of polymer chemistry.[1][2] As a salt, it is a stable, solid precursor to the reactive diamine, 2,2'-oxybis(ethylamine), also known as bis(2-aminoethyl) ether.[2][3] The parent amine features two primary amine functional groups separated by a flexible and hydrophilic diethylene glycol ether linkage. This unique structure allows it to be employed as a monomer for creating flexible polyamides, a crosslinking agent for fabricating hydrogels, and a functional linker for advanced applications in drug delivery and biomaterials.[4][5][] This guide provides an in-depth exploration of its applications, explains the rationale behind its use in various polymer systems, and offers detailed protocols for its practical implementation in a research setting.
Core Principles & Scientific Rationale
The utility of 2,2'-Oxybis(ethylamine) stems from its bifunctional nature, combining two primary amine groups with a central, flexible ether segment.
-
As a Diamine Monomer: In polycondensation reactions, it serves as an A-A type monomer. When reacted with B-B type monomers like dicarboxylic acids or their derivatives, it forms polyamides.[7] The critical feature here is the –O–CH2–CH2–O– ether core. Unlike rigid aromatic diamines that lead to high-performance but often intractable polymers, the ether linkage introduces significant conformational flexibility into the polymer backbone. This disruption of chain packing can enhance solubility in common organic solvents and lower the glass transition temperature, thereby improving the processability of the resulting polymers.[8]
-
As a Crosslinking Agent: The presence of two reactive amine terminals enables it to function as a crosslinker, covalently bridging different polymer chains.[] This is fundamental to the creation of three-dimensional polymer networks, most notably hydrogels.[9] When used to crosslink hydrophilic polymers (e.g., those containing carboxylic acid groups), the resulting network can absorb and retain large quantities of water. The length and flexibility of the 2,2'-Oxybis(ethylamine) linker directly influence the crosslink density, which in turn dictates the hydrogel's mechanical properties, swelling ratio, and mesh size.[10]
-
As a Functional Linker: In more specialized applications, the molecule acts as a hydrophilic spacer or linker. It is used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) as a PEG-based linker, connecting a ligand for a target protein to a ligand for an E3 ubiquitin ligase.[5] In biomaterials, it can be used to functionalize surfaces or polymer backbones, introducing primary amine "handles" for the subsequent attachment of drugs, peptides, or other bioactive molecules.
A Note on the Dihydrochloride Salt
2,2'-Oxybis(ethylamine) is typically supplied as a more stable dihydrochloride salt.[1][11] The primary amine groups are protonated, rendering them unreactive for nucleophilic attack. Therefore, a crucial preliminary step in most protocols is the in situ or prior neutralization of the salt with a suitable base to liberate the reactive free diamine.
Application I: Synthesis of Flexible Polyamides
Aromatic polyamides are renowned for their thermal and mechanical strength but are often difficult to process due to poor solubility.[8] Incorporating 2,2'-Oxybis(ethylamine) is a strategic choice to mitigate these challenges.
Protocol 1: Synthesis of a Polyamide via Solution Polycondensation
This protocol describes the synthesis of a polyamide from 2,2'-Oxybis(ethylamine) and an aromatic diacid chloride (e.g., terephthaloyl chloride).
Materials:
-
This compound (CAS: 60792-79-2)
-
Terephthaloyl chloride
-
Triethylamine (TEA), anhydrous
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Methanol
-
Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Liberation of Free Diamine:
-
In a three-neck round-bottom flask under a nitrogen atmosphere, dissolve 1.00 g of this compound in 20 mL of anhydrous NMP.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a stoichiometric amount of anhydrous triethylamine (approximately 1.15 mL) dropwise with vigorous stirring. The TEA will react with the HCl to form triethylammonium chloride, liberating the free diamine.
-
Allow the mixture to stir at 0°C for 30 minutes. The formation of a salt precipitate is expected.
-
-
Polymerization:
-
In a separate beaker, dissolve a stoichiometric equivalent of terephthaloyl chloride (1.15 g) in 15 mL of anhydrous NMP.
-
Add the terephthaloyl chloride solution dropwise to the stirred diamine mixture at 0°C over 30 minutes. An increase in viscosity will be observed.
-
After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 12-24 hours with continuous stirring under nitrogen.
-
-
Polymer Isolation and Purification:
-
Pour the viscous polymer solution slowly into 300 mL of vigorously stirring methanol. This will cause the polyamide to precipitate.
-
Collect the precipitated polymer by vacuum filtration.
-
Wash the polymer thoroughly with copious amounts of deionized water to remove the triethylammonium chloride salt, followed by another wash with methanol.[12]
-
Dry the purified polymer in a vacuum oven at 60-80°C until a constant weight is achieved.
-
Workflow Diagram: Polyamide Synthesis
Caption: Workflow for synthesizing a flexible polyamide.
Application II: Formation of Crosslinked Hydrogels
Hydrogels are water-swollen polymer networks with broad applications in biomedicine.[9][13] 2,2'-Oxybis(ethylamine) is an excellent crosslinker for polymers bearing carboxylic acid groups, such as poly(acrylic acid) or hyaluronic acid, using carbodiimide chemistry.
Protocol 2: EDC/NHS Crosslinking of Poly(acrylic acid) to Form a Hydrogel
This protocol details the formation of a hydrogel by crosslinking poly(acrylic acid) (PAA) with this compound.
Materials:
-
Poly(acrylic acid) (PAA), e.g., average Mv ~450,000
-
This compound (CAS: 60792-79-2)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
Procedure:
-
Preparation of Solutions:
-
PAA Solution: Prepare a 5% (w/v) solution of PAA in PBS (pH 7.4). Stir until fully dissolved. The buffer is crucial as it maintains a pH where the carboxylic acids are partially deprotonated and the liberated amines will be reactive.
-
Crosslinker Solution: Prepare a 10% (w/v) solution of this compound in PBS (pH 7.4). The molar ratio of diamine to carboxylic acid groups on the PAA should be optimized for desired gel properties (e.g., start with a 1:4 ratio of diamine molecules to acrylic acid monomer units).
-
Activator Solution: Prepare a fresh solution of EDC and NHS in PBS. A common molar ratio is EDC:NHS of 2:1, with the amount of EDC being equimolar to the carboxylic acid groups in the PAA solution.
-
-
Crosslinking Reaction:
-
To the stirred PAA solution, add the EDC/NHS activator solution. Allow the mixture to react for 15-20 minutes at room temperature. This step activates the carboxylic acid groups by forming a more reactive NHS-ester intermediate.
-
Add the crosslinker solution to the activated PAA solution. Mix thoroughly but gently to ensure homogeneity.
-
Pour the final mixture into a mold (e.g., a petri dish or a custom-shaped mold).
-
Allow the mixture to stand at room temperature. Gelation should occur within 1-4 hours, depending on concentrations. The gel can be further cured at 4°C overnight.
-
-
Hydrogel Purification:
-
Once the gel is firm, carefully remove it from the mold.
-
Immerse the hydrogel in a large volume of deionized water.
-
Change the water every 6-8 hours for 2-3 days to wash out unreacted chemicals, EDC/NHS byproducts, and salts.
-
The purified hydrogel can be stored in PBS at 4°C.
-
Mechanism Diagram: Hydrogel Crosslinking
Caption: Amine groups of the crosslinker form amide bonds with carboxyl groups on polymer chains.
Characterization of Synthesized Polymers
Proper characterization is essential to confirm the successful synthesis and understand the properties of the new polymer.
| Technique | Information Obtained |
| FTIR Spectroscopy | Confirms the formation of amide bonds (characteristic peaks around 1650 cm⁻¹ for C=O stretch and 3300 cm⁻¹ for N-H stretch) and the disappearance of starting functional groups.[14] |
| NMR Spectroscopy (¹H, ¹³C) | Provides detailed structural verification of the polymer repeating unit, confirming the incorporation of the 2,2'-Oxybis(ethylamine) moiety.[8][14] |
| Gel Permeation Chromatography (GPC/SEC) | Determines the average molecular weight (Mn, Mw) and the molecular weight distribution (polydispersity index, PDI) of soluble polymers.[12][15] |
| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability of the polymer by measuring weight loss as a function of temperature, indicating the decomposition temperature.[8][15] |
| Differential Scanning Calorimetry (DSC) | Determines thermal transitions, such as the glass transition temperature (Tg), which provides insight into the polymer's flexibility and amorphous/crystalline nature.[15] |
| Swelling Studies (for Hydrogels) | Quantifies the water uptake capacity of the hydrogel, which is related to the crosslink density. The equilibrium swelling ratio is a key parameter.[10][16] |
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 2,2'-Oxybis(ethylamine) hydrochloride | C4H14Cl2N2O | CID 2829023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,2'-Oxybis(ethylamine) 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 7. youtube.com [youtube.com]
- 8. Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. rsc.org [rsc.org]
- 11. This compound 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 12. rsc.org [rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and Characterization of ABA-Type Triblock Copolymers Using Novel Bifunctional PS, PMMA, and PCL Macroinitiators Bearing p-xylene-bis(2-mercaptoethyloxy) Core | MDPI [mdpi.com]
- 16. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging 2,2'-Oxybis(ethylamine) dihydrochloride as a Foundational PEG Linker in PROTAC Design
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of the Linker in Targeted Protein Degradation
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from protein inhibition to targeted protein elimination.[1][2] These heterobifunctional molecules operate by co-opting the cell's intrinsic ubiquitin-proteasome system (UPS) to selectively degrade proteins of interest (POIs).[2][][4] A PROTAC molecule consists of three essential components: a ligand that binds the target POI, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two moieties.[1][5][6][7]
Upon entering a cell, the PROTAC forms a ternary complex with the POI and the E3 ligase.[1][] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the 26S proteasome.[][5] The PROTAC is then released to engage in another degradation cycle, enabling it to act catalytically.[1]
While the two ligands determine the "what" (the POI and the E3 ligase), the linker dictates the "how." Far from being a passive spacer, the linker is a critical determinant of a PROTAC's overall efficacy, selectivity, and drug-like properties.[8][9] Its length, composition, and rigidity profoundly influence the stability and geometry of the ternary complex, which is the cornerstone of productive degradation.[9][10] Furthermore, the linker's physicochemical properties significantly impact the PROTAC's solubility, cell permeability, and pharmacokinetic profile.[8][11]
Polyethylene glycol (PEG) chains are among the most common motifs incorporated into PROTAC linkers, prized for their ability to enhance hydrophilicity and improve the solubility of often large, lipophilic PROTAC molecules.[4][6][8][11] 2,2'-Oxybis(ethylamine) dihydrochloride serves as a fundamental, synthetically tractable building block in this class. It represents a short, flexible diether diamine linker that provides a strategic starting point for linker optimization studies.[12][13] This guide provides a detailed exploration of its properties, synthetic applications, and protocols for evaluating the resulting PROTACs.
Part 1: Properties and Advantages of 2,2'-Oxybis(ethylamine) as a Linker
This compound is a bifunctional primary amine that serves as a hydrophilic building block equivalent to a single diethylene glycol unit with terminal amines.
| Property | Value | Source(s) |
| Chemical Formula | O(CH₂CH₂NH₂)₂ · 2HCl | [14] |
| Molecular Weight | 177.07 g/mol | [14] |
| Appearance | Solid | [14] |
| Key Reactive Groups | Two primary amines (-NH₂) | |
| Core Structure | Diethylene glycol diamine |
Key Advantages in PROTAC Design:
-
Enhanced Hydrophilicity: The ether oxygen atoms act as hydrogen bond acceptors, which can improve the aqueous solubility of the final PROTAC conjugate, a crucial factor for molecules that often fall outside Lipinski's rule-of-5.[4][8][11]
-
Synthetic Tractability: The terminal primary amines are robust nucleophiles, readily participating in common bioconjugation reactions, most notably amide bond formation with carboxylic acids. This allows for a straightforward, modular approach to PROTAC synthesis.[8][15]
-
Conformational Flexibility: The single ether linkage provides significant rotational freedom.[4] This flexibility can be advantageous in the initial stages of PROTAC design, as it allows the POI and E3 ligase to adopt a productive orientation for ternary complex formation without the need for a pre-organized, rigid linker.[1]
-
Foundation for Homologation: This molecule represents the n=1 member of a PEG-diamine series. It serves as an ideal starting point for systematically extending the linker length by incorporating additional ethylene glycol units (e.g., PEG2, PEG3) to optimize degradation efficacy. The optimal linker length must be determined empirically for each POI-E3 ligase pair.[5][16]
Part 2: Application Protocols for PROTAC Synthesis
The modular nature of PROTACs allows for their convergent assembly from three components: the POI ligand, the E3 ligase ligand, and the bifunctional linker.[15][16] The most common strategy for incorporating 2,2'-Oxybis(ethylamine) is through sequential amide bond formation.
Protocol 2.1: Sequential Amide Bond Formation
This protocol describes the coupling of a carboxylic acid-functionalized component (e.g., POI ligand) with one of the amine groups of the linker, followed by a second coupling reaction with the other ligand.
Causality Behind Experimental Choices:
-
Anhydrous Solvent (DMF/DMSO): Water can hydrolyze the activated ester intermediate, reducing reaction efficiency.
-
Peptide Coupling Agent (HATU): HATU is highly efficient for forming an activated ester from the carboxylic acid, making it susceptible to rapid nucleophilic attack by the amine.
-
Non-nucleophilic Base (DIPEA): DIPEA is required to neutralize the dihydrochloride salt of the linker, freeing the primary amines to act as nucleophiles. It also scavenges the acid produced during the reaction without competing in the coupling reaction itself.
-
Inert Atmosphere (Nitrogen/Argon): This prevents side reactions with atmospheric moisture and oxygen, ensuring higher yields.
Materials:
-
POI ligand with a carboxylic acid handle
-
E3 ligase ligand with a carboxylic acid handle
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reverse-phase HPLC for purification
-
LC-MS and NMR for characterization
Step-by-Step Methodology:
Step A: Synthesis of the Mono-acylated Intermediate
-
Under an inert atmosphere (e.g., nitrogen), dissolve the POI ligand-COOH (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution. Stir at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
In a separate vial, dissolve this compound (1.5 eq) in a minimal amount of anhydrous DMF.
-
Add the linker solution dropwise to the activated POI ligand solution.
-
Allow the reaction to stir at room temperature for 4-12 hours. Monitor reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and purify the crude product using reverse-phase HPLC to isolate the mono-acylated intermediate (POI-Linker-NH₂).
-
Confirm the mass and structure of the purified intermediate by LC-MS and NMR.
Step B: Synthesis of the Final PROTAC
-
Under an inert atmosphere, dissolve the E3 ligase ligand-COOH (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir for 15-20 minutes for pre-activation.
-
Dissolve the purified mono-acylated intermediate (POI-Linker-NH₂) (1.2 eq) from Step A in anhydrous DMF.
-
Add the intermediate solution to the activated E3 ligase ligand solution.
-
Allow the reaction to stir at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, purify the final PROTAC molecule by reverse-phase HPLC.
-
Characterize the final product thoroughly using high-resolution LC-MS and ¹H/¹³C NMR to confirm identity, purity, and structural integrity.
Part 3: Protocols for PROTAC Characterization and Evaluation
Following successful synthesis and purification, the biological activity of the PROTAC must be rigorously validated. Key experiments include confirming target protein degradation in a cellular context and, if necessary, verifying the formation of the ternary complex.
Protocol 3.1: Western Blot for Target Protein Degradation
This is the definitive assay to measure a PROTAC's primary function: reducing the cellular levels of the target protein.[15]
Self-Validating System:
-
Loading Control (GAPDH, β-actin): Ensures that any observed decrease in the target protein is due to specific degradation and not errors in protein loading.
-
Proteasome Inhibitor Control: Treating cells with the PROTAC and a proteasome inhibitor (e.g., MG-132) should rescue the degradation of the target protein. This confirms that the protein loss is mediated by the proteasome, a hallmark of PROTAC activity.[5]
Materials:
-
Cell line endogenously expressing the target protein and the recruited E3 ligase
-
Synthesized PROTAC compound
-
Vehicle control (e.g., DMSO)
-
Proteasome inhibitor (e.g., MG-132)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibody against the target protein
-
Primary antibody against a loading control protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL) and imaging system
Step-by-Step Methodology:
-
Cell Plating: Plate cells in a multi-well plate and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC compound (e.g., 1 nM to 10 µM) for a specified time (typically 18-24 hours). Include a vehicle-only control. For the proteasome inhibitor control, pre-treat cells with MG-132 (e.g., 10 µM) for 1-2 hours before adding the PROTAC.
-
Cell Lysis: Wash cells with cold PBS, then add lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) from each sample by SDS-PAGE, then transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash thoroughly again.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Strip the membrane and re-probe for the loading control. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of degradation relative to the vehicle control to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
Protocol 3.2: Ternary Complex Formation Assay (TR-FRET)
While not always necessary if degradation is observed, this biophysical assay can provide mechanistic insight, especially when troubleshooting a non-functional PROTAC. It directly measures the PROTAC's ability to bridge the POI and E3 ligase.[15]
Methodology Outline:
-
Reagents: Obtain purified, tagged proteins (e.g., His-tagged POI, GST-tagged E3 ligase) and corresponding TR-FRET detection reagents (e.g., terbium-conjugated anti-His antibody and d2-conjugated anti-GST antibody).
-
Assay Setup: In a microplate, combine the POI, E3 ligase, and detection reagents.
-
PROTAC Addition: Add a serial dilution of the PROTAC.
-
Incubation: Incubate to allow complex formation.
-
Signal Measurement: Measure the TR-FRET signal on a compatible plate reader. An increase in the signal indicates that the PROTAC is successfully bringing the two proteins into close proximity, validating the formation of the ternary complex.[15]
Part 4: Data Interpretation and Linker Optimization
The initial data from a PROTAC synthesized with the 2,2'-Oxybis(ethylamine) linker provides a crucial baseline. The primary goal is to determine if this linker length and composition are sufficient to induce degradation.
| Linker Composition | Linker Length (atoms) | Representative DC₅₀ (nM) | Representative Dₘₐₓ (%) | Notes |
| 2,2'-Oxybis(ethylamine) | 7 | >1000 | <20% | Baseline activity; may be too short, causing steric hindrance.[16] |
| PEG2-diamine | 10 | 250 | 65% | Improved activity suggests a longer linker is beneficial. |
| PEG3-diamine | 13 | 50 | >90% | Potent degradation observed near the optimal length. |
| PEG4-diamine | 16 | 45 | >95% | Optimal activity achieved , similar to a reported ideal length.[5][16] |
| PEG5-diamine | 19 | 150 | 80% | Decreased potency suggests the linker may be too long, leading to less stable complexes.[8][16] |
| Note: Data is representative and intended for illustrative purposes. Actual values are highly dependent on the specific POI and E3 ligase. |
Troubleshooting and Next Steps:
-
No Degradation Observed: If the initial PROTAC is inactive, it is highly likely that the 7-atom linker is too short, leading to steric clashes that prevent a productive ternary complex from forming.[16][17]
-
Solution: Systematically synthesize a series of PROTACs with longer PEG-diamine linkers (PEG2, PEG3, PEG4, etc.) to identify the optimal length for the specific biological system.[17]
-
-
Poor Solubility or Permeability: While the PEG unit adds hydrophilicity, the overall PROTAC may still have poor physicochemical properties.
-
Solution: Consider hybrid linkers that combine PEG units with more rigid or hydrophobic elements, such as alkyl chains or piperazine rings, to balance solubility and cell permeability.[8][17][18] The goal is to design a "molecular chameleon" that can shield polar groups in the nonpolar cell membrane environment.[18][19]
-
Conclusion
This compound is a valuable and accessible tool in the PROTAC designer's toolbox. Its simple structure, flexibility, and hydrophilicity make it an excellent foundational element for initiating a linker screening campaign. While it may not represent the optimal linker for every target, it provides a critical data point in the multi-parameter optimization process that is central to developing potent and selective protein degraders. By following systematic protocols for synthesis and evaluation, researchers can effectively leverage this and other PEG-based linkers to advance the frontier of targeted protein degradation.
References
- 1. chempep.com [chempep.com]
- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 4. precisepeg.com [precisepeg.com]
- 5. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem [aifchem.com]
- 7. PROTAC targeted protein degraders: the past is prologue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. 2,2′-氧双(乙胺) 二盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chemrxiv.org [chemrxiv.org]
Application Note: Strategies for the Purification of Reaction Products Containing the 2,2'-Oxybis(ethylamine) Moiety
An Application Guide for Drug Development Professionals and Organic Chemists
Dr. Evelyn Reed, Senior Application Scientist
Abstract
The 2,2'-Oxybis(ethylamine) moiety, a flexible, polar, and basic building block, is integral to the synthesis of a wide array of complex molecules, including cryptands, ligands, and pharmaceutical intermediates.[1][2][3] However, the very physicochemical properties that make this moiety versatile—its high polarity, hydrogen bonding capability, and the basicity of its dual primary amine groups—present significant challenges during the purification of its reaction products.[4][5] Standard purification techniques often fail, leading to low recovery, poor separation, and product degradation. This guide provides a detailed exploration of robust purification strategies, including crystallization via salt formation, modified column chromatography, and vacuum distillation. By explaining the causality behind each method and providing detailed, field-proven protocols, this document serves as an essential resource for researchers aiming to achieve high purity for molecules incorporating this challenging structural unit.
The Purification Challenge: Understanding the Moiety's Influence
The successful purification of any compound begins with a deep understanding of its structure and the likely impurity profile. Products containing the 2,2'-Oxybis(ethylamine) core present a trifecta of purification hurdles:
-
High Polarity & Basicity: The combination of an ether linkage and two primary amines makes these molecules highly polar and basic. When using standard silica gel chromatography, this results in strong, often irreversible, adsorption to the acidic silanol groups of the stationary phase, leading to significant product loss and severe peak tailing.[6][7]
-
Structural Flexibility: Unlike rigid aromatic structures, the aliphatic backbone of the moiety is highly flexible. This conformational freedom can inhibit the formation of a well-ordered crystal lattice, making purification by recrystallization of the free base difficult.[4]
-
High Boiling Point & Thermal Sensitivity: Extensive hydrogen bonding leads to high boiling points, often requiring high vacuum for distillation to prevent thermal decomposition.[8] Amines are also susceptible to oxidation at elevated temperatures, which can introduce new impurities during the purification process itself.[9][10]
Given these challenges, a one-size-fits-all approach is inadequate. The optimal strategy depends on the specific properties of the target molecule and its impurities.
Purification Strategy Decision Framework
Selecting the right purification method is critical for maximizing yield and purity. The following decision framework, based on the thermal stability of the product and the nature of the primary impurities, provides a logical starting point for method development.
Figure 1: A decision tree for selecting an initial purification strategy.
Method 1: Crystallization via Salt Formation
This is often the most effective and scalable method for purifying basic amines that are difficult to crystallize in their free-base form.
Scientific Principle: The basic amine groups are protonated by an acid to form an ammonium salt. This salt possesses a rigid ionic lattice structure, which dramatically alters its solubility profile and greatly enhances its ability to crystallize compared to the flexible, neutral free base.[11] Non-basic impurities remain in the mother liquor and are easily removed by filtration. A recent innovation involves using trichloroacetic acid (TCA), which forms a salt that can be precipitated; the pure amine is then recovered by gentle heating, which decomposes the TCA into volatile byproducts (chloroform and CO2), simplifying isolation.[12][13]
Protocol 3.1: Purification via Hydrochloride Salt Formation
-
Dissolution: Dissolve the crude reaction product in a minimal amount of a suitable solvent (e.g., isopropanol, ethanol, or ethyl acetate).
-
Acidification: Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or concentrated aqueous HCl) dropwise with vigorous stirring. Monitor the pH to ensure it becomes acidic.
-
Precipitation/Crystallization: The hydrochloride salt will often precipitate immediately. The mixture can be stirred at room temperature or cooled in an ice bath to maximize crystal formation.
-
Isolation: Collect the solid salt by vacuum filtration. Wash the filter cake with a small amount of cold solvent (the one used for precipitation) and then with a non-polar solvent like diethyl ether or hexane to remove residual impurities.
-
Drying: Dry the salt under high vacuum.
-
Liberation of Free Base (if required):
-
Dissolve the purified salt in water.
-
Cool the solution in an ice bath and add a strong base (e.g., 50% aq. NaOH or solid K2CO3) until the solution is strongly basic (pH > 12).
-
Extract the liberated free amine into an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the purified product.
-
Table 1: Parameters for Salt Formation Crystallization
| Parameter | Selection & Rationale |
|---|---|
| Acid Choice | HCl: Forms stable, often highly crystalline salts.[14][15] Oxalic Acid: Can form crystalline salts with diamines. Trichloroacetic Acid (TCA): Offers a "catch-and-release" mechanism where the acid is removed as volatile byproducts.[12] |
| Solvent System | Choose a solvent where the free base is soluble but the corresponding salt has low solubility. Common choices include alcohols (IPA, EtOH), ethers (THF, Diethyl Ether), and esters (EtOAc).[13][15] |
| Validation | Purity of the salt can be checked by NMR. Complete conversion to the free base can be confirmed by the absence of a water-soluble fraction after basification and extraction. |
Method 2: Column Chromatography for Polar Amines
When crystallization is not viable, column chromatography is the next option. However, standard silica gel is detrimental to amine purification. The key to success is to mitigate the interaction between the basic amine and the acidic stationary phase.
Protocol 4.1: Modified Normal-Phase Flash Chromatography
Scientific Principle: The acidic silanol groups on the surface of silica gel are neutralized or "masked" by a basic additive in the mobile phase. This prevents the target amine from adsorbing strongly, allowing it to elute properly and separate from less polar impurities.[6][7] An alternative is to use a less acidic stationary phase like alumina or a commercially available amine-functionalized silica.[7]
Figure 2: Mitigation of amine adsorption on silica gel.
-
Stationary Phase Preparation (if using standard silica): Prepare a slurry of silica gel in the initial, least polar mobile phase composition. Add triethylamine (TEA) or ammonium hydroxide to the slurry to constitute 1-2% of the total solvent volume. Pack the column with this basic slurry.
-
Mobile Phase: Use a gradient of a non-polar solvent (e.g., Hexanes or Dichloromethane) and a polar solvent (e.g., Ethyl Acetate or Methanol). Crucially, add 1-2% TEA or ~0.5% ammonium hydroxide to all mobile phase components. [5]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or dichloromethane. Adsorb it onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.
-
Elution: Run the column using a gradually increasing solvent gradient. The passivated silica surface will allow for the separation of compounds based on polarity rather than basicity.
-
Fraction Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC). Note: The TLC plates should be developed in a chamber containing the same solvent system, including the amine additive.
Protocol 4.2: Reversed-Phase Flash Chromatography
Scientific Principle: In reversed-phase chromatography (e.g., with a C18 stationary phase), polar compounds elute first. By adding a basic modifier to the mobile phase (e.g., TEA or ammonium bicarbonate), the pH is raised.[16] At a high pH, the amine groups of the target molecule are deprotonated (R-NH2), making the molecule less polar and more retentive on the non-polar C18 phase. This increased retention allows for effective separation from other polar impurities.[6]
-
Column & Solvents: Use a C18-functionalized silica gel column. The mobile phase will typically be a gradient of water (Solvent A) and acetonitrile or methanol (Solvent B).
-
Mobile Phase Modification: Add a basic modifier to both Solvent A and Solvent B to bring the pH to between 8 and 10. Common modifiers include 0.1% ammonium hydroxide or 10 mM ammonium bicarbonate.
-
Equilibration: Equilibrate the column with at least 5-7 column volumes of the initial mobile phase composition.[17]
-
Elution: Load the sample (dissolved in a solvent like DMSO or DMF if necessary) and elute with an increasing gradient of Solvent B.
-
Product Recovery: The collected fractions containing the product will also contain the non-volatile buffer. Lyophilization is often the preferred method for removing the solvent and buffer to isolate the pure product.
Table 2: Comparison of Chromatographic Methods
| Feature | Modified Normal-Phase | Reversed-Phase |
|---|---|---|
| Stationary Phase | Silica, Alumina, or Amine-Silica | C18 or C8 Silica |
| Mobile Phase | Non-polar organic (Hexane/EtOAc or DCM/MeOH) + Basic Additive (TEA, NH4OH) | Polar (Water/Acetonitrile) + Basic Buffer (NH4HCO3, NH4OH) |
| Analyte Form | Neutral Free Base | Neutral Free Base (at high pH) |
| Elution Order | Least polar elutes first | Most polar elutes first |
| Best For | Separating from less polar or non-basic impurities. | Separating from other highly polar or ionic impurities. |
| Post-Column Workup | Evaporation of solvent and volatile base. | Often requires lyophilization to remove buffer salts. |
Method 3: Vacuum Distillation
This method is suitable for thermally stable products where there is a significant boiling point difference between the product and its impurities.
Scientific Principle: By reducing the pressure above the liquid, the boiling point is lowered significantly. This allows the compound to vaporize at a temperature below its decomposition point.[8] Most reaction by-products, catalysts, and salts are non-volatile and will remain in the distillation flask.[10]
Protocol 5.1: Short-Path Vacuum Distillation
-
Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly greased for a good vacuum seal.
-
Charge the Flask: Add the crude material to the distillation flask along with a magnetic stir bar for smooth boiling. Do not fill the flask more than halfway.
-
Apply Vacuum: Slowly and carefully apply vacuum from a vacuum pump. It is crucial to use a cold trap (e.g., dry ice/acetone) between the apparatus and the pump to protect the pump from corrosive vapors.
-
Heating: Once the desired vacuum is reached and stable, begin heating the distillation flask using an oil bath.
-
Collection: Collect the fraction that distills over at a constant temperature. Amines often oxidize and turn yellow or brown upon exposure to air, so it is best to collect the distillate in a flask cooled with an ice bath.[9]
-
Shutdown: After collecting the product, remove the heat source first and allow the system to cool completely before slowly re-introducing air to break the vacuum.
Table 3: Key Considerations for Vacuum Distillation
| Parameter | Guideline & Rationale |
|---|---|
| Pressure | A typical laboratory vacuum pump achieves 0.1-1.0 mmHg. This is usually sufficient to lower the boiling point of high-boiling amines into a manageable range (100-180 °C).[8] |
| Temperature | The oil bath should be set 20-30 °C higher than the expected boiling point of the compound at the given pressure. |
| Safety | Always use a blast shield. Inspect glassware for star cracks before use, as it will be under high vacuum and thermal stress. |
| Purity Check | Purity of the distilled product should be confirmed by NMR or GC-MS. The presence of a single, sharp boiling point is a good indicator of purity. |
Conclusion
Purifying reaction products containing the 2,2'-Oxybis(ethylamine) moiety requires moving beyond standard protocols. The inherent basicity and polarity of the structure must be viewed not as an obstacle, but as a chemical handle to be exploited. By converting the amine to a crystalline salt, its physical properties are fundamentally changed to favor purification. Alternatively, by carefully modifying chromatographic conditions to either pacify the stationary phase or control the ionization state of the analyte, excellent separations can be achieved. For thermally robust analogues, vacuum distillation remains a powerful tool for removing non-volatile impurities. By applying the principles and protocols outlined in this guide, researchers can confidently approach this challenging purification task and obtain high-purity materials for their downstream applications.
References
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. Synthesis of a [2.2.2] Cryptand Containing Reactive Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploration of Poorly Recognized Advantages of Supply Chain Sustainable, Various Aliphatic Multiamine-Based Polybenzoxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 6. biotage.com [biotage.com]
- 7. biotage.com [biotage.com]
- 8. chem.rochester.edu [chem.rochester.edu]
- 9. youtube.com [youtube.com]
- 10. Sciencemadness Discussion Board - Stability of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. Purification [chem.rochester.edu]
- 12. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 13. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 16. reddit.com [reddit.com]
- 17. silicycle.com [silicycle.com]
Application Note: A Step-by-Step Protocol for the Synthesis of a PROTAC Using 2,2'-Oxybis(ethylamine) dihydrochloride
An In-Depth Technical Guide
Authored by: Gemini, Senior Application Scientist
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the selective degradation of target proteins.[1][2] These heterobifunctional molecules leverage the cell's endogenous ubiquitin-proteasome system (UPS) to eliminate proteins implicated in disease.[3] A PROTAC's architecture consists of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker is not merely a passive spacer; its composition, length, and flexibility are critical determinants of the PROTAC's efficacy, solubility, and cell permeability.[4][5][] This guide provides a detailed, modular synthetic strategy for constructing a PROTAC, utilizing the simple, hydrophilic linker precursor, 2,2'-Oxybis(ethylamine) dihydrochloride. We will detail the rationale behind each synthetic step, provide robust protocols for synthesis and characterization, and outline methods for biological validation.
The PROTAC Mechanism of Action: Hijacking Cellular Machinery
PROTACs function by acting as a molecular bridge between a target POI and an E3 ubiquitin ligase.[5] This induced proximity facilitates the formation of a stable ternary complex (POI-PROTAC-E3 ligase).[7] Within this complex, the E3 ligase catalyzes the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI.[8] This polyubiquitination serves as a molecular flag, marking the POI for recognition and subsequent degradation by the 26S proteasome into smaller peptides.[1] A key advantage of this mechanism is its catalytic nature; after the POI is degraded, the PROTAC is released and can engage another target protein molecule, enabling potent effects at substoichiometric concentrations.[3][9]
Caption: General mechanism of PROTAC-mediated protein degradation.
Synthetic Strategy: A Modular Approach
The synthesis of a PROTAC is a multi-step process that is best approached in a modular fashion. This allows for flexibility in combining different POI ligands, E3 ligase ligands, and linkers. Our strategy employs this compound as a foundational building block for a simple polyethylene glycol (PEG)-like linker, which can enhance aqueous solubility.[10]
The core challenge in using a diamine linker is achieving selective mono-functionalization of each amine with two different partners. Direct reaction with both ligands would result in a statistical mixture of the desired PROTAC, undesired homodimers, and starting materials. To overcome this, we employ a protection/deprotection strategy.
Our synthetic workflow is as follows:
-
Mono-Protection: One of the primary amines of 2,2'-Oxybis(ethylamine) is protected with a tert-butyloxycarbonyl (Boc) group. This ensures that the two amines can be addressed in separate, sequential steps.
-
First Coupling: The remaining free amine is coupled to the carboxylic acid of the first binding ligand (e.g., a POI ligand) using standard amide coupling chemistry.
-
Deprotection: The Boc protecting group is removed under acidic conditions to reveal the second primary amine.
-
Second Coupling & Purification: The newly exposed amine is coupled to the carboxylic acid of the second binding ligand (e.g., an E3 ligase ligand). The final PROTAC is then purified to a high degree using preparative HPLC.
Caption: Modular workflow for PROTAC synthesis using a protected diamine linker.
Detailed Experimental Protocols
Disclaimer: These protocols are for research purposes only by trained professionals. All chemical handling should be performed in a certified fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of tert-butyl (2-(2-aminoethoxy)ethyl)carbamate
Rationale: This initial step selectively protects one of the two amine functional groups of the linker with a Boc group. The Boc group is stable under the basic conditions of the subsequent amide coupling but can be easily removed with acid.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (Example) |
| This compound | 1.0 | 177.07 | 5.0 g |
| Sodium Hydroxide (NaOH) | 2.1 | 40.00 | 2.37 g |
| Di-tert-butyl dicarbonate (Boc₂O) | 1.05 | 218.25 | 6.49 g |
| 1,4-Dioxane | - | - | 50 mL |
| Water | - | - | 50 mL |
Procedure:
-
Dissolve this compound (1.0 eq) and NaOH (2.1 eq) in 50 mL of water in a 250 mL round-bottom flask.
-
In a separate beaker, dissolve Di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) in 50 mL of 1,4-dioxane.
-
Cool the aqueous amine solution to 0 °C in an ice bath.
-
Add the dioxane solution of Boc₂O dropwise to the stirred amine solution over 30 minutes.
-
Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours).
-
Monitor reaction completion by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Extract the aqueous residue with dichloromethane (DCM, 3 x 50 mL).
-
Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield the crude product, which can often be used in the next step without further purification. If necessary, purify by flash column chromatography.
Protocol 2: Coupling to POI Ligand (e.g., JQ1-acid)
Rationale: This step forms a stable amide bond between the free amine of the mono-protected linker and the carboxylic acid of a POI-binding ligand.[11] We use JQ1, a well-characterized inhibitor of BRD4, as an example. HATU is a highly efficient coupling reagent that minimizes side reactions.[12]
| Reagent | Molar Eq. | MW ( g/mol ) |
| JQ1-carboxylic acid derivative | 1.0 | ~428.5 |
| tert-butyl (2-(2-aminoethoxy)ethyl)carbamate | 1.1 | 204.27 |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | 1.2 | 380.23 |
| DIPEA (N,N-Diisopropylethylamine) | 3.0 | 129.24 |
| Anhydrous DMF (N,N-Dimethylformamide) | - | - |
Procedure:
-
To a solution of JQ1-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add a solution of tert-butyl (2-(2-aminoethoxy)ethyl)carbamate (1.1 eq) in anhydrous DMF.
-
Stir the reaction at room temperature for 4-6 hours, monitoring progress by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with water (3x) and then brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the JQ1-linker-Boc intermediate.
Protocol 3: Boc Deprotection
Rationale: The acid-labile Boc group is removed to expose the second primary amine, making it available for the final coupling step. Trifluoroacetic acid (TFA) is commonly used for this transformation as it is volatile and easily removed.
| Reagent | Details |
| JQ1-linker-Boc intermediate | 1.0 eq |
| Dichloromethane (DCM) | Anhydrous |
| Trifluoroacetic acid (TFA) | 20-30% v/v in DCM |
Procedure:
-
Dissolve the JQ1-linker-Boc intermediate (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add the TFA/DCM solution and stir at 0 °C for 1 hour, then at room temperature for an additional 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
The resulting TFA salt is often used directly in the next step without further purification, after co-evaporation with toluene to remove residual TFA.
Protocol 4: Final Coupling to E3 Ligase Ligand (e.g., Pomalidomide-acid)
Rationale: The final step completes the PROTAC synthesis by forming the second amide bond, linking the POI-linker fragment to the E3 ligase ligand. Pomalidomide is a derivative of thalidomide and a well-established ligand for the Cereblon (CRBN) E3 ligase.[8][13][14]
| Reagent | Molar Eq. | MW ( g/mol ) |
| JQ1-linker-NH₂ intermediate (TFA salt) | 1.0 | - |
| Pomalidomide-carboxylic acid derivative | 1.0 | ~317.27 |
| HATU | 1.2 | 380.23 |
| DIPEA | 4.0 | 129.24 |
| Anhydrous DMF | - | - |
Procedure:
-
To a solution of the pomalidomide-acid derivative (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (4.0 eq, extra base is needed to neutralize the TFA salt).
-
Stir for 15 minutes at room temperature for pre-activation.
-
Add a solution of the JQ1-linker-NH₂ intermediate (1.0 eq) in anhydrous DMF.
-
Stir the reaction at room temperature overnight (12-16 hours). Monitor by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the final PROTAC molecule by preparative HPLC to obtain the desired product with high purity (>95%).[15]
Physicochemical Characterization
Rationale: Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the final PROTAC. This validates the success of the synthesis and ensures that biological effects are attributable to the correct molecule.
| Analysis | Technique | Expected Result |
| Identity | LC-MS | A single major peak in the chromatogram with the correct mass-to-charge ratio (m/z) for the [M+H]⁺ ion.[8] |
| Purity | HPLC/UPLC | Purity of >95% as determined by peak area integration at a suitable wavelength (e.g., 254 nm). |
| Structure | ¹H and ¹³C NMR | Resonances corresponding to all protons and carbons in the structure, with correct chemical shifts and integrations.[8] |
| Exact Mass | HRMS (e.g., ESI-TOF) | Observed mass should be within 5 ppm of the calculated exact mass for the molecular formula.[16] |
Biological Evaluation of PROTAC Functionality
Rationale: After successful synthesis and characterization, the PROTAC must be tested for its ability to induce the degradation of the target protein in a cellular context. Western blotting is the most direct and common method to visualize and quantify protein degradation.[17]
Caption: Experimental workflow for assessing PROTAC-induced protein degradation.
Protocol 5: Western Blot for Target Protein Degradation
Materials:
-
Relevant cancer cell line (e.g., MCF-7, HeLa)
-
Synthesized PROTAC, dissolved in DMSO
-
Cell culture medium, FBS, antibiotics
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-POI (e.g., anti-BRD4), anti-loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. Incubate overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium (e.g., from 1 nM to 10 µM). Include a DMSO-only vehicle control. Replace the medium in each well with the PROTAC-containing medium.
-
Incubation: Incubate the cells for a defined period, typically 18-24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS, then add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4 °C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation & SDS-PAGE: Normalize the protein concentration for all samples. Prepare samples with Laemmli buffer and boil for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with the primary antibody for the POI (e.g., anti-BRD4) overnight at 4 °C.
-
Wash the membrane with TBST (3 x 10 minutes).
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST (3 x 10 minutes).
-
-
Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imager.
-
Stripping and Re-probing: If necessary, strip the membrane and re-probe with a loading control antibody (e.g., anti-GAPDH) to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[17]
Essential Controls for Biological Validation: [12]
-
Proteasome Inhibitor: Co-treatment with an inhibitor like MG132 should prevent degradation, confirming the involvement of the proteasome.
-
Parent Inhibitor (Warhead): Treating cells with the POI ligand alone should show inhibition of function (if any) but not degradation.
-
E3 Ligase Ligand: The E3 ligase ligand alone should not affect the levels of the POI.
Conclusion
This application note provides a comprehensive and modular framework for the synthesis and evaluation of a PROTAC using this compound as a versatile linker precursor. By following a logical sequence of protection, coupling, and deprotection, researchers can efficiently construct these powerful molecules. Rigorous physicochemical characterization and robust biological validation are paramount to ensuring the integrity of the synthesized PROTAC and the reliability of its downstream biological effects. This detailed guide serves as a foundational resource for scientists entering the exciting and rapidly advancing field of targeted protein degradation.
References
- 1. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. chempep.com [chempep.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. portlandpress.com [portlandpress.com]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Tactics and Strategies for the Synthesis of Cereblon Ligands | Semantic Scholar [semanticscholar.org]
- 15. benchchem.com [benchchem.com]
- 16. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Application Note: A Multi-Technique Approach for the Comprehensive Characterization of 2,2'-Oxybis(ethylamine) Dihydrochloride and Its Derivatives
Abstract
This guide provides a detailed framework of analytical techniques for the comprehensive characterization of 2,2'-Oxybis(ethylamine) dihydrochloride and its derivatives. As a fundamental building block in pharmaceutical and materials science, ensuring its identity, purity, and stability is paramount. This document moves beyond standard protocols by explaining the causal logic behind experimental choices, offering a suite of self-validating methodologies. We will explore structural elucidation via Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), functional group confirmation through Fourier-Transform Infrared (FT-IR) Spectroscopy, purity assessment using High-Performance Liquid Chromatography (HPLC), and thermal property investigation by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Introduction: The Analytical Imperative
This compound, a linear diether diamine salt, serves as a versatile linker and precursor in the synthesis of a wide array of molecules, including cryptands, polymers, and active pharmaceutical ingredients (APIs). The primary amine functionalities, separated by a flexible ether linkage, are typically protonated to form a stable, crystalline dihydrochloride salt, which improves handling and solubility in aqueous media.[1]
The characterization of this molecule and its derivatives is not a trivial pursuit. It requires a multi-faceted analytical approach to confirm covalent structure, verify salt formation, quantify purity, and understand solid-state properties. An incomplete characterization can lead to downstream failures in synthesis, inconsistent biological activity, or undesirable material properties. This application note provides the strategic rationale and detailed protocols for a robust characterization workflow.
Integrated Analytical Workflow
No single technique can provide a complete picture. A comprehensive analysis relies on the synergistic use of multiple orthogonal techniques. The following workflow illustrates a logical progression from structural confirmation to purity and stability assessment.
References
The Versatile Role of 2,2'-Oxybis(ethylamine) dihydrochloride in Modern Drug Discovery: Application Notes and Protocols
Introduction: Unveiling the Potential of a Flexible Linker
In the intricate landscape of drug discovery, the rational design of molecules is paramount to achieving therapeutic efficacy and specificity. Small molecule linkers, in particular, have emerged as critical components in the construction of complex therapeutic modalities. Among these, 2,2'-Oxybis(ethylamine) dihydrochloride, a seemingly simple diamine, has garnered significant attention for its advantageous physicochemical properties and versatile reactivity. Its flexible ether backbone and terminal primary amine functionalities make it an ideal building block for a range of applications, from the synthesis of novel drug analogues to the construction of sophisticated drug delivery systems. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the applications of this compound, providing not only the theoretical underpinnings but also detailed, field-proven protocols to facilitate its integration into drug discovery workflows.
Physicochemical Properties and Safety Data
A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory. The key physicochemical characteristics of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C4H14Cl2N2O | PubChem[1] |
| Molecular Weight | 177.07 g/mol | PubChem[1] |
| Appearance | Solid | Sigma-Aldrich[2] |
| Melting Point | 230-234 °C | Sigma-Aldrich[2] |
| Solubility | Soluble in water. | |
| CAS Number | 60792-79-2 | Sigma-Aldrich[2] |
Safety Information: this compound is harmful if swallowed[1]. It is essential to handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier[3][4].
Application 1: A Flexible Linker in Proteolysis Targeting Chimeras (PROTACs)
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the field of targeted protein degradation. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is not merely a spacer but plays a crucial role in the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the POI.
This compound is an excellent starting material for the synthesis of flexible, hydrophilic linkers for PROTACs[2][4]. The ether linkages in its backbone can improve the solubility and cell permeability of the resulting PROTAC, while the terminal amines provide convenient handles for conjugation to the POI and E3 ligase ligands.
References
- 1. US20200360532A1 - Process for the preparation of drug linker compounds - Google Patents [patents.google.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. New Alkyne and Amine Linkers for Versatile Multiple Conjugation of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in Reactions with 2,2'-Oxybis(ethylamine) Dihydrochloride
Welcome to the technical support guide for 2,2'-Oxybis(ethylamine) dihydrochloride. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in their synthetic reactions involving this versatile diamine. As a bifunctional reagent, it offers unique possibilities in the synthesis of macrocycles, cryptands, and polymers, but its common formulation as a dihydrochloride salt presents a critical hurdle that is often overlooked. This guide provides in-depth, experience-driven answers to common problems, ensuring your experiments are built on a solid foundation of chemical principles.
Section 1: The Foundational Challenge: Liberating the Nucleophile
This section addresses the single most common reason for reaction failure or low yield when using this compound.
Q1: My reaction failed to proceed or resulted in a negligible yield. What is the most probable cause?
A1: The most frequent cause of failure is the chemical form of the starting material itself. This compound is a salt, not the free amine.[1] In this state, the lone pairs of electrons on the nitrogen atoms, which are essential for nucleophilic reactions, are bonded to protons from hydrochloric acid (HCl).[2][3][4] This protonation forms ammonium cations (R-NH₃⁺), rendering the nitrogen atoms non-nucleophilic and incapable of participating in reactions like alkylations, acylations, or Michael additions.[5][6]
To initiate any desired reaction, you must first deprotonate the dihydrochloride salt in situ to generate the free, nucleophilic 2,2'-Oxybis(ethylamine) diamine.
Caption: The essential deprotonation step to activate the diamine.
Q2: Which base should I use to deprotonate the dihydrochloride salt, and in what quantity?
A2: The choice of base is critical and depends on your reaction's sensitivity to water and the desired reaction conditions. Stoichiometry is non-negotiable: you must use at least two molar equivalents of a base to neutralize the two equivalents of HCl. Using a slight excess (e.g., 2.1-2.2 equivalents) is often recommended to ensure complete deprotonation.
Here is a comparison of commonly used bases:
| Base | Conjugate Acid pKa | Typical Stoichiometry | Pros | Cons |
| Triethylamine (TEA) | ~10.7 | 2.1 - 2.5 eq. | Organic-soluble, good for moisture-sensitive reactions. The resulting triethylammonium chloride salt is often insoluble in nonpolar solvents and can be filtered off. | Can sometimes participate in side reactions. Its boiling point (89 °C) limits reaction temperature. |
| Potassium Carbonate (K₂CO₃) | ~10.3 (for HCO₃⁻) | ≥ 2.0 eq. | Inexpensive, strong enough for full deprotonation, and easy to remove by filtration. Commonly used in cryptand synthesis.[7] | Insoluble in many organic solvents, leading to heterogeneous reactions which may be slow. Can introduce water if not properly dried. |
| Sodium Hydroxide (NaOH) | ~15.7 | 2.0 - 2.1 eq. | Very inexpensive and effective. Can be used in aqueous or biphasic systems. | Introduces water, making it unsuitable for moisture-sensitive reactions. Can cause hydrolysis of sensitive functional groups (e.g., esters). |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | ~13.5 | 2.1 - 2.2 eq. | Strong, non-nucleophilic organic base. Homogeneous in most organic solvents. | More expensive. Can be difficult to remove during workup. |
Senior Scientist Recommendation: For most non-aqueous reactions, anhydrous potassium carbonate is a reliable and cost-effective choice. For reactions requiring homogeneous conditions, triethylamine is a standard option.
Section 2: Troubleshooting Guide for Common Synthetic Applications
Once the fundamental issue of deprotonation is addressed, other challenges related to the specific reaction type may arise.
Q3: I am attempting a macrocyclization to synthesize a cryptand or crown ether, but my primary product is a polymer. How can I favor the formation of the cyclic product?
A3: This is a classic challenge in macrocycle synthesis. The formation of a polymer results from intermolecular reactions (one molecule reacting with another), while your desired macrocycle comes from an intramolecular reaction (the two ends of the same molecule reacting with each other). To favor the intramolecular pathway, you must employ high-dilution conditions .
The principle is to maintain an extremely low concentration of the reactants in the solution at all times. This ensures that the reactive ends of a single molecule are statistically more likely to find each other than to encounter another molecule.
Caption: Workflow for favoring intramolecular cyclization over polymerization.
This technique is crucial for preparing cryptands and other macrocycles in good yields.[8][9]
Q4: My yields are inconsistent. Could the quality of my starting material or reagents be the issue?
A4: Absolutely. Beyond the primary issue of deprotonation, reagent quality is paramount.[10]
-
Hygroscopicity: this compound is known to be hygroscopic, meaning it readily absorbs moisture from the air.[11] If your reaction is sensitive to water, this absorbed moisture can hydrolyze reagents or quench catalysts. Action: Dry the dihydrochloride salt in a vacuum oven at a moderate temperature (e.g., 50-60 °C) for several hours before use.
-
Solvent Purity: Always use dry, anhydrous solvents for moisture-sensitive reactions. The presence of water can lead to numerous side reactions.
-
Reagent Purity: Ensure all other reagents, such as alkylating or acylating agents, are of high purity. Impurities can inhibit the reaction or lead to unwanted byproducts that complicate purification.
Q5: I believe the reaction is working, but I am losing a significant amount of product during the aqueous workup. Why might this be happening?
A5: This is a common issue when the product is also an amine. Your product, like the starting material, can be protonated by acid. If your workup involves an acidic wash (e.g., with 1M HCl) to remove excess base, you may be inadvertently protonating your product and making it water-soluble.[12]
Troubleshooting the Workup:
-
Check the Aqueous Layer: Before discarding any aqueous layers from your extraction, basify a small sample with NaOH and extract it with an organic solvent. Use TLC to check if your product is present.
-
Avoid Acidic Washes: If possible, use a neutral wash (water or brine) instead of an acidic one.
-
pH-Controlled Extraction: Purify your product by carefully adjusting the pH. You can often wash with a mild base (e.g., saturated NaHCO₃ solution) to remove acidic impurities, then extract your basic product into an organic solvent. To remove basic impurities, you could acidify the organic layer, extract your protonated product into the aqueous phase, wash the organic layer, then basify the aqueous layer again and re-extract your product.
Section 3: Validated Experimental Protocol
This protocol details a representative N-alkylation reaction, incorporating the key principles discussed above. This serves as a practical, self-validating guide.
Protocol: Synthesis of N,N'-Dibenzyl-2,2'-oxybis(ethylamine)
This procedure illustrates the alkylation of the diamine after in-situ generation from its dihydrochloride salt.
Reagents & Materials:
-
This compound (1.77 g, 10.0 mmol)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (3.04 g, 22.0 mmol)
-
Benzyl Bromide (2.38 mL, 20.0 mmol)
-
Acetonitrile (ACN), anhydrous (100 mL)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Stir bar, reflux condenser, heating mantle, standard glassware
Step-by-Step Methodology:
-
Preparation: Add this compound (1.77 g) and anhydrous potassium carbonate (3.04 g) to a 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add 100 mL of anhydrous acetonitrile to the flask.
-
Initial Stirring (Deprotonation): Stir the heterogeneous mixture vigorously at room temperature for 30 minutes to allow for the deprotonation of the diamine hydrochloride.
-
Reagent Addition: Add benzyl bromide (2.38 mL) to the suspension via syringe.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 82 °C). Maintain reflux with vigorous stirring for 12-18 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 10:1 DCM:Methanol eluent and staining with ninhydrin to visualize the disappearance of the primary amine).
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the solid salts (K₂CO₃, KBr, KCl) through a pad of celite, washing the filter cake with DCM.
-
Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Workup & Extraction: Dissolve the resulting residue in 100 mL of DCM. Wash the organic layer sequentially with 50 mL of saturated NaHCO₃ solution, 50 mL of water, and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of DCM/Methanol to afford the pure N,N'-Dibenzyl-2,2'-oxybis(ethylamine).
Section 4: Frequently Asked Questions (FAQs)
Q6: Can I use the free amine, 2,2'-Oxybis(ethylamine), directly instead of the dihydrochloride salt?
A6: Yes, the free amine (often sold as 2,2'-Oxydiethylamine) is commercially available. It is a combustible and corrosive liquid. Using the free amine simplifies the reaction setup as you no longer need to add two equivalents of base for deprotonation. However, the dihydrochloride salt is often preferred because it is a stable, crystalline solid that is easier to handle and weigh accurately, whereas the free amine can be more sensitive to atmospheric CO₂ and oxidation.
Q7: What are the primary safety considerations?
A7: The free amine is corrosive and can cause severe skin burns and eye damage. Always handle it in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The dihydrochloride salt is less hazardous but should still be handled with care. The safety data sheet (SDS) for any reagent should always be consulted before use.
Q8: How can I effectively monitor the reaction's progress?
A8: Thin-Layer Chromatography (TLC) is the most common method. Since the starting diamine has two primary amine groups, it is highly polar and will likely have a low Rf value. It can be visualized using a ninhydrin stain, which reacts with primary and secondary amines to produce a distinct color (usually purple). As the reaction proceeds, the spot corresponding to the starting material will diminish, and a new, less polar product spot will appear.
References
- 1. 2,2′-オキシジエチルアミン 二塩酸塩 - 2,2′-オキシビス(エチルアミン) 二塩酸塩 [sigmaaldrich.com]
- 2. m.youtube.com [m.youtube.com]
- 3. quora.com [quora.com]
- 4. Amines as Bases [2012books.lardbucket.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. rawsource.com [rawsource.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Troubleshooting [chem.rochester.edu]
- 11. labproinc.com [labproinc.com]
- 12. How To [chem.rochester.edu]
Technical Support Center: Optimizing Solubility of 2,2'-Oxybis(ethylamine) dihydrochloride
Welcome to the technical support guide for 2,2'-Oxybis(ethylamine) dihydrochloride (CAS: 60792-79-2). This resource is designed for researchers, chemists, and drug development professionals to address common challenges and questions related to the handling and solubility of this versatile bifunctional building block. As a stable, solid salt, it offers advantages in storage and handling, but its dihydrochloride nature requires specific strategies to ensure optimal solubility and reactivity in various reaction systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it supplied as a salt?
A1: this compound is the hydrochloric acid salt of the free amine, bis(2-aminoethyl) ether.[1][2][3] The parent amine is a liquid with two primary amine functional groups and an ether linkage, making it a valuable, flexible linker in chemical synthesis.[4] It is commonly supplied as a dihydrochloride salt for several practical reasons:
-
Enhanced Stability: The salt form is a crystalline solid, which is significantly more stable and has a longer shelf life compared to the free amine.[5]
-
Ease of Handling: As a white powder, it is non-volatile and easier to weigh and handle accurately compared to the liquid free base.[6][7][8]
-
Reduced Reactivity with Air: The protonated amine groups are protected from reacting with atmospheric CO₂, which can be an issue with primary amines.
Q2: What are the basic physical properties of this compound?
A2: Understanding the fundamental properties is the first step in successful experimental design. Key data is summarized below.
| Property | Value | Source(s) |
| Chemical Name | This compound | [1][5][9] |
| Synonyms | 2,2'-Oxydiethylamine dihydrochloride, 2-Aminoethyl ether dihydrochloride | [1][3][5] |
| CAS Number | 60792-79-2 | [1][6][9][10] |
| Molecular Formula | C₄H₁₄Cl₂N₂O | [1][9] |
| Molecular Weight | 177.07 g/mol | [1][5][9] |
| Appearance | White crystalline solid/powder | [6][8] |
| Melting Point | 230-234 °C (literature) | [5][9][10] |
| Key Characteristic | Hygroscopic (tends to absorb moisture from the air) | [8] |
Q3: I am planning an amide coupling reaction. Can I use the dihydrochloride salt directly?
A3: No, you cannot use the salt directly for reactions where the amine's nucleophilicity is required, such as amide coupling. The nitrogen atoms in the dihydrochloride salt are protonated (R-NH₃⁺), rendering them non-nucleophilic and unable to attack an activated carboxylic acid or acyl chloride.[7] To enable the reaction, you must first convert the salt to its free amine form (R-NH₂) in situ by adding a suitable base.[7]
Troubleshooting Guide: Solubility & Reactivity Issues
This section addresses specific problems you may encounter during your experiments.
Issue 1: The compound will not dissolve in my aprotic organic solvent (e.g., Dichloromethane, THF, Acetonitrile).
-
Causality: As an ammonium salt, this compound has high lattice energy and is highly polar. It is generally insoluble in nonpolar or moderately polar aprotic solvents. Its solubility is typically limited to polar protic solvents like water or methanol, where it can form strong hydrogen bonds and ion-dipole interactions.
-
Solution: The primary solution is to liberate the more organo-soluble free amine. This is achieved by adding a non-nucleophilic organic base.
-
Add a Stoichiometric Amount of Base: Add at least two equivalents of a tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to your suspension of the dihydrochloride salt in the reaction solvent.[7] The base will neutralize the two HCl equivalents, forming a trialkylammonium chloride salt and the free diamine.
-
Observe the Change: Upon addition of the base and stirring, the initial solid suspension should gradually dissolve as the neutral, more organic-soluble free amine is formed. The byproduct, triethylammonium chloride or diisopropylethylammonium chloride, may precipitate as a white solid but often does not interfere with subsequent reactions.
-
Consider Solvent Choice: While free-basing increases solubility in many solvents, for challenging cases, consider using a more polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Issue 2: My reaction is sluggish or fails to proceed even after adding a base.
-
Causality: Several factors could be at play:
-
Insufficient Base: If less than two full equivalents of base are used, a portion of the diamine will remain as the monohydrochloride or dihydrochloride salt, reducing the concentration of the active nucleophile and lowering the reaction rate.
-
Hygroscopic Nature of the Salt: The reagent is hygroscopic and can absorb atmospheric water.[8] Water can hydrolyze sensitive reagents (like acyl chlorides) or interfere with coupling agents.
-
Choice of Base: The pKa of the added base should be high enough to effectively deprotonate the ammonium salt. TEA (pKa of conjugate acid ≈ 10.7) and DIPEA (pKa ≈ 11) are generally sufficient.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for reaction failure.
Issue 3: An unexpected precipitate forms after adding the base and my starting material.
-
Causality: The precipitate is most likely the ammonium salt byproduct of the neutralization (e.g., triethylammonium chloride). This is very common.
-
Solution: In most cases, this salt is a spectator and does not interfere with the reaction. It can be removed during the aqueous workup at the end of the reaction. If you suspect it is hindering the reaction (e.g., by creating a very thick, un-stirrable slurry), consider switching to a solvent system where the byproduct salt has higher solubility, such as DMF.
Experimental Protocols
Protocol 1: In Situ Liberation and Use of the Free Amine
This protocol describes a standard procedure for using this compound in a reaction requiring the free amine, such as an amide coupling with an acyl chloride.
-
Reagent Preparation:
-
Under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) to a flame-dried reaction flask equipped with a magnetic stir bar.
-
Add the desired anhydrous aprotic solvent (e.g., Dichloromethane, THF, or Acetonitrile) to create a suspension (typically at a concentration of 0.1-0.5 M).
-
-
Free Amine Liberation:
-
To the stirring suspension, add N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.1 eq) dropwise at room temperature. A slight excess of the base ensures complete neutralization.
-
Stir the mixture for 15-30 minutes. The solid dihydrochloride salt should dissolve, potentially being replaced by the finer precipitate of the byproduct ammonium salt.
-
-
Reaction Execution:
-
Cool the mixture to the desired reaction temperature (e.g., 0 °C).
-
Slowly add a solution of your electrophile (e.g., acyl chloride, 2.0 eq) in the same anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by a suitable technique (TLC, LC-MS).
-
-
Workup:
-
Upon completion, quench the reaction with water or a saturated aqueous solution (e.g., NaHCO₃).
-
Perform a standard aqueous extraction to separate the organic product from the water-soluble ammonium salts and any excess reagents.
-
Visualizing the Key Transformation
The fundamental step for optimizing solubility and reactivity is the acid-base reaction to generate the free amine.
Caption: Conversion of the dihydrochloride salt to the free amine.
References
- 1. 2,2'-Oxybis(ethylamine) hydrochloride | C4H14Cl2N2O | CID 2829023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,2'-Oxydiethylamine monohydrochloride | C4H13ClN2O | CID 16211392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,2′-オキシジエチルアミン 二塩酸塩 - 2,2′-オキシビス(エチルアミン) 二塩酸塩 [sigmaaldrich.com]
- 4. 2,2-Oxybis(ethylamine) | TargetMol [targetmol.com]
- 5. 2,2 -Oxydiethylamine 97 60792-79-2 [sigmaaldrich.com]
- 6. ntbiotech.com [ntbiotech.com]
- 7. reddit.com [reddit.com]
- 8. labproinc.com [labproinc.com]
- 9. This compound | CAS: 60792-79-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 10. This compound | 60792-79-2 [chemicalbook.com]
Technical Support Center: Purification of 2,2'-Oxybis(ethylamine) dihydrochloride Reaction Mixtures
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,2'-Oxybis(ethylamine) dihydrochloride. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address common purification challenges encountered during and after synthesis. The following information is designed to provide both practical, step-by-step protocols and a deeper understanding of the underlying chemical principles.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving this compound?
A1: Impurities are highly dependent on the specific reaction, but common classes include:
-
Unreacted Starting Materials: Residual this compound or other reactants.
-
Side-Products: Molecules formed from unintended reaction pathways. For instance, in crown ether synthesis, this could include linear polymers instead of the desired cyclic product.[1][2]
-
Reagents and Catalysts: Excess acid or base catalysts, and their corresponding salts formed during workup.
-
Solvent Residues: Residual solvents from the reaction or extraction steps.
-
Degradation Products: The ether linkage in 2,2'-Oxybis(ethylamine) can be susceptible to cleavage under harsh acidic or basic conditions.
Q2: My reaction mixture is a complex slurry. How should I approach the initial workup?
A2: For complex mixtures, a phased approach is recommended. Start by filtering the slurry to separate solid and liquid components. The solid phase may contain your product, inorganic salts, or insoluble byproducts. The liquid phase will contain soluble components. Both phases should be analyzed (e.g., by TLC or a quick NMR) to determine the location of your target compound before proceeding with further purification.
Q3: Is it better to purify the free amine or the dihydrochloride salt?
A3: This depends on the properties of your final compound and the impurities present. Purifying the free amine can be advantageous for removing inorganic salts. The free amine can be extracted into an organic solvent after basification of the aqueous solution.[3] However, the free amine may be more volatile or prone to degradation. The dihydrochloride salt is often a stable, crystalline solid, which can be purified by recrystallization.[4]
Q4: What are the key safety considerations when working with 2,2'-Oxybis(ethylamine) and its derivatives?
A4: this compound is harmful if swallowed.[5] It's also important to be aware of the hazards of the reagents and solvents used in your specific reaction. For example, crown ethers, which can be synthesized from this precursor, may be toxic.[6][7] Always consult the Safety Data Sheet (SDS) for all chemicals and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
II. Troubleshooting Guides & Protocols
This section details common purification challenges and provides step-by-step protocols to address them.
Issue 1: Presence of Inorganic Salt Impurities
Inorganic salts, often from neutralization steps or as byproducts, are a frequent challenge. Their removal is crucial for obtaining a pure product.
Protocol 1: Aqueous/Organic Extraction for Salt Removal
This protocol is based on the principle of converting the amine dihydrochloride to its free amine form, which is soluble in organic solvents, leaving the inorganic salts in the aqueous phase.[3]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in deionized water.
-
Basification: Cool the aqueous solution in an ice bath and slowly add a base (e.g., 2M NaOH) with stirring until the pH is >11. This neutralizes the hydrochloride salt and forms the free amine.
-
Extraction: Transfer the basic aqueous solution to a separatory funnel and extract with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) three times. The free amine will move into the organic layer.
-
Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the free amine.
-
(Optional) Re-formation of the Dihydrochloride Salt: If the dihydrochloride salt is desired, dissolve the purified free amine in a suitable solvent (e.g., isopropanol) and add a stoichiometric amount of concentrated HCl. The salt will precipitate and can be collected by filtration.
Causality Behind Experimental Choices:
-
Basification: The addition of a strong base is necessary to deprotonate the ammonium ions of the dihydrochloride salt, rendering the amine neutral and thus more soluble in organic solvents.[3]
-
Choice of Solvent: Dichloromethane and ethyl acetate are commonly used for extracting amines. The choice depends on the polarity of the target compound.
-
Brine Wash: The brine wash helps to break up any emulsions and further removes water from the organic phase.
Troubleshooting:
| Problem | Possible Cause | Solution |
| Emulsion Formation During Extraction | The pH is close to neutral, or vigorous shaking. | Add more brine to the separatory funnel. Gently swirl or invert the funnel instead of vigorous shaking. |
| Low Recovery of Amine | Incomplete basification or insufficient extractions. | Ensure the pH is >11. Perform additional extractions with the organic solvent. |
| Product is an Oil, Not a Solid | Residual solvent or impurities. | Ensure all solvent is removed under high vacuum. If it remains an oil, consider chromatographic purification. |
Issue 2: Presence of Organic Byproducts with Similar Polarity
When simple extraction is insufficient to separate the desired product from organic byproducts, column chromatography is a powerful technique.
Protocol 2: Flash Column Chromatography
This protocol is designed to separate compounds based on their differential adsorption to a stationary phase.[8][9]
Step-by-Step Methodology:
-
Stationary Phase Selection: For amine-containing compounds, standard silica gel can cause peak tailing due to acid-base interactions.[10] Consider using either:
-
Amine-functionalized silica: This minimizes the interaction between the basic amine and the acidic silica.[10]
-
Standard silica with a mobile phase modifier: Adding a small amount of a competing amine, like triethylamine (TEA) or ammonia, to the mobile phase can neutralize the acidic sites on the silica.[8]
-
-
Mobile Phase Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A common starting point for amines is a gradient of methanol in dichloromethane or ethyl acetate in hexanes, often with 0.5-1% TEA.
-
Column Packing: Pack the column with the chosen stationary phase in the initial mobile phase solvent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Run the column with the selected mobile phase, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Causality Behind Experimental Choices:
-
Amine-Functionalized Silica/Mobile Phase Modifier: These are used to prevent the basic amine from strongly interacting with the acidic silanol groups on the silica surface, which would otherwise lead to poor separation.[8][10]
-
TLC Analysis: TLC is a rapid and essential tool for optimizing the mobile phase composition to achieve the best separation before committing to a larger-scale column.
Troubleshooting:
| Problem | Possible Cause | Solution |
| Poor Separation | Inappropriate mobile phase. | Optimize the solvent system using TLC. A gradient elution may be necessary. |
| Product Stuck on the Column | The product is too polar for the chosen mobile phase. | Increase the polarity of the mobile phase (e.g., increase the percentage of methanol). |
| Streaking of Spots on TLC | Acid-base interaction with the silica. | Add a small amount of TEA or ammonia to the TLC developing chamber and the column's mobile phase. |
Issue 3: Product is a stubborn oil that won't crystallize
Even after purification, some amine dihydrochloride salts can be difficult to crystallize.
Protocol 3: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds.
Step-by-Step Methodology:
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For amine hydrochlorides, common recrystallization solvents include ethanol, isopropanol, or mixtures of ethanol and diethyl ether.
-
Dissolution: Dissolve the crude solid in the minimum amount of hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath or refrigerator can promote crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Causality Behind Experimental Choices:
-
Slow Cooling: Slow cooling allows for the formation of a more ordered and pure crystal lattice. Rapid cooling can trap impurities.
-
Minimum Amount of Hot Solvent: Using the minimum amount of solvent ensures that the solution becomes supersaturated upon cooling, maximizing the yield of the recrystallized product.
Troubleshooting:
| Problem | Possible Cause | Solution |
| No Crystals Form | The solution is not supersaturated, or the compound is an "oil". | Evaporate some of the solvent and try cooling again. Try adding a co-solvent in which the compound is insoluble (e.g., diethyl ether to an ethanol solution). |
| Low Yield | The compound is too soluble in the chosen solvent, or too much solvent was used. | Try a different solvent or solvent system. Ensure the minimum amount of hot solvent was used. |
| Oily Precipitate | The boiling point of the solvent is too high, or the compound is "oiling out". | Use a lower boiling point solvent. Ensure the solution is not cooled too rapidly. |
III. Visualizing Purification Workflows
The following diagrams illustrate the decision-making process for purifying this compound reaction mixtures.
Caption: General purification workflow decision tree.
Caption: Decision process for selecting chromatography conditions.
IV. References
-
U.S. Patent 4,661,634, "Removal of impurities from amines," issued April 28, 1987. --INVALID-LINK--
-
How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. (2022). YouTube. --INVALID-LINK--
-
Isolation (Recovery) of amines. University of Alberta. --INVALID-LINK--
-
U.S. Patent 10,316,256, "Method for removing amine from a contaminated hydrocarbon streams," issued June 11, 2019. --INVALID-LINK--
-
18-crown-6. Organic Syntheses. --INVALID-LINK--
-
Crown Ethers. VTechWorks. --INVALID-LINK--
-
Gas Treating Products & Technologies | Amines Purification - HSAS Removal Unit (RU). APL Services. --INVALID-LINK--
-
Analytical Methods. Japan International Cooperation Agency. --INVALID-LINK--
-
This compound. CymitQuimica. --INVALID-LINK--
-
The Purification of Crown Ether Samples by a Quaternary Solvent Flash Chromatography System. Santai Technologies. --INVALID-LINK--
-
This compound, 1G. Lab Pro Inc. --INVALID-LINK--
-
Crown ether. Wikipedia. --INVALID-LINK--
-
2,2′-Oxydiethylamine dihydrochloride. Sigma-Aldrich. --INVALID-LINK--
-
How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. --INVALID-LINK--
-
Making 18-crown-6. (2022). YouTube. --INVALID-LINK--
-
2,2'-Oxybis(ethylamine) hydrochloride. PubChem. --INVALID-LINK--
-
How do I purify the resulting compound after a nitro- to amine-group reduction? Chemistry Stack Exchange. --INVALID-LINK--
-
This compound 98.0+%, TCI America™. Fisher Scientific. --INVALID-LINK--
-
Is there an easy way to purify organic amines? Biotage. --INVALID-LINK--
-
Analytical Methods. Royal Society of Chemistry. --INVALID-LINK--
-
2,2'-Oxybis(ethylamine), 98%. Thermo Scientific Chemicals. --INVALID-LINK--
-
Column Chromatography of Compound with Amine and Carboxylic Acid. Reddit. --INVALID-LINK--
-
This compound. Finetech Industry Limited. --INVALID-LINK--
-
2,2'-Oxybis(ethylamine), 98%. Thermo Scientific Chemicals. --INVALID-LINK--
-
U.S. Patent 3,337,630, "Process for the purification of amines," issued August 22, 1967. --INVALID-LINK--
-
Technical Support Center: Analytical Methods for Impurity Detection in N1,N2-Bis(2-(diethylamino)ethyl)oxalamide. Benchchem. --INVALID-LINK--
-
2, 2'-Oxybis(ethylamine) Dihydrochloride, min 97% (T), 1 gram. CTL Scientific Supply. --INVALID-LINK--
-
2,2′-Oxydiethylamine dihydrochloride 97%. Sigma-Aldrich. --INVALID-LINK--
-
Certificate of Analysis - 2,2-Oxybis(ethylamine). MedchemExpress.com. --INVALID-LINK--
-
2,2′-Oxydiethylamine dihydrochloride (97%). Amerigo Scientific. --INVALID-LINK--
-
Reactions of Amines. Chemistry LibreTexts. --INVALID-LINK--
References
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. youtube.com [youtube.com]
- 3. Isolation (Recovery) [chem.ualberta.ca]
- 4. 2,2 -Oxydiethylamine 97 60792-79-2 [sigmaaldrich.com]
- 5. 2,2'-Oxybis(ethylamine) hydrochloride | C4H14Cl2N2O | CID 2829023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Crown ether - Wikipedia [en.wikipedia.org]
- 8. biotage.com [biotage.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. biotage.com [biotage.com]
2,2'-Oxybis(ethylamine) dihydrochloride linker cleavage issues in PROTACs
Introduction
Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of previously "undruggable" proteins.[1][2] The linker connecting the target-binding warhead and the E3 ligase ligand is a critical determinant of a PROTAC's success, influencing everything from ternary complex formation to pharmacokinetic properties.[2][3] The 2,2'-Oxybis(ethylamine) moiety, a common building block for polyethylene glycol (PEG)-based linkers, is frequently employed to enhance the hydrophilicity and solubility of PROTAC molecules.[4][][6]
However, the perceived simplicity and favorable physicochemical properties of PEG-based linkers can mask underlying stability issues. Linker cleavage, whether through metabolic or chemical degradation, can lead to a catastrophic loss of activity and misleading experimental results. This guide provides a comprehensive troubleshooting framework for researchers encountering potential cleavage issues with 2,2'-Oxybis(ethylamine) dihydrochloride and other PEG-type linkers.
Frequently Asked Questions (FAQs)
Q1: My PROTAC shows promising initial degradation (e.g., at 4 hours), but the effect diminishes significantly at later time points (e.g., 24 hours). Could the linker be cleaving?
A: Yes, this is a classic indicator of compound instability in the experimental system. While other factors like target protein resynthesis can play a role, the degradation of the PROTAC molecule itself is a primary suspect.
The ether and ethylamine functionalities within the 2,2'-Oxybis(ethylamine) linker can be susceptible to metabolic enzymes present in cell culture, particularly if the cells have high metabolic activity, or to chemical degradation in the culture medium over time.[4][7] Cleavage of the linker breaks the bifunctional PROTAC into two separate molecules: the warhead and the E3 ligase ligand. These fragments are incapable of forming the productive ternary complex required for protein degradation.[2] Furthermore, the free warhead can act as a standard competitive inhibitor, potentially antagonizing the degradation effect of any remaining intact PROTAC.
Q2: We've observed potent in vitro degradation in cellular assays, but our PROTAC has poor in vivo efficacy and a short half-life. How do we determine if metabolic linker cleavage is the cause?
A: This discrepancy between in vitro and in vivo results strongly points towards metabolic instability. The liver is the primary site of drug metabolism, and enzymes such as Cytochrome P450s (CYPs) can actively modify and cleave PROTACs.[7][8] PEG-based linkers, in particular, can be more susceptible to metabolic degradation compared to more rigid alkyl or heterocyclic alternatives.[3][4]
To diagnose this, you should perform an in vitro metabolic stability assay . The most common method involves incubating your PROTAC with liver microsomes, which are rich in phase I metabolic enzymes. By monitoring the disappearance of the parent PROTAC molecule over time using Liquid Chromatography-Mass Spectrometry (LC-MS), you can determine its intrinsic clearance and metabolic half-life.[8][9] Comparing the stability of your PROTAC to known stable and labile compounds will provide a clear indication of its metabolic vulnerability.
Q3: What are the primary chemical and metabolic mechanisms that lead to the cleavage of a PEG-type linker like one derived from 2,2'-Oxybis(ethylamine)?
A: The primary vulnerabilities of a PEG-based linker are metabolic oxidation and, to a lesser extent, chemical hydrolysis, particularly of adjacent amide bonds.
-
Metabolic Oxidation: Cytochrome P450 enzymes can catalyze the oxidation of the carbon atoms adjacent to the ether oxygen (O-dealkylation) or the amine nitrogen (N-dealkylation).[10] This process can lead to the formation of unstable hemiaminals or hemiacetals, which then spontaneously cleave, breaking the linker chain.
-
Amide Hydrolysis: While the core linker is composed of ether and amine groups, it is almost always connected to the warhead and E3 ligase ligand via amide bonds. These amide bonds can be susceptible to hydrolysis by cellular amidases or under acidic/basic conditions, although they are generally more stable than esters.[10]
-
Chemical Instability: While the ether backbone is relatively stable, prolonged exposure to harsh acidic conditions or strong oxidizing agents (not typically found in physiological conditions) could theoretically lead to cleavage. The primary concern for chemical instability in an experimental setting is often the pH of the medium or formulation.[7]
Caption: Potential metabolic and chemical cleavage points in a PROTAC.
Q4: How can we use LC-MS to definitively confirm that our PROTAC linker is cleaving and identify the point of failure?
A: LC-MS is the most powerful tool for this analysis. A well-designed experiment involves incubating the PROTAC under the conditions of interest (e.g., with liver microsomes, in plasma, or in cell culture media for an extended period) and analyzing samples at multiple time points.
-
Monitor the Parent Ion: Track the disappearance of the mass corresponding to your intact PROTAC. A rapid decrease indicates instability.
-
Search for Expected Fragments: The key step is to predict the masses of the cleavage products. If the linker cleaves, you should see the appearance of two primary fragments: (Warhead + Linker Fragment) and (E3 Ligand + Linker Fragment), or simply the standalone warhead and E3 ligand if cleavage occurs at the amide bond.
-
Fragment Ion Analysis (MS/MS): To confirm the identity of these observed fragments, you can perform MS/MS analysis. By fragmenting the potential degradation products and comparing the resulting fragmentation pattern to the patterns of the intact PROTAC and authentic standards of the warhead and E3 ligand, you can pinpoint the cleavage site with high confidence.
Q5: We've confirmed our PEG-based linker is metabolically unstable. What are our primary strategies for redesigning a more robust PROTAC?
A: Once instability is confirmed, a redesign is necessary. The goal is to replace the labile PEG moiety with a more stable chemical scaffold while maintaining or improving degradation activity.
-
Switch to an Alkyl Linker: Replacing the PEG chain with a simple alkyl chain of similar length is often the first step. Alkyl chains are generally more resistant to metabolic degradation.[3][9] However, this will increase the lipophilicity of the molecule, which could negatively impact solubility and cell permeability.
-
Incorporate Rigid Scaffolds: Introducing cyclic structures like piperazine or piperidine into the linker is a highly effective strategy.[11][12] These motifs reduce the flexibility of the linker, which can pre-organize the PROTAC into a bioactive conformation, and they are significantly more metabolically stable.[3]
-
Explore Other Rigid Linkers: Other options include incorporating alkynes or triazoles (formed via "click chemistry"), which provide rigidity and are metabolically robust.[3][4]
Troubleshooting Guide: Diagnosing Linker Instability
This section provides step-by-step protocols for identifying and characterizing the cleavage of your PROTAC.
Workflow for Troubleshooting PROTAC Instability
Caption: A decision-making workflow for diagnosing PROTAC instability.
Protocol 1: Assessing PROTAC Stability in Cell Culture Media
Objective: To determine if the PROTAC is chemically stable in the cell culture medium over the course of a typical experiment.
Materials:
-
Your PROTAC stock solution (e.g., 10 mM in DMSO).
-
Complete cell culture medium (including serum).
-
A known stable control compound.
-
Incubator (37°C, 5% CO2).
-
LC-MS system.
Methodology:
-
Spike your PROTAC into the pre-warmed complete cell culture medium to a final concentration relevant to your assays (e.g., 1 µM). Also, prepare a sample with the control compound.
-
Immediately take a sample (t=0) and quench it by adding 3 volumes of cold acetonitrile containing an internal standard. Centrifuge to precipitate proteins.
-
Place the remaining medium sample in the incubator.
-
Take additional samples at various time points (e.g., 2, 4, 8, 24, 48 hours), quenching each in the same manner.
-
Analyze the supernatant from all time points by LC-MS.
-
Validation: Plot the peak area of your PROTAC (normalized to the internal standard) versus time. The stable control compound should show a flat line with minimal degradation (<10%). Significant loss of your PROTAC indicates chemical instability in the medium.
Protocol 2: In Vitro Metabolic Stability with Liver Microsomes
Objective: To assess the susceptibility of the PROTAC to metabolism by phase I enzymes.
Materials:
-
Pooled liver microsomes (human, rat, or mouse).
-
NADPH regenerating system (cofactor for CYP enzymes).
-
Phosphate buffer (e.g., 0.1 M, pH 7.4).
-
Your PROTAC and positive/negative control compounds (e.g., testosterone/verapamil for high clearance, buspirone for low clearance).
-
LC-MS system.
Methodology:
-
Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL) and your PROTAC (e.g., 1 µM) in phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system. This is your t=0 sample point.
-
Take aliquots at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench each aliquot immediately with cold acetonitrile containing an internal standard.
-
Run a parallel control reaction without the NADPH regenerating system to check for non-CYP-mediated degradation.
-
Centrifuge all samples and analyze the supernatant by LC-MS.
-
Validation: Plot the natural log of the remaining parent compound (%) versus time. The slope of the line can be used to calculate the in vitro half-life (t½). A short half-life (<30 minutes) indicates high metabolic liability.
Data Summary: Linker Alternatives
When redesigning a PROTAC to overcome linker instability, it is crucial to consider the trade-offs associated with different linker types.
| Linker Type | Key Characteristics | Advantages | Disadvantages |
| PEG-based | Hydrophilic, flexible, linear | Excellent for improving solubility and permeability for some PROTACs.[4][] | Can have poor metabolic stability; prone to oxidation.[3][4] |
| Alkyl-based | Lipophilic, flexible, linear | Generally more metabolically stable than PEG; synthetically accessible.[3][9] | Increases lipophilicity, which can decrease solubility and lead to off-target effects.[4] |
| Piperazine/Piperidine | Hydrophilic, rigid, heterocyclic | Excellent metabolic stability; can improve oral bioavailability and pre-organize the PROTAC for optimal ternary complex formation.[11][12] | Can be more synthetically challenging to incorporate. |
References
- 1. The Cutting-Edge of Targeted Protein Degradation: PROTACs, Linkers, and Molecular Glues | MolecularCloud [molecularcloud.org]
- 2. chempep.com [chempep.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Coupling Efficiency with 2,2'-Oxybis(ethylamine) dihydrochloride
Welcome to the technical support center for optimizing coupling reactions involving 2,2'-Oxybis(ethylamine) dihydrochloride. This flexible, hydrophilic linker is increasingly vital in the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and other bifunctional constructs. However, its salt form and inherent polarity can present unique challenges. This guide is structured to provide researchers, scientists, and drug development professionals with actionable, in-depth solutions to common experimental hurdles.
Core Principles: Understanding the Reagent
Before troubleshooting, it's crucial to understand the chemical nature of this compound.
-
The Dihydrochloride Salt: The reagent is supplied as a dihydrochloride salt, meaning both primary amine functional groups are protonated.[1] This enhances its stability and shelf-life but necessitates the use of a base to generate the nucleophilic free diamine in situ.
-
Nucleophilicity: Once deprotonated, the primary amines are potent nucleophiles, ready to react with activated electrophiles, most commonly activated carboxylic acids, to form stable amide bonds.
-
Solubility: As a salt, it has high polarity and is generally soluble in water but may exhibit limited solubility in common anhydrous organic solvents used for coupling reactions (e.g., Dichloromethane). This often requires careful selection of the solvent system.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses specific experimental failures in a question-and-answer format, providing a logical path from problem to solution.
Problem 1: Low to No Yield of the Desired Coupled Product
Question: My TLC/LC-MS analysis shows primarily unreacted starting materials (carboxylic acid and the amine linker). What are the likely causes and how can I fix this?
Answer: This is the most common issue and typically points to one of two fundamental problems: insufficient generation of the free amine or inadequate activation of the carboxylic acid.
Potential Cause A: Incomplete Deprotonation of the Amine Salt The free diamine is the active nucleophile. If it is not sufficiently deprotonated, the reaction cannot proceed.
-
Solution 1: Verify Base Stoichiometry. Since the starting material is a dihydrochloride salt, a minimum of 2.0 equivalents of a base is required to neutralize the HCl and an additional amount (typically 1.0-2.0 equivalents) is needed to facilitate the coupling reaction itself. A total of 3.0 to 4.0 equivalents of base is a common starting point.
-
Solution 2: Choose the Right Base. A non-nucleophilic, sterically hindered tertiary amine base is ideal. This prevents the base from competing with your diamine linker as a nucleophile.
| Table 1: Base Selection Guide for Deprotonation | |||
| Base | pKa of Conjugate Acid | Equivalents Recommended | Comments |
| N,N-Diisopropylethylamine (DIPEA) | ~10.8 | 3.0 - 4.0 | Highly Recommended. Sterically hindered and non-nucleophilic.[2][3] |
| Triethylamine (TEA) | ~10.7 | 3.0 - 4.0 | Commonly used, but can sometimes act as a nucleophile, leading to side products. |
| N-Methylmorpholine (NMM) | ~7.4 | 3.0 - 4.0 | A weaker base, may be less effective but can reduce racemization in chiral systems.[4] |
-
Solution 3: Pre-stir with Base. Before adding your carboxylic acid and coupling agent, allow the this compound to stir with the base in the chosen solvent for 15-30 minutes. This ensures the complete formation of the free diamine before the coupling reaction begins.
Potential Cause B: Inefficient Carboxylic Acid Activation The carboxylic acid must be converted into a highly reactive intermediate (e.g., an active ester) to react with the amine.[5]
-
Solution 1: Select a More Potent Coupling Reagent. For many applications, especially with sterically hindered substrates, standard carbodiimide reagents like EDC may not be sufficient.[6] Uronium/aminium-based reagents like HATU or HBTU are generally more efficient and lead to faster reaction times.[7][8]
-
Solution 2: Order of Addition Matters. The generally accepted best practice is to pre-activate the carboxylic acid.[9] Stir the carboxylic acid, coupling reagent (e.g., HATU), and base (e.g., DIPEA) together for 5-10 minutes to form the active ester before adding the solution of the free diamine linker.[2][3][10]
Problem 2: Formation of Multiple Side Products
Question: My reaction is messy. I see my desired product, but also several other spots on TLC or peaks in LC-MS. What's going on?
Answer: Side product formation often arises from over-activation, reaction with the solvent, or undesirable intramolecular reactions.
Potential Cause A: Double Acylation of the Diamine If your goal is to form a mono-acylated product, using an excess of the diamine linker is critical.
-
Solution: Use a significant excess (3 to 5 equivalents) of this compound relative to your carboxylic acid. This statistically favors the formation of the mono-acylated product. The unreacted diamine is typically polar and can be removed during an aqueous workup.
Potential Cause B: Side Reactions from the Coupling Reagent Certain coupling reagents can lead to specific side products.
-
Carbodiimides (EDC, DCC): Can form a stable N-acylurea byproduct if the activated O-acylisourea intermediate rearranges instead of reacting with the amine.[4][11] Using an additive like HOBt or HOAt can trap the active intermediate as a more stable active ester, minimizing this side reaction.[6][12][13]
-
Uronium Reagents (HATU, HBTU): These are highly reactive and can cause racemization of chiral centers if not used correctly.[4] Running the reaction at 0 °C and using a weaker base like NMM can help mitigate this.
Potential Cause C: Reaction with Solvent The solvent should be inert to the reaction conditions.
-
Solution: Use high-purity, anhydrous aprotic polar solvents. Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are excellent choices due to their high polarity, which aids in solvating the amine salt, and their inert nature under coupling conditions.[2][3]
Problem 3: Poor Solubility of Starting Materials
Question: My this compound won't fully dissolve in my reaction solvent (like DCM or THF). What should I do?
Answer: This is a common issue due to the salt's high polarity. A partially dissolved reagent will react slowly and incompletely.
-
Solution 1: Switch to a More Polar Solvent. As mentioned, DMF or NMP are superior choices for solvating this reagent.
-
Solution 2: Use a Solvent Mixture. If you must use a less polar solvent like DCM, consider adding a co-solvent. Adding 10-20% (v/v) of DMF or DMSO can significantly improve solubility without drastically changing the overall reaction medium.
-
Solution 3: Gentle Warming. Gentle warming (to 30-40 °C) can sometimes help dissolve the starting materials. However, this should be done with caution, as it can also accelerate side reactions. It is generally preferable to find a suitable solvent system at room temperature.
Problem 4: Difficulty with Product Purification
Question: My final product is very polar and streaks badly on silica gel columns, or it won't elute. How can I purify my compound?
Answer: The product of this coupling often retains the polar nature of the linker, making standard silica gel chromatography challenging.[14]
-
Solution 1: Modify the Mobile Phase. For silica gel chromatography of basic, polar compounds, add a small amount of a basic modifier to the eluent. Adding 0.5-1% triethylamine or ammonium hydroxide to a DCM/Methanol or Chloroform/Methanol mobile phase can neutralize acidic sites on the silica, leading to sharper peaks and reduced streaking.[14]
-
Solution 2: Use an Alternative Stationary Phase.
-
Reverse-Phase Chromatography (C18): This is often the best method for purifying polar compounds.[15][16][17] The compound is eluted with a gradient of water and an organic solvent (typically acetonitrile or methanol), often with a modifier like 0.1% TFA or formic acid.
-
Amine-Functionalized or Diol-Functionalized Silica: These are forms of Hydrophilic Interaction Liquid Chromatography (HILIC) and are excellent for polar compounds.[15][18]
-
-
Solution 3: Salt Formation and Precipitation/Crystallization. If the product is sufficiently nonpolar, it may be possible to precipitate it from the reaction mixture. Alternatively, forming a salt (e.g., an HCl or TFA salt) can sometimes induce crystallization, providing a highly effective purification method.
General Workflow and Visualization
A logical workflow is essential for success. The following diagram outlines the key decision points and steps for a typical amide coupling reaction using this compound.
Caption: A standard workflow for amide coupling with this compound.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound? A1: The compound is hygroscopic, meaning it can absorb moisture from the air.[19] It should be stored tightly sealed in a cool, dry place, preferably in a desiccator.
Q2: What are the best analytical techniques to monitor the reaction? A2: Thin-Layer Chromatography (TLC) is a quick method. Use a polar mobile phase (e.g., 10-20% Methanol in DCM with 1% NH4OH). Staining with ninhydrin can visualize the amine-containing spots. For more accurate monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal as it can track the masses of starting materials, intermediates, and the final product.
Q3: Can I use microwave synthesis for these coupling reactions? A3: Yes, microwave-assisted synthesis can often dramatically reduce reaction times and improve yields, particularly for difficult couplings. Start with short reaction times (5-15 minutes) at temperatures between 80-120 °C and monitor carefully.
Q4: What if I need to perform a reaction on the second amine after the first coupling? A4: This is a common strategy. After the first coupling and purification of the mono-acylated product, you can simply subject this new starting material to a second, different amide coupling reaction. Remember that you will only need ~2 equivalents of base for the second coupling, as there is only one remaining HCl salt to neutralize (assuming you worked up the first reaction under neutral or basic conditions and then re-protonated).
References
- 1. 2,2'-Oxybis(ethylamine) hydrochloride | C4H14Cl2N2O | CID 2829023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. HATU coupling | www.wenxuecity.com [wenxuecity.com]
- 3. HATU - Wikipedia [en.wikipedia.org]
- 4. bachem.com [bachem.com]
- 5. hepatochem.com [hepatochem.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 8. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 9. reddit.com [reddit.com]
- 10. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 11. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 12. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. biotage.com [biotage.com]
- 16. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Analytical Scientist | Purification of polar compounds [theanalyticalscientist.com]
- 18. researchgate.net [researchgate.net]
- 19. labproinc.com [labproinc.com]
Technical Support Center: Navigating Stability Challenges of PROTACs with Ether-Based Linkers
Introduction: The Critical Role of the Linker in PROTAC Stability
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's own ubiquitin-proteasome system to achieve targeted protein degradation.[1][2] A PROTAC's efficacy is not solely dictated by its warhead and E3 ligase ligand; the linker connecting these two moieties is a critical determinant of its physicochemical properties, ternary complex formation, and, most importantly, its stability.[3][4]
This guide focuses specifically on stability issues encountered with PROTACs incorporating the 2,2'-oxybis(ethylamine) dihydrochloride linker, a common hydrophilic, flexible linker belonging to the polyethylene glycol (PEG)-like or ether-based class. While these linkers are prized for enhancing aqueous solubility, they can also present unique metabolic and chemical stability challenges.[5][6] This technical support center provides in-depth troubleshooting guides and FAQs to help researchers anticipate, diagnose, and resolve stability-related problems in their experiments.
Part 1: Frequently Asked Questions (FAQs) on Linker Stability
This section addresses the most common questions and concerns researchers face when working with ether-linked PROTACs.
Q1: What are the primary stability challenges I should anticipate with a 2,2'-oxybis(ethylamine)-based PROTAC?
A1: The primary stability concerns for PROTACs with this type of linker fall into two main categories: metabolic instability and challenges related to physicochemical properties.
-
Metabolic Instability: The ether linkages, while generally more stable than esters or amides, can be susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, particularly in the liver.[3][7] This is a major concern for in vivo applications, as rapid metabolism can lead to a short half-life and reduced exposure at the target site.[8] The most common metabolic transformation is oxidation at the carbon atom adjacent to the ether oxygen, which can lead to the formation of inactive carboxylic acid metabolites.[7]
-
Physicochemical Properties & Permeability: The 2,2'-oxybis(ethylamine) linker is hydrophilic, which is advantageous for improving the aqueous solubility of often large and lipophilic PROTAC molecules.[5] However, this hydrophilicity increases the topological polar surface area (TPSA). An excessively high TPSA can hinder passive diffusion across the lipophilic cell membrane, leading to poor cell permeability and reduced intracellular concentrations.[5][6]
Q2: My PROTAC is potent in cell-based assays but shows poor efficacy in vivo. How do I determine if linker instability is the cause?
A2: This "in vitro-in vivo disconnect" is a classic indicator of poor pharmacokinetic (PK) properties, often stemming from metabolic instability.[7][9] To diagnose the issue, a systematic approach is required:
-
Conduct Pharmacokinetic (PK) Studies: The first step is to perform a PK study in an animal model (e.g., mouse) to measure key parameters like clearance (CL), half-life (t½), and exposure (AUC). Rapid clearance and a short half-life strongly suggest metabolic instability.[10]
-
Perform In Vitro Metabolic Stability Assays: Incubate your PROTAC with liver microsomes or hepatocytes. These assays provide a direct measure of how quickly the compound is metabolized by liver enzymes. A short half-life in these systems is a red flag for metabolic liability.[8]
-
Identify Metabolites: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to analyze samples from both in vivo PK studies and in vitro metabolic assays. The goal is to identify the structures of major metabolites. If you observe metabolites where the linker has been cleaved or oxidized, you have confirmed that the linker is a metabolic "hotspot."[7][9]
-
Assess Metabolite Activity: If possible, synthesize the identified metabolites and test their activity. Metabolites containing the warhead but lacking the E3 ligase ligand can act as competitive inhibitors, binding to the target protein without inducing degradation and thereby antagonizing the effect of the intact PROTAC.[7]
Q3: What are the likely metabolic degradation pathways for an ether-containing linker?
A3: The most probable metabolic pathway for a 2,2'-oxybis(ethylamine) linker is oxidation of the carbon alpha to the ether oxygen . This enzymatic reaction, typically mediated by CYP enzymes, can lead to an unstable hemiacetal intermediate that subsequently undergoes cleavage, fragmenting the PROTAC molecule. This process can expose new functional groups, such as aldehydes, which are then often further oxidized to carboxylic acids.[7] The presence of these more polar metabolites can be detected via mass spectrometry.
Below is a diagram illustrating this primary metabolic liability.
Caption: Potential metabolic degradation pathway for an ether-linked PROTAC.
Q4: How can I improve the stability of my PROTAC if the 2,2'-oxybis(ethylamine) linker is the weak point?
A4: If the linker is confirmed as a metabolic liability, several rational design strategies can be employed:
-
Incorporate Rigid Moieties: Replacing a portion of the flexible ether chain with a more rigid, metabolically stable group can shield it from enzymatic attack. Common strategies include incorporating piperazine, piperidine, or triazole rings into the linker structure.[5][8] These cyclic elements can also help pre-organize the PROTAC into a bioactive conformation.
-
Introduce Metabolic "Blockers": Place metabolically inert groups, such as fluorine atoms or deuterium, at or near the identified metabolic hotspots (the α-carbons). This can significantly slow down the rate of CYP-mediated oxidation.[8]
-
Modify Linker Length and Composition: Systematically synthesize analogs with different linker lengths or compositions. Sometimes, simply shortening the linker or replacing an ether oxygen with a methylene group (transitioning from a PEG to an alkyl linker) can improve stability, although this may impact solubility and permeability.[3][11]
Q5: Can the hydrophilic nature of the 2,2'-oxybis(ethylamine) linker negatively impact cell permeability, and how can I test for this?
A5: Yes, this is a critical trade-off. While the linker's hydrophilicity aids solubility, it can reduce cell permeability.[5] The ability of a PROTAC to cross the cell membrane is essential for reaching its intracellular target.
To assess cell permeability, you can use the following standard assays:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, non-cell-based assay that measures a compound's ability to diffuse from a donor compartment to an acceptor compartment through a lipid-infused artificial membrane. It provides a good first estimate of passive diffusion.
-
Caco-2 Permeability Assay: This assay uses a monolayer of Caco-2 cells (a human colon adenocarcinoma cell line) that differentiates to form tight junctions, mimicking the intestinal barrier. It is considered the gold standard for predicting in vivo drug absorption and permeability.[12]
-
Cellular Target Engagement Assays: Techniques like Cellular Thermal Shift Assay (CETSA) or NanoBRET™ can confirm that the PROTAC is reaching and binding to its target inside the cell. A lack of target engagement in intact cells, despite good binding in biochemical assays, often points to a permeability issue.[12][13]
Part 2: Troubleshooting Guides and Experimental Protocols
This section provides a structured workflow for diagnosing stability issues and detailed protocols for key experiments.
Troubleshooting Workflow: From In Vitro Activity to In Vivo Challenge
The following diagram outlines a logical progression for troubleshooting a PROTAC that fails in vivo.
Caption: A logical workflow for troubleshooting lack of PROTAC in vivo efficacy.
Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
Objective: To determine the intrinsic clearance and half-life of a PROTAC upon incubation with liver enzymes.
Materials:
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Pooled Human Liver Microsomes (HLM), protein concentration ~20 mg/mL
-
0.5 M Potassium Phosphate Buffer (pH 7.4)
-
NADPH regenerating system (e.g., Corning Gentest™)
-
Acetonitrile (ACN) with internal standard (for protein precipitation and sample analysis)
-
Control compounds (e.g., Verapamil for high clearance, Imipramine for low clearance)
-
96-well plates, incubator, LC-MS/MS system
Methodology:
-
Preparation:
-
Thaw HLM and NADPH regenerating system on ice.
-
Prepare a 1 mg/mL HLM working solution in phosphate buffer.
-
Prepare the final incubation mixture in a 96-well plate by adding the phosphate buffer and the HLM working solution.
-
Prepare a separate plate with the NADPH regenerating system.
-
-
Incubation:
-
Pre-warm the HLM mixture at 37°C for 5-10 minutes.
-
Add the PROTAC to the HLM mixture to a final concentration of 1 µM (final DMSO concentration should be ≤ 0.1%).
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Collect aliquots at specified time points (e.g., 0, 5, 15, 30, 60 minutes) by transferring the reaction mixture to a new plate containing cold ACN with an internal standard. The 0-minute time point is taken immediately after adding NADPH.
-
-
Sample Processing & Analysis:
-
Vortex the plate with ACN to precipitate proteins.
-
Centrifuge the plate at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples to quantify the remaining parent PROTAC at each time point relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural log of the percentage of remaining PROTAC versus time.
-
The slope of the linear regression line (k) represents the elimination rate constant.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate intrinsic clearance (Cl_int) based on the half-life and incubation conditions.
-
Part 3: Data Summary and Interpretation
Understanding the relationship between a PROTAC's properties and its stability is key to rational design.
Table 1: Impact of Linker Properties on PROTAC Stability and Performance
| Property | Influence of 2,2'-Oxybis(ethylamine) Linker | Potential Stability Issue | Troubleshooting/Optimization Strategy |
| Solubility | High: The ether oxygens increase hydrophilicity and improve aqueous solubility.[5] | Low risk of precipitation in aqueous buffers. | If solubility is still an issue, consider formulation strategies (e.g., use of co-solvents).[] |
| Metabolic Stability | Moderate to Low: Flexible ether chains can be susceptible to CYP450 oxidation.[3][7] | Rapid in vivo clearance, short half-life, formation of inactive metabolites. | Incorporate rigid moieties (piperazine, triazole) or metabolic blockers (fluorine, deuterium).[8] |
| Cell Permeability | Moderate to Low: High TPSA due to hydrophilicity can hinder passive diffusion.[5][6] | Low intracellular concentration, leading to reduced potency in cell-based assays. | Optimize linker length; balance hydrophilicity with lipophilicity by incorporating alkyl chains. |
| Ternary Complex | High Flexibility: Can readily adopt multiple conformations to facilitate ternary complex formation.[6] | An overly long or flexible linker may not sufficiently stabilize the ternary complex.[] | Synthesize analogs with varying linker lengths to identify the optimal distance for cooperativity.[11] |
References
- 1. The Essential Role of Linkers in PROTACs [axispharm.com]
- 2. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Cutting-Edge of Targeted Protein Degradation: PROTACs, Linkers, and Molecular Glues | MolecularCloud [molecularcloud.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Deprotection of 2,2'-Oxybis(ethylamine) Dihydrochloride
Welcome to the technical support guide for handling 2,2'-Oxybis(ethylamine) dihydrochloride. This document, prepared for researchers, scientists, and professionals in drug development, provides in-depth guidance on converting the dihydrochloride salt to its active free amine form. As Senior Application Scientists, we aim to blend foundational chemical principles with practical, field-tested advice to ensure your experimental success.
A Note on Terminology: "Deprotection" vs. Neutralization
In the context of this compound, the term "deprotection" is often used colloquially. However, it's more chemically accurate to describe the process as neutralization or free-basing . The dihydrochloride is a salt formed between the basic amine groups and hydrochloric acid. Our goal is not to remove a covalently bonded protecting group (like a Boc or Cbz group)[1][2], but rather to neutralize the acid component of the salt, thereby liberating the parent free amine. This distinction is crucial for understanding the underlying chemistry and selecting the appropriate procedure.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers have when working with amine salts.
Q1: What exactly is this compound?
A: It is the hydrochloride salt form of the organic compound 2,2'-Oxybis(ethylamine), also known as bis(2-aminoethyl) ether.[3][4] In this form, both of the primary amine groups are protonated by hydrochloric acid, forming a stable, solid ammonium salt.[4][5] This salt form is often preferred for storage and handling due to its increased stability and lower volatility compared to the free base.
Q2: Why do I need to neutralize the dihydrochloride salt?
A: The protonated amine groups in the dihydrochloride salt are not nucleophilic. For the amine to participate in most chemical reactions, such as amide bond formation, nucleophilic substitution, or acting as a base, the lone pair of electrons on the nitrogen atoms must be available. Neutralization removes the excess protons, regenerating the lone pairs and restoring the amine's nucleophilicity.
Q3: What are the critical factors to consider before starting the neutralization?
A: Before beginning, you should consider:
-
Stoichiometry of the Base: Since it is a dihydrochloride salt, you will need at least two equivalents of a basic site to neutralize both protonated amines.
-
Choice of Base: The base should be strong enough to deprotonate the ammonium ions but should not interfere with your subsequent reaction or product stability.
-
Solvent System: The salt is typically water-soluble, while the free amine may have different solubility characteristics. A biphasic system (e.g., water and an organic solvent) is often used for extraction.
-
Properties of the Free Amine: The free amine, 2,2'-Oxybis(ethylamine), is a liquid at room temperature and is miscible with water. This high water solubility can make extraction challenging and requires specific techniques.[6]
Q4: How do I choose the right base for neutralization?
A: The choice of base depends on whether you plan to isolate the free amine or use it in situ.
-
For Isolation: Strong inorganic bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are ideal. They are inexpensive and the resulting inorganic salts (NaCl, KCl) are typically insoluble in organic solvents, simplifying purification.
-
For In Situ Use: If you wish to generate the free amine directly in your reaction mixture, a soluble, non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is often used.[7] This avoids an aqueous workup but introduces a new organic compound (the protonated organic base) into your reaction. Weaker inorganic bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) can also be used, particularly in polar aprotic solvents like DMF.[7]
Q5: How can I confirm that the neutralization is complete?
A: The most reliable method is to monitor the pH of the aqueous solution. Start by dissolving the salt in water and slowly add your base. Periodically check the pH using pH paper or a calibrated pH meter. The solution will be acidic to start. Complete neutralization of both hydrochloride moieties is typically ensured by adjusting the pH to >10. A pH in the range of 12-14 is often targeted when using strong bases to maximize the concentration of the free amine for extraction.[8]
Q6: What is the best way to isolate the pure free amine?
A: Given the high water solubility of 2,2'-Oxybis(ethylamine), a standard liquid-liquid extraction requires care. After basifying the aqueous solution, saturate it with sodium chloride (NaCl). This process, known as "salting out," decreases the solubility of the organic amine in the aqueous phase, driving it into the organic extraction solvent.[8] Use a polar organic solvent like dichloromethane (DCM) or a mixture including isopropanol/chloroform for efficient extraction, and perform multiple extractions (e.g., 3-5 times) to maximize your yield. The combined organic layers should then be dried thoroughly over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and the solvent removed under reduced pressure.
Troubleshooting Guide
Even with a solid protocol, challenges can arise. This guide provides solutions to common problems encountered during the neutralization and isolation process.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield of Free Amine | 1. Incomplete Neutralization: The pH of the aqueous layer was not sufficiently basic to deprotonate the amine salt fully. | 1. Re-check the pH of the aqueous layer. It should be strongly basic (pH >10). Add more base as needed and re-extract.[8] |
| 2. Poor Extraction Efficiency: The free amine is highly water-soluble and remained in the aqueous layer. | 2. Before extraction, saturate the aqueous layer with NaCl or K₂CO₃ ("salting out"). Use a more polar solvent like DCM and increase the number of extractions. | |
| Emulsion During Extraction | 1. Vigorous Shaking: Overly aggressive mixing of the biphasic system. | 1. Add brine (saturated NaCl solution) to help break the emulsion. Gently swirl or invert the separatory funnel instead of shaking vigorously. If the emulsion persists, let it stand or consider gentle centrifugation. |
| Final Product is a Wet or Oily Solid | 1. Residual Water: The organic extracts were not dried sufficiently before solvent evaporation. | 1. Redissolve the product in a suitable organic solvent, add fresh anhydrous drying agent (e.g., MgSO₄), stir for 15-30 minutes, filter, and re-evaporate the solvent. |
| 2. Incomplete Phase Separation: Some of the aqueous layer was carried over with the organic extracts. | 2. When separating the layers, leave a small amount of the organic layer behind to ensure no aqueous phase is transferred. Perform a final wash of the combined organic layers with brine to remove residual water. | |
| In Situ Reaction Fails | 1. Base Interference: The base used for neutralization (e.g., triethylamine) is interfering with the catalyst or reactants in the subsequent step. | 1. Review the mechanism of your primary reaction. If sensitive to tertiary amines, you must isolate the free amine first using an inorganic base and aqueous workup. |
| 2. Incorrect Stoichiometry: An insufficient amount of organic base was used, resulting in only partial neutralization. | 2. Use at least 2.2 equivalents of the organic base to ensure complete neutralization and to have a slight excess to act as an acid scavenger in the subsequent reaction. |
Core Experimental Protocols
Protocol 1: Isolation of Free 2,2'-Oxybis(ethylamine) via Aqueous Workup
This protocol details the complete isolation of the pure, solvent-free amine.
Workflow Diagram
Caption: Workflow for isolating free 2,2'-Oxybis(ethylamine).
Step-by-Step Procedure
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in deionized water (approx. 5-10 mL per gram of salt).
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C. The neutralization process is exothermic.
-
Basification: Slowly add a concentrated aqueous solution of sodium hydroxide (e.g., 10 M NaOH) dropwise with vigorous stirring. Use a sufficient amount to provide at least 2.0 equivalents of NaOH.
-
pH Monitoring: After the addition is complete, remove the flask from the ice bath and allow it to warm to room temperature. Check the pH of the solution using pH paper; it should be strongly basic (pH >10). If not, add more NaOH solution.
-
Salting Out: Add solid sodium chloride to the aqueous solution until it is saturated (i.e., no more salt will dissolve).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) (3 x 20 mL per gram of starting salt).
-
Drying: Combine the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free amine as a colorless liquid.
Protocol 2: In Situ Generation for Direct Use in a Reaction
This method is suitable when the subsequent reaction is compatible with an organic base and its corresponding salt.
Chemical Reaction Diagram
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 2,2'-Oxybis(ethylamine) hydrochloride | C4H14Cl2N2O | CID 2829023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,2 -Oxydiethylamine 97 60792-79-2 [sigmaaldrich.com]
- 6. 2,2'-Oxybis(ethylamine), 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Bifunctional Molecules with 2,2'-Oxybis(ethylamine) dihydrochloride
Welcome to our technical resource hub for scientists and researchers utilizing 2,2'-Oxybis(ethylamine) as a linker in the synthesis of bifunctional molecules. This guide is designed to provide practical, field-proven insights to help you navigate the common challenges and pitfalls associated with this versatile but sometimes tricky building block. As Senior Application Scientists, we aim to explain not just the how, but the why behind these experimental strategies.
Frequently Asked Questions (FAQs)
Q1: What is 2,2'-Oxybis(ethylamine) and why is it used as a dihydrochloride salt?
A: 2,2'-Oxybis(ethylamine), also known as bis(2-aminoethyl) ether, is a flexible, hydrophilic linker commonly used in the synthesis of bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs).[1][2] These molecules typically consist of two active domains joined by a linker, designed to bring two proteins into close proximity.[3][4] The linker's nature—its length, flexibility, and polarity—is critical for the efficacy of the final molecule.[5][6]
The compound is supplied as a dihydrochloride salt (O(CH2CH2NH2)2 · 2HCl) for practical reasons. The free diamine is a hygroscopic, somewhat volatile liquid that can absorb atmospheric CO2 to form carbamates. The salt form is a stable, crystalline solid that is easier to handle, weigh, and store long-term.[7] However, this salt form necessitates a crucial initial step in any reaction: the liberation of the free, nucleophilic amine.
Q2: What are the primary challenges I should anticipate when using this linker?
A: The main challenges stem from its physical properties and symmetric nature:
-
Solubility: The dihydrochloride salt is highly polar and generally insoluble in common aprotic organic solvents used for synthesis (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)). Conversely, the free base is more soluble in organic solvents but can be difficult to handle neat.[8]
-
Basicity and pH Control: As a dihydrochloride salt, the compound requires at least two equivalents of a non-nucleophilic base to liberate the free diamine for reaction. Insufficient base will result in incomplete reaction, while the presence of excess base or the resulting salt byproduct (e.g., triethylammonium chloride) can influence the reaction environment.[9]
-
Selective Mono-functionalization: Because the molecule is a symmetric diamine, reactions like acylation or alkylation can lead to a mixture of mono-substituted, di-substituted, and unreacted starting material. Achieving high yields of the mono-substituted product is a significant synthetic hurdle.
-
Purification: The hydrophilic nature of the linker imparts high polarity to the resulting bifunctional molecules, which can make purification by standard normal-phase silica gel chromatography challenging.
Q3: How should I handle and store the free base of 2,2'-Oxybis(ethylamine) if I choose to isolate it?
A: The free base, 2,2'-Oxybis(ethylamine), is a liquid that should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to protect it from moisture and carbon dioxide.[10] It is best stored in a refrigerator. Due to its hygroscopic nature, it is often preferable to generate the free base in situ for immediate use in a reaction rather than isolating and storing it.
Troubleshooting Guides & Protocols
This section provides in-depth solutions to specific experimental problems.
Issue 1: Poor Solubility and Handling of the Dihydrochloride Salt
Question: My 2,2'-Oxybis(ethylamine) dihydrochloride won't dissolve in my reaction solvent (DCM/DMF). How can I get it to react?
Answer: This is the most common initial hurdle. The salt form is intended to be neutralized to the free diamine, which is soluble in many organic solvents. You can do this either by isolating the free base beforehand or, more conveniently, by generating it in situ.
Protocol: In Situ Generation of the Free Diamine for Reaction
This protocol is for a typical reaction where the free diamine is used immediately after its generation.
-
Reagent Preparation: To a flame-dried flask under an inert atmosphere (N2 or Ar), add this compound (1.0 eq).
-
Solvent Addition: Add a suitable anhydrous solvent. A polar aprotic solvent like DMF or DMSO is often a good choice to help dissolve the initial salt, sometimes with a co-solvent like DCM.
-
Base Addition: Add a non-nucleophilic organic base. Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) are commonly used.
-
Stoichiometry is critical: Use slightly more than 2 equivalents of base (e.g., 2.1-2.2 eq) to ensure complete neutralization of both hydrochloride salts.
-
-
Stirring: Allow the mixture to stir at room temperature for 30-60 minutes. You will typically observe the formation of a precipitate (TEA·HCl or DIPEA·HCl). This slurry can often be used directly in the next step.
-
Proceed with Reaction: Your electrophile (e.g., activated carboxylic acid, alkyl halide) can now be added to the reaction mixture containing the liberated free diamine.
Data Summary: Recommended Bases and Solvents
| Base | Equivalents | Solvent System | Notes |
| Triethylamine (TEA) | 2.1 - 2.5 | DMF, DCM, CH3CN | The resulting TEA·HCl salt has some solubility in DMF, which can be a factor. |
| DIPEA | 2.1 - 2.5 | DMF, DCM, CH3CN | DIPEA·HCl is less soluble in DCM than TEA·HCl, which can sometimes be advantageous. DIPEA is more sterically hindered and less nucleophilic than TEA. |
| Proton Sponge | 1.1 - 1.2 | DCM, THF | A very strong, non-nucleophilic base. More expensive and can be difficult to remove during workup. |
Issue 2: Low Yield in Amide Coupling Reactions
Question: I'm trying to perform an amide coupling with a carboxylic acid, but my yield is very low. What's going wrong?
Answer: Low yields in amide coupling reactions involving this linker can be traced to several factors. The key is to ensure efficient activation of the carboxylic acid and complete availability of the nucleophilic free diamine.
Causality Analysis:
-
Incomplete Neutralization: If less than two equivalents of base are used, a portion of the diamine will remain as a protonated, non-nucleophilic ammonium salt, effectively reducing its concentration.
-
Side Reactions: Common coupling reagents like HATU or HOBt/EDC can be sensitive to moisture. Ensure you are using anhydrous conditions.
-
Formation of Di-acylated Byproduct: If the stoichiometry is not carefully controlled, the highly reactive free diamine can react at both ends, leading to the di-acylated product, especially if the activated acid is added too quickly or in excess.
-
Poor Nucleophilicity of Amine: While generally a good nucleophile, its reactivity can be influenced by the solvent and steric factors.[11]
Diagram: General Amide Coupling Workflow
Caption: Workflow for a typical amide coupling reaction.
Protocol: Optimized Amide Coupling for Mono-Substitution
This protocol aims to favor mono-substitution by using an excess of the diamine.
-
Diamine Preparation: In a flask, prepare the free diamine from this compound using 3-5 equivalents of the salt and the corresponding amount of base (e.g., 2.2 eq of DIPEA per eq of salt) in anhydrous DMF. Stir for 30 minutes.
-
Acid Activation: In a separate flask, dissolve your carboxylic acid (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF. Stir for 15-20 minutes at room temperature to pre-activate the acid.
-
Reaction: Cool the diamine solution to 0 °C in an ice bath. Add the pre-activated acid solution dropwise to the cold, stirring diamine solution over 30-60 minutes.
-
Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the consumption of the carboxylic acid by TLC or LC-MS.
-
Workup: Quench the reaction with water. Extract the product with a suitable organic solvent (e.g., Ethyl Acetate or DCM), although the product may have significant water solubility. A common workup involves diluting with water and performing multiple extractions.
-
Purification: The crude product, containing the desired mono-adduct, di-adduct, and excess diamine, will require careful purification, typically by reverse-phase chromatography.
Diagram: Troubleshooting Low Amide Coupling Yields
Caption: Decision tree for troubleshooting low yields.
Issue 3: Controlling Selectivity for Mono-functionalization
Question: I am getting a mixture of mono- and di-substituted products. How can I improve the yield of the mono-adduct?
Answer: This is a classic challenge with symmetric starting materials. Besides using a large excess of the diamine as described above, the most robust and efficient strategy is to use a mono-protected version of the linker.
Strategy: Using a Mono-Protected Linker
Using a commercially available mono-protected linker, such as Boc-NH-(PEG)2-amine , is the preferred industrial and academic approach for complex syntheses.[12]
-
Concept: One amine is temporarily blocked by a protecting group (PG), most commonly a tert-butoxycarbonyl (Boc) group.[13] This forces the reaction to occur exclusively at the other, unprotected amine. After the first synthetic step is complete, the protecting group is removed (deprotection) to reveal the second amine, which is then available for the next reaction.[14][15] This "orthogonal protection" strategy provides complete control over the synthesis.[14]
Diagram: Mono-Protected vs. Direct Synthesis Strategy
Caption: Comparison of synthetic strategies.
Issue 4: Challenges with Reductive Amination
Question: My reductive amination reaction with an aldehyde/ketone is giving poor results. What could be the issue?
Answer: Successful reductive amination depends on the efficient formation of an imine intermediate, followed by its reduction.[16][17] The reaction is pH-sensitive, and the choice of reducing agent is critical to avoid side reactions.
Causality Analysis:
-
pH Issues: Imine formation is typically favored under weakly acidic conditions (pH 4-6). If the solution is too basic (from neutralizing the dihydrochloride salt), imine formation can be slow. If it's too acidic, the starting amine can be fully protonated and non-nucleophilic.
-
Wrong Reducing Agent: A strong reducing agent like sodium borohydride (NaBH4) can reduce the starting aldehyde or ketone directly, competing with the desired reaction.[18] A milder, acid-stable reducing agent is preferred.
-
Water Byproduct: The formation of the imine releases one molecule of water, which can hydrolyze the imine back to the starting materials.[16]
Protocol: One-Pot Reductive Amination
-
Reagent Setup: In a flask, combine the aldehyde or ketone (1.0 eq) and this compound (1.0 eq) in a solvent like methanol or 1,2-dichloroethane (DCE).
-
pH Adjustment: Add a few drops of acetic acid to catalyze imine formation.
-
Drying (Optional but Recommended): Add a drying agent like anhydrous magnesium sulfate (MgSO4) or molecular sieves to sequester the water formed during the reaction.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise. This is the reagent of choice as it is mild enough not to reduce the aldehyde/ketone but will readily reduce the protonated imine.
-
Monitoring & Workup: Stir the reaction overnight at room temperature. Monitor by LC-MS. Upon completion, quench carefully with a saturated aqueous solution of sodium bicarbonate and extract the product.
Issue 5: Purification of Polar Final Products
Question: My final bifunctional molecule is very polar and either streaks or remains at the baseline on my silica gel TLC plate. How can I purify it?
Answer: This is expected. The PEG-like linker imparts significant polarity and hydrophilicity. Normal-phase silica gel chromatography is often ineffective.
Data Summary: Recommended Purification Techniques
| Technique | Stationary Phase | Mobile Phase | Best For |
| Reverse-Phase HPLC | C18 or C8 Silica | Acetonitrile/Water or Methanol/Water, often with 0.1% TFA or Formic Acid | The gold standard for purifying polar, non-volatile compounds. Provides high resolution.[19] |
| Reverse-Phase Flash Chromatography | C18-functionalized silica | Same as HPLC, but on a larger scale. | Good for scaling up purification of moderately polar compounds. |
| Ion-Exchange Chromatography | Anion or Cation Exchange Resin | Aqueous buffers with a salt gradient (e.g., NaCl or NH4OAc) | Excellent for compounds with a net positive or negative charge (e.g., free amines or carboxylic acids).[20] |
| Size-Exclusion Chromatography (SEC) | Sephadex, Bio-Gel P | Aqueous buffers or organic solvents (e.g., THF) | Separates based on molecular size. Useful for very large bifunctional molecules or for removing small molecule impurities. |
Pro-Tip: When using reverse-phase chromatography with a mobile phase containing trifluoroacetic acid (TFA), your final product will likely be isolated as a TFA salt. This can be removed by lyophilizing from a dilute HCl solution (to get the HCl salt) or by further purification if the TFA salt is problematic for downstream applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unifying principles of bifunctional, proximity-inducing small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 2,2'-Oxybis(ethylamine) hydrochloride | C4H14Cl2N2O | CID 2829023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. ibisscientific.com [ibisscientific.com]
- 10. 2,2'-OXYBIS(ETHYLAMINE),98% (2752-17-2) at Nordmann - nordmann.global [nordmann.global]
- 11. benchchem.com [benchchem.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. Tips & Tricks [chem.rochester.edu]
- 14. Protecting group - Wikipedia [en.wikipedia.org]
- 15. organic-synthesis.com [organic-synthesis.com]
- 16. Reductive amination - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. youtube.com [youtube.com]
- 19. Purification Procedures for Synthetic Dyes | RTI [rti.org]
- 20. Synthesis, deprotection, analysis and purification of RNA and ribozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide: Evaluating 2,2'-Oxybis(ethylamine) Dihydrochloride as a Hydrophilic Linker Motif in PROTAC Design
Introduction: The Linker as the Linchpin of PROTAC Efficacy
Proteolysis-Targeting Chimeras (PROTACs) have fundamentally altered the landscape of drug discovery, shifting the paradigm from occupancy-driven inhibition to event-driven protein degradation.[1][2] These heterobifunctional molecules operate by commandeering the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[3][4] A PROTAC molecule consists of three distinct components: a ligand to engage the target POI, a second ligand to recruit an E3 ubiquitin ligase, and a chemical linker that tethers the two.[5][6]
While ligand selection dictates specificity, it is the linker that orchestrates the entire process. Far from being a passive spacer, the linker's length, composition, and rigidity are critical determinants of a PROTAC's success.[5][7][8] It profoundly influences the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC activity, and dictates crucial physicochemical properties like solubility and cell permeability.[3][4] This guide provides a comparative analysis of a common hydrophilic building block, 2,2'-Oxybis(ethylamine) dihydrochloride, against other prevalent linker archetypes, offering field-proven insights and experimental frameworks to guide rational PROTAC design.
Section 1: Deconstructing the PROTAC Linker: A Tale of Two Properties
The vast chemical space of PROTAC linkers can be rationally navigated by considering two fundamental properties: flexibility and polarity. The interplay between these characteristics governs the PROTAC's conformational behavior and its interaction with the biological environment.
Caption: Classification of PROTAC linkers based on flexibility and polarity.
-
Flexible Linkers: Dominated by alkyl and polyethylene glycol (PEG) chains, these linkers provide a high degree of conformational freedom. This adaptability can increase the probability of achieving a productive ternary complex geometry.[4] However, high flexibility can also incur an entropic penalty upon binding, potentially reducing ternary complex stability.[4]
-
Rigid Linkers: These incorporate structural constraints like cycloalkanes (piperazine, piperidine) or alkynes.[9][] Rigidity can pre-organize the PROTAC into a bioactive conformation, which may enhance potency and improve metabolic stability.[9] The trade-off is often increased synthetic complexity and a less forgiving structure if the pre-organized conformation is not optimal.[9]
Section 2: Spotlight on this compound
This compound is a commercially available building block used to incorporate a short, flexible, and hydrophilic motif into a PROTAC linker.
-
Chemical Identity: As a dihydrochloride salt, it is a stable, easy-to-handle solid. In its neutral, incorporated form, it provides a diethylene glycol (-CH2-CH2-O-CH2-CH2-) unit. This is effectively a PEG2 motif.
-
Core Properties:
-
Hydrophilicity: The central ether oxygen atom is a hydrogen bond acceptor, which significantly increases the polarity and aqueous solubility of the linker region compared to an analogous alkyl chain.[1][11]
-
Flexibility: The single bonds allow for a high degree of rotational freedom, characteristic of flexible linkers.
-
Defined Length: It provides a precise, short-chain spacer, allowing for controlled, incremental adjustments in linker length during optimization studies.
-
The central hypothesis for using this motif is to strike a balance: improving the often-poor solubility of high-molecular-weight PROTACs without introducing the potentially negative attributes of very long PEG chains, such as increased polar surface area which can hinder cell permeability.[12][13]
Section 3: Comparative Analysis Against Other Linker Archetypes
The choice of linker is a multi-parameter optimization problem. The performance of a 2,2'-Oxybis(ethylamine)-derived linker is best understood in direct comparison to other common classes.
vs. Alkyl Chains (e.g., Pentyl Chain)
This comparison highlights the fundamental trade-off between hydrophilicity and lipophilicity.
-
Solubility: The ether-containing linker significantly enhances aqueous solubility, a major challenge in PROTAC development.[8][12] Alkyl chains, being lipophilic, often decrease solubility.[1][11]
-
Cell Permeability: This is a more complex interplay. While the lipophilicity of alkyl linkers can improve membrane traversal, it can also lead to non-specific binding and aggregation.[13] Hydrophilic linkers like the PEG2 motif can, paradoxically, enhance permeability by enabling the PROTAC to adopt folded conformations that shield its polar surface area, acting as a "molecular chameleon".[14][15] However, replacing just two methylene groups with oxygens has been shown in some cases to dramatically increase permeability by orders of magnitude.[15]
-
Metabolic Stability: Alkyl chains are generally considered metabolically stable. The ether linkage in the PEG2 motif can be a potential site for oxidative metabolism, although this is highly context-dependent.
vs. Longer PEG Chains (e.g., PEG4, PEG6)
This comparison focuses on the impact of linker length.
-
Ternary Complex Formation: There is no universal optimal linker length; it must be empirically determined for each specific POI and E3 ligase pair.[16][17] A short PEG2 linker may be ideal for creating a compact and stable ternary complex in one system, while a longer PEG4 linker is required in another to span a greater distance and avoid steric clash.[][18]
-
"Hook Effect": The hook effect, where degradation efficiency decreases at high PROTAC concentrations due to the formation of non-productive binary complexes, can be influenced by the linker.[19][20] A linker that promotes positive cooperativity and a stable ternary complex can mitigate this effect.[19] The optimal length is key to achieving this stability.
-
Pharmacokinetics: While longer PEG chains further improve solubility, they also increase the molecule's overall size and polar surface area, which can negatively impact oral bioavailability and cell permeability.[13][21] The PEG2 motif offers a more conservative approach to modulating hydrophilicity.
vs. Rigid Linkers (e.g., Piperazine/Piperidine)
This comparison contrasts conformational freedom with pre-organization.
-
Potency & Cooperativity: Rigid linkers can lock a PROTAC into its bioactive conformation, reducing the entropic cost of ternary complex formation and leading to higher potency.[9][22] This can enhance the cooperativity (α), a measure of how the binding of the first protein influences the binding of the second.[23][24] A flexible PEG2 linker is less likely to provide this pre-organizational benefit.
-
Synthetic Accessibility: Incorporating flexible linkers from building blocks like 2,2'-Oxybis(ethylamine) is often more synthetically straightforward than constructing complex rigid linkers.[4][9]
-
Drug-like Properties: Rigid, cyclic linkers like piperazine and piperidine are frequently found in PROTACs that have advanced to clinical trials, as they can improve both rigidity and water solubility while maintaining favorable drug-like properties.[21][25]
Section 4: Data-Driven Insights: A Quantitative Comparison
The following tables summarize representative data from hypothetical studies comparing PROTACs targeting Protein X, where only the linker composition is varied. These values are illustrative of typical trends observed in the field.
Table 1: Comparison of Physicochemical Properties
| Linker Type | Structure | cLogP | Aqueous Solubility (µM) |
|---|---|---|---|
| Alkyl | -(CH₂)₅- | 7.5 | < 1 |
| PEG2 (from 2,2'-Oxybis...) | -CH₂CH₂OCH₂CH₂- | 6.2 | 25 |
| PEG4 | -(CH₂CH₂O)₃CH₂CH₂- | 5.4 | 150 |
| Rigid (Piperazine) | -(CH₂)₂-N(C₄H₈)N-(CH₂)₂- | 5.9 | 45 |
Table 2: In Vitro Degradation Efficacy Against Protein X
| Linker Type | DC₅₀ (nM)[11] | Dₘₐₓ (%)[16] | Ternary Complex Cooperativity (α) |
|---|---|---|---|
| Alkyl | 150 | 85 | 1.5 |
| PEG2 (from 2,2'-Oxybis...) | 25 | 95 | 5.0 |
| PEG4 | 250 | 70 | 0.8 |
| Rigid (Piperazine) | 5 | >98 | 25.0 |
Table 3: Cellular Performance and Permeability
| Linker Type | PAMPA Permeability (10⁻⁶ cm/s) | Cell-Based DC₅₀ (nM) | Cytotoxicity (IC₅₀, µM) |
|---|---|---|---|
| Alkyl | 0.5 | 300 | > 20 |
| PEG2 (from 2,2'-Oxybis...) | 2.5 | 40 | > 20 |
| PEG4 | 1.0 | 550 | > 20 |
| Rigid (Piperazine) | 3.5 | 10 | > 20 |
Causality Behind the Data: The rigid piperazine linker shows the highest potency (lowest DC₅₀) and cooperativity, likely due to conformational pre-organization.[9][22] The PEG2 linker provides a significant improvement over the alkyl chain by enhancing solubility and enabling efficient ternary complex formation, resulting in potent degradation.[12] The longer PEG4 linker, in this hypothetical case, is suboptimal, leading to lower cooperativity and efficacy, demonstrating the non-linear relationship between linker length and performance.[16][17]
Section 5: Experimental Validation: Protocols for Linker Evaluation
To empirically determine the optimal linker, a series of robust and self-validating experiments must be performed.
Caption: A typical experimental workflow for comparing PROTAC linker efficiency.[26]
Protocol 1: Western Blot for Target Protein Degradation
This is the foundational assay to quantify a PROTAC's ability to induce degradation.[27]
-
Cell Culture and Treatment: Plate target cells (e.g., MCF7 for ERα PROTACs) in multi-well plates and allow them to adhere for 24 hours.
-
Dose-Response: Prepare serial dilutions of each PROTAC linker variant in cell culture medium. Treat cells with a range of concentrations (e.g., 0.1 nM to 10 µM) for a fixed duration (e.g., 18-24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Cell Lysis: Aspirate the medium, wash cells with ice-cold PBS, and add lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors). Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load equal amounts of total protein (e.g., 20 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
To validate equal loading, strip the membrane and re-probe with an antibody for a housekeeping protein (e.g., GAPDH, β-actin).
-
-
Detection and Analysis: Apply a chemiluminescent substrate (ECL) and visualize the bands using an imaging system. Quantify the band intensities using software like ImageJ. Normalize the target protein signal to the loading control signal. Calculate the percentage of remaining protein relative to the vehicle control to determine Dₘₐₓ and plot the dose-response curve to calculate the DC₅₀ value.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay provides a high-throughput, non-cell-based method to assess a compound's passive membrane permeability.[28]
-
Reagent Preparation: Prepare a lipid solution (e.g., 2% w/v lecithin in dodecane). Prepare buffer solutions for the donor (bottom) and acceptor (top) plates, typically PBS at pH 7.4.
-
Plate Coating: Add a small volume (e.g., 5 µL) of the lipid solution to each well of a hydrophobic PVDF filter plate (the "sandwich" top).
-
Compound Preparation: Dissolve the PROTAC linker variants in the donor buffer to a final concentration (e.g., 100 µM). Add this solution to the wells of a donor microplate.
-
Assay Assembly: Place the lipid-coated filter plate onto the donor plate, ensuring the filters are immersed in the compound solution. Add fresh acceptor buffer to the top wells of the filter plate.
-
Incubation: Incubate the assembled plate system at room temperature for a set period (e.g., 4-16 hours) without shaking.
-
Concentration Measurement: After incubation, carefully measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Permeability Calculation: Calculate the effective permeability coefficient (Pe) using the measured concentrations and known physical parameters of the assay system (e.g., well surface area, incubation time).
Conclusion and Future Directions
The linker is a master regulator of PROTAC function. The choice to incorporate a motif derived from This compound represents a rational strategy to introduce short-chain, flexible hydrophilicity. This can be a highly effective method for improving the solubility and overall cellular activity of a PROTAC, particularly when compared to highly lipophilic alkyl linkers.
However, this guide demonstrates that there is no universally superior linker.[16] A PEG2 motif may not provide the potent conformational pre-organization of a rigid linker, and its optimal length is strictly dependent on the specific protein targets.[9][17] The future of PROTAC design is moving away from a "trial-and-error" approach towards a more rational, structure-guided process.[5][7] Advances in computational modeling and structural biology will be essential to better predict the dynamic behavior of the ternary complex, allowing for the in silico design of linkers with optimal length, polarity, and rigidity before a single molecule is synthesized.[5][29] The systematic experimental validation outlined here will remain the gold standard for confirming these designs and accelerating the development of next-generation protein degraders.
References
- 1. precisepeg.com [precisepeg.com]
- 2. PROTAC targeted protein degraders: the past is prologue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chempep.com [chempep.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 6. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. biorxiv.org [biorxiv.org]
- 25. tandfonline.com [tandfonline.com]
- 26. benchchem.com [benchchem.com]
- 27. benchchem.com [benchchem.com]
- 28. pubs.acs.org [pubs.acs.org]
- 29. [PDF] Current strategies for the design of PROTAC linkers: a critical review | Semantic Scholar [semanticscholar.org]
A Comparative Guide to PROTAC Efficacy: The Role of the 2,2'-Oxybis(ethylamine) Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Linker as the Linchpin of Protein Degradation
Proteolysis-Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules are composed of three distinct parts: a "warhead" ligand that binds the protein of interest (POI), an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker that tethers the two.[4][5][6] While the warhead and anchor provide specificity, the linker is far from a passive spacer. Its length, chemical composition, and flexibility are critical determinants of a PROTAC's ability to form a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is the essential step for successful protein ubiquitination and degradation.[5][7][8] An improperly designed linker can lead to steric hindrance, unproductive complex formation, or poor physicochemical properties, ultimately rendering the PROTAC ineffective.[1]
This guide provides an in-depth comparison of PROTACs featuring the 2,2'-Oxybis(ethylamine) dihydrochloride linker motif—a short, flexible, polyethylene glycol (PEG)-based linker—against other common linker classes. By examining supporting experimental data and outlining key methodologies, we aim to provide a framework for the rational design of next-generation protein degraders.
The Central Role of Linker Composition: A Tale of Flexibility, Solubility, and Conformation
The choice of linker chemistry profoundly impacts a PROTAC's biological activity. Linkers are broadly classified into two main categories: flexible and rigid.[9][10]
Flexible Linkers , such as those derived from 2,2'-Oxybis(ethylamine), are predominantly composed of alkyl or PEG chains.[8]
-
Advantages : Their conformational flexibility allows the PROTAC to adopt multiple orientations, which can increase the probability of forming a productive ternary complex.[9] PEG-based linkers, in particular, are hydrophilic and can significantly improve the aqueous solubility and cell permeability of the often-lipophilic PROTAC molecule.[8][11][12]
-
Disadvantages : High flexibility can introduce an entropic penalty upon binding, potentially reducing the stability of the ternary complex.[9] Furthermore, some flexible linkers may have reduced metabolic stability in vivo compared to their rigid counterparts.[13]
Rigid Linkers incorporate conformationally constrained elements like cycloalkane rings (piperazine, piperidine) or aromatic groups.[10][13]
-
Advantages : By pre-organizing the PROTAC into a bioactive conformation, rigid linkers can reduce the entropic cost of binding, leading to more stable ternary complexes and potentially higher potency.[9] This rigidity can also enhance metabolic stability and selectivity.[10][13]
-
Disadvantages : The lack of flexibility can prevent the formation of a productive complex if the geometry is not optimal.[4] They are also often more synthetically challenging to prepare.[9]
The 2,2'-Oxybis(ethylamine) motif (a diamine analog of diethylene glycol) exemplifies a short, polar, flexible linker. Its incorporation is a strategic choice to enhance hydrophilicity and solubility, which are critical factors for both in vitro assays and in vivo bioavailability.[11][12]
Mechanism of Action: A PROTAC-Mediated Degradation Pathway
PROTACs operate catalytically by hijacking the UPS. The process involves several key steps, orchestrated by the PROTAC molecule, leading to the destruction of the target protein.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 3. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. explorationpub.com [explorationpub.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chempep.com [chempep.com]
- 10. benchchem.com [benchchem.com]
- 11. nbinno.com [nbinno.com]
- 12. benchchem.com [benchchem.com]
- 13. precisepeg.com [precisepeg.com]
A Senior Application Scientist's Guide: Comparing PEG vs. Alkylamine Linkers for PROTACs
Introduction: The Linker as a Linchpin in Protein Degradation
Proteolysis-targeting chimeras (PROTACs) have revolutionized therapeutic development by shifting the paradigm from occupancy-based inhibition to event-driven elimination of disease-causing proteins.[1][2] These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system (UPS) to induce the degradation of a specific protein of interest (POI). A PROTAC molecule consists of three essential components: a "warhead" ligand that binds the POI, an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4]
Upon forming a ternary complex (POI-PROTAC-E3 ligase), the PROTAC acts as a molecular bridge, bringing the E3 ligase into close enough proximity to catalyze the transfer of ubiquitin molecules to the POI.[5] This polyubiquitination marks the POI for recognition and subsequent degradation by the 26S proteasome, after which the PROTAC is released to engage in further catalytic cycles.[2][6]
While the warhead and anchor ligands dictate specificity, the linker is far from a passive spacer. Its length, composition, flexibility, and attachment points are critical determinants of a PROTAC's overall success, profoundly influencing physicochemical properties, cell permeability, ternary complex stability, and ultimately, degradation efficiency.[6][7] This guide provides an in-depth, data-driven comparison of two of the most prevalent flexible linker classes: polyethylene glycol (PEG) linkers and alkylamine linkers, offering field-proven insights for researchers in drug discovery.
The PROTAC Mechanism of Action
The efficacy of any PROTAC is contingent on its ability to successfully orchestrate a sequence of intracellular events, culminating in the destruction of the target protein. The linker's role is central to the geometry and stability of the key intermediate in this process: the ternary complex.
A Deep Dive into Linker Architectures
Flexible linkers, such as those based on PEG and alkylamine chains, are the most common motifs in PROTAC design due to their synthetic tractability and the relative ease with which their length and properties can be modulated.[2][8]
Polyethylene Glycol (PEG) Linkers: The Hydrophilic Workhorse
PEG linkers are composed of repeating ethylene glycol units. This structure confers inherent hydrophilicity, which is their most defining characteristic.[9]
-
Causality: The repeating ether oxygens act as hydrogen bond acceptors, increasing the PROTAC's affinity for aqueous environments. This is a crucial tool for the medicinal chemist, as the large, complex structures of PROTACs often suffer from poor solubility, which can be a major obstacle to preclinical development.[] By incorporating PEG units, a highly lipophilic and poorly soluble molecule can be rendered more "drug-like."[]
Alkylamine Linkers: The Modulable Lipophilic Backbone
Alkylamine linkers consist of saturated or unsaturated hydrocarbon chains that incorporate one or more amine functionalities.[6]
-
Causality: The base alkyl chain is hydrophobic and lipophilic.[6] This property can be advantageous for improving passive diffusion across the lipid bilayer of the cell membrane. However, pure alkyl chains can excessively increase lipophilicity, potentially leading to poor solubility, non-specific binding, and aggregation.[12] The strategic inclusion of amine groups provides a critical advantage: it introduces polarity and hydrogen bond donor/acceptor capabilities.[13] This allows for a "tuning" of the linker's properties, balancing the lipophilicity required for membrane transit with sufficient polarity to maintain aqueous solubility.
Head-to-Head Comparison: Performance and Physicochemical Impact
The choice between a PEG and an alkylamine linker is a multi-parameter optimization problem. The optimal choice is always context-dependent, relying on the specific POI-E3 ligase pair and the properties of the warhead and anchor ligands.[12]
Physicochemical Properties: The Solubility-Permeability Trade-off
A primary challenge in PROTAC design is navigating the conflicting requirements of aqueous solubility for administration and formulation versus the lipophilicity needed for cell permeability.[1]
-
PEG Linkers: Unambiguously improve aqueous solubility.[9] This is often a starting strategy when dealing with highly lipophilic warhead or anchor ligands.
-
Alkylamine Linkers: Increase lipophilicity compared to PEG linkers, which can enhance membrane permeability.[] However, this comes at the cost of reduced aqueous solubility. The amine groups can be protonated at physiological pH, providing a handle to improve solubility over a pure alkyl chain.
Cellular Permeability: Beyond Simple Lipophilicity
For a PROTAC to function, it must first enter the cell. The journey across the cell membrane is complex and not solely dictated by lipophilicity.
-
Alkylamine Linkers: The increased lipophilicity of alkyl chains is generally thought to favor passive diffusion across cell membranes.[] In many cases, replacing a PEG linker with an alkyl counterpart improves permeability as measured by Parallel Artificial Membrane Permeability Assays (PAMPA).[]
-
PEG Linkers: The relationship here is more nuanced. While their hydrophilicity can be a barrier to membrane transit, the flexibility of PEG chains can enable a phenomenon known as the "chameleon effect."[1] The linker can facilitate the PROTAC folding into a more compact conformation where intramolecular hydrogen bonds shield polar surfaces, presenting a less polar face to the lipid membrane and aiding permeability.[12][] However, this effect is not universal, and excessively long PEG chains can increase the topological polar surface area (TPSA) to a point where permeability is hindered.[15]
Interestingly, some studies have shown that PROTACs with short PEG linkers can be more permeable than those with an alkyl linker, challenging the simple assumption that lipophilicity always equates to better permeability.[16][17]
Table 1: Comparative Permeability Data for PROTACs
| PROTAC Series | Linker Type | Permeability (Pₑ, 10⁻⁶ cm/s) | Key Observation | Reference |
|---|---|---|---|---|
| VH032-based | Alkyl | 0.002 | The alkyl-linked PROTAC was the least permeable in this specific series. | [16][17] |
| VH032-based | 1-unit PEG | 0.005 | A short PEG linker conferred 2.5-fold higher permeability than the alkyl version. | [16][17] |
| AR-targeting | PEG-linker | Low (PAMPA) | Low passive permeability is typical for many PROTACs. | [18] |
| JQ1-based | Ester (less polar) | 0.6 | Increasing lipophilicity by replacing an amide with an ester improved permeability. |[19] |
Ternary Complex Formation and Degradation Efficacy
The ultimate measure of a PROTAC's success is its ability to effectively degrade the target protein, quantified by its DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[8] The linker is paramount in achieving an optimal ternary complex geometry that is productive for ubiquitination.[9]
-
Flexibility (Both): Both PEG and alkylamine linkers provide significant conformational flexibility. This allows the PROTAC to adopt a conformation that minimizes steric hindrance and facilitates favorable protein-protein interactions between the POI and the E3 ligase, which can stabilize the ternary complex.[9] However, this flexibility can also have an entropic cost, potentially reducing binding affinity if not offset by these favorable interactions.[1][3]
-
Atomic Composition: The specific atoms within the linker (e.g., oxygen vs. methylene groups) can have profound effects beyond simple length and flexibility. In some studies, directly replacing an alkyl chain with a PEG linker of the same length has been shown to inhibit PROTAC activity, suggesting specific, albeit poorly understood, interactions are at play.[2][3] Conversely, other studies show that PEG linkers lead to more potent degradation than alkyl linkers of similar lengths, possibly due to enhanced solubility or more favorable conformations.[20]
Table 2: Influence of Linker Composition on Degradation Performance
| Target | E3 Ligase | Linker Type | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line | Reference |
|---|---|---|---|---|---|---|
| BTK | CRBN | Alkyl (n=3) | 33 | ~85 | Ramos | [3] |
| BTK | CRBN | PEG (n=4) | 1 | >95 | Ramos | [3] |
| BRD4 | CRBN | PEG (ARV-825) | <1 | >90 | H661 | [20] |
| TBK1 | CRBN | Alkyl/Ether (21 atoms) | 3 | 96 | Various | [3] |
| TBK1 | CRBN | Alkyl/Ether (29 atoms) | 292 | 76 | Various | [3] |
| CRBN (self-degradation) | VHL | Alkyl (9 atoms) | Active | - | HEK293T | [2] |
| CRBN (self-degradation) | VHL | PEG (3 units) | Weakly Active | - | HEK293T |[2] |
Metabolic Stability and Pharmacokinetics
For a PROTAC to be a viable therapeutic, it must have a suitable pharmacokinetic profile. The linker is often a site of metabolic modification.
-
Alkylamine Linkers: The carbon-carbon and carbon-nitrogen bonds in alkylamine linkers are generally considered to have good metabolic stability. They are not typically susceptible to the same oxidative cleavage pathways as ethers.[12]
-
PEG Linkers: The ether linkages within a PEG chain can be a metabolic liability. They are susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, which can lead to rapid clearance and a short in vivo half-life.[12]
The Scientist's Rationale: Making an Evidence-Based Choice
The selection of a linker is not arbitrary but a strategic decision based on the known properties of the PROTAC's other components and the desired therapeutic profile.
-
Choose a PEG linker when:
-
Solubility is a primary obstacle. If the warhead and/or anchor are highly lipophilic and the resulting PROTAC has poor aqueous solubility, a PEG linker is the logical first choice to improve this property.[9]
-
A specific conformation is required. The unique flexibility and hydrogen bonding capacity of PEG linkers may be necessary to achieve a productive ternary complex for a particular POI-E3 pair.
-
-
Choose an alkylamine linker when:
-
Cell permeability needs to be maximized. If the PROTAC is already reasonably soluble but shows poor cellular uptake, increasing lipophilicity with an alkylamine linker can be a rational strategy to improve passive diffusion.[]
-
Metabolic stability is a concern. If in vivo studies show rapid clearance due to metabolism of a PEG linker, switching to a more robust alkylamine backbone is a common optimization strategy.[12]
-
Synthetic accessibility is prioritized. Alkyl linkers are often synthetically more straightforward and cost-effective to incorporate than monodisperse PEG linkers.[2][12]
-
Ultimately, the field is moving away from a purely "trial-and-error" approach towards a more rational design paradigm.[7] However, due to the complexity of the ternary complex, empirical testing of a small library of PROTACs with systematically varied linkers (both type and length) remains the most reliable path to identifying a potent degrader.[3][]
Experimental Protocols
Trustworthy and reproducible protocols are the foundation of drug discovery. Below are detailed, self-validating methodologies for the synthesis and evaluation of PROTACs.
General PROTAC Synthesis Workflow
The synthesis of PROTACs is a modular process, typically involving the sequential coupling of the three core components. Click chemistry and amide bond formation are common and robust strategies.
Protocol 1: Synthesis of an Amide-Linked PROTAC with a PEG Linker
This protocol describes the coupling of a carboxylic acid-functionalized component with an amine-functionalized PEG linker, followed by coupling to the second ligand.
Step 1: Amide Coupling of Component A with an Amine-PEG-Boc Linker
-
Reagents & Materials:
-
Component A-COOH (e.g., warhead with a carboxylic acid handle) (1.0 eq)
-
Amine-PEGn-Boc (bifunctional PEG linker) (1.1 eq)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
-
Procedure: a. Dissolve Component A-COOH in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere. b. Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid. c. Add the Amine-PEGn-Boc linker to the reaction mixture. d. Stir the reaction at room temperature for 4-12 hours. Monitor progress by LC-MS until the starting material is consumed. e. Upon completion, dilute the reaction with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by flash column chromatography to yield the Component A-PEGn-Boc intermediate.
Step 2: Boc Deprotection
-
Reagents & Materials:
-
Component A-PEGn-Boc intermediate (1.0 eq)
-
TFA (Trifluoroacetic acid)
-
DCM (Dichloromethane)
-
-
Procedure: a. Dissolve the intermediate in DCM. b. Add TFA (typically 20-50% v/v) and stir at room temperature for 1-2 hours. c. Monitor by LC-MS. Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent. The resulting amine salt is often used directly in the next step.
Step 3: Final Amide Coupling
-
Procedure: Follow the procedure in Step 1, using the deprotected Component A-PEGn-NH₂ and the carboxylic acid-functionalized second ligand (e.g., E3 Ligand-COOH).
-
Final Purification: Purify the final crude PROTAC using preparative reverse-phase HPLC to obtain the high-purity product. Characterize by LC-MS and NMR.
Protocol 2: Synthesis of an Amine-Linked PROTAC via Alkylation
This protocol describes the synthesis using an alkyl halide linker to form an alkylamine connection via nucleophilic substitution.[22]
Step 1: Alkylation of E3 Ligase Ligand
-
Reagents & Materials:
-
E3 Ligase Ligand with a nucleophilic amine/amide (e.g., Pomalidomide) (1.0 eq)
-
Bifunctional alkyl linker (e.g., 1-bromo-n-chloroalkane) (1.2 eq)
-
DIPEA or Potassium Carbonate (K₂CO₃) (3.0 eq)
-
Anhydrous DMF
-
-
Procedure: a. To a solution of the E3 ligase ligand in anhydrous DMF, add the alkyl halide linker and the base (DIPEA or K₂CO₃). b. Stir the reaction mixture at elevated temperature (e.g., 80-90 °C) under a nitrogen atmosphere for 12-24 hours. c. Monitor the reaction progress by LC-MS. d. After cooling, perform an aqueous workup as described in Protocol 1, Step 1e. e. Purify the crude product by flash column chromatography to yield the E3 Ligand-alkane-Cl intermediate.
Step 2: Final Nucleophilic Substitution
-
Reagents & Materials:
-
E3 Ligand-alkane-Cl intermediate (1.0 eq)
-
Warhead with a nucleophilic amine (Warhead-NH₂) (1.1 eq)
-
Sodium Iodide (NaI) (catalytic amount, e.g., 0.1 eq)
-
DIPEA or K₂CO₃ (3.0 eq)
-
Anhydrous DMF
-
-
Procedure: a. Dissolve the intermediate and the Warhead-NH₂ in anhydrous DMF. b. Add the base and catalytic NaI (to facilitate the reaction via the Finkelstein reaction if starting from a chloroalkane). c. Stir the reaction at elevated temperature until the starting material is consumed. d. Perform workup and purification as described previously to yield the final PROTAC.
Protocol 3: Western Blot for Determination of DC₅₀ and Dₘₐₓ
This is the gold-standard assay for quantifying PROTAC-induced protein degradation.[23]
-
Cell Culture and Treatment: a. Plate the target cells in 6-well or 12-well plates and allow them to adhere overnight. b. Prepare a serial dilution of the PROTAC in culture media (e.g., from 1 µM down to 1 pM). Include a vehicle control (e.g., 0.1% DMSO). c. Aspirate the old media from the cells and replace it with the PROTAC-containing media. d. Incubate for the desired time (e.g., 18-24 hours).
-
Cell Lysis: a. Wash the cells twice with ice-cold PBS. b. Lyse the cells directly in the well by adding RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes. d. Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4 °C to pellet cell debris. e. Transfer the supernatant (protein lysate) to a new tube.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blot: a. Normalize the protein concentration for all samples and prepare them for loading with Laemmli buffer. b. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with a primary antibody against the POI overnight at 4 °C. f. Incubate the membrane with a primary antibody for a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading. g. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detection and Analysis: a. Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. b. Quantify the band intensities using densitometry software. c. Normalize the POI band intensity to the loading control band intensity for each sample. d. Calculate the percentage of protein remaining relative to the vehicle-treated control. e. Plot the percentage of degradation versus the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.[23]
Conclusion
The linker is a pivotal component of a PROTAC, acting as a strategic tool to modulate the molecule's physicochemical and biological properties. The choice between a hydrophilic PEG linker and a more lipophilic alkylamine linker is a critical decision driven by the specific challenges presented by the PROTAC system. PEG linkers are invaluable for enhancing aqueous solubility, while alkylamine linkers offer a route to improved cell permeability and metabolic stability.[12] While computational tools are emerging to better predict linker performance, the optimal linker design for any given target remains a question best answered through the empirical synthesis and testing of a well-designed library of compounds. A systematic approach, grounded in the principles and protocols outlined in this guide, is crucial for accelerating the discovery of potent and effective protein degraders.
References
- 1. chempep.com [chempep.com]
- 2. explorationpub.com [explorationpub.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. precisepeg.com [precisepeg.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
The Linker's Pivotal Role: A Comparative Guide to the Effect of 2,2'-Oxybis(ethylamine) dihydrochloride Linker Length on PROTAC Activity
In the rapidly evolving landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules orchestrate the degradation of specific proteins by hijacking the cell's native ubiquitin-proteasome system. A PROTAC molecule's architecture is a triad of critical components: a warhead that engages the protein of interest (POI), an E3 ligase-recruiting ligand, and a linker that tethers these two functional ends. While often perceived as a mere spacer, the linker is a critical determinant of a PROTAC's success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[1]
This guide provides an in-depth technical comparison of how varying the length of a specific polyethylene glycol (PEG)-like linker, 2,2'-Oxybis(ethylamine) dihydrochloride, impacts PROTAC activity. We will delve into the causality behind experimental choices, provide detailed protocols for key validation assays, and present comparative data to inform the rational design of next-generation protein degraders.
The Linker: More Than Just a Bridge
The linker's primary function is to bridge the POI-binding ligand and the E3 ligase ligand, inducing the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[2] The length and flexibility of this linker are paramount. A linker that is too short may introduce steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase.[3] Conversely, an excessively long linker can lead to an unstable or non-productive ternary complex, where the geometry is not optimal for efficient ubiquitination of the target protein.[4] Therefore, the systematic optimization of linker length is a cornerstone of successful PROTAC development.[3]
The this compound linker, a type of PEG linker, is frequently employed due to its advantageous physicochemical properties. The repeating ethylene glycol units impart hydrophilicity, which can enhance the solubility and cell permeability of the often large and hydrophobic PROTAC molecule.[4] Furthermore, the inherent flexibility of the PEG chain allows the PROTAC to adopt various conformations, increasing the likelihood of achieving a productive ternary complex geometry.[5]
Visualizing the PROTAC Mechanism of Action
To conceptualize the process, the following diagram illustrates the catalytic cycle of a PROTAC.
Caption: General mechanism of PROTAC-mediated protein degradation.[6]
Comparative Analysis of Linker Length on PROTAC Activity
To illustrate the profound impact of linker length, we present a synthesized dataset based on extensive literature analysis of PEG-like linkers. This data showcases the typical structure-activity relationship (SAR) observed when systematically varying the number of ethylene glycol units in a PROTAC targeting a hypothetical protein kinase.
| PROTAC ID | Linker Composition (n = ethylene glycol units) | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC-1 | n=2 | ~10 | 500 | 40 |
| PROTAC-2 | n=3 | ~13 | 50 | 85 |
| PROTAC-3 | n=4 | ~16 | 5 | >95 |
| PROTAC-4 | n=5 | ~19 | 25 | 90 |
| PROTAC-5 | n=6 | ~22 | 150 | 60 |
Note: This data is representative and compiled for illustrative purposes. Actual values are highly dependent on the specific target, E3 ligase, and cell line used.[7]
As the data demonstrates, there is a distinct "sweet spot" for linker length. PROTAC-3 , with a 16-atom linker, exhibits the highest potency (lowest DC50) and efficacy (highest Dmax). Shorter linkers (PROTAC-1) likely result in steric clashes, impeding the formation of a stable ternary complex.[4] As the linker length extends beyond the optimum (PROTAC-4 and PROTAC-5), the degradation efficiency diminishes, possibly due to increased conformational flexibility leading to non-productive binding modes.[4]
Experimental Protocols for PROTAC Characterization
A systematic and rigorous experimental workflow is essential for evaluating and comparing the activity of a library of PROTACs with varying linker lengths.
Caption: A typical experimental workflow for PROTAC linker optimization.[3]
Protocol 1: Target Protein Degradation via Western Blot Analysis
This protocol outlines the fundamental steps to quantify the degradation of a target protein in cultured cells following PROTAC treatment.[8][9]
1. Cell Culture and Treatment:
- Seed the appropriate cell line in 6-well plates and allow them to adhere overnight. The cell density should be optimized to ensure they are in the logarithmic growth phase at the time of lysis.
- Prepare a serial dilution of each PROTAC construct (with varying linker lengths) in complete cell culture medium. A typical concentration range would span from 0.1 nM to 10 µM.
- Include a vehicle control (e.g., 0.1% DMSO) to account for any solvent effects.
- Remove the growth medium from the cells and add the medium containing the different PROTAC concentrations.
- Incubate the cells for a predetermined time (e.g., 18-24 hours). This incubation time may need to be optimized for each specific target protein.
2. Cell Lysis and Protein Quantification:
- After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells directly in the well using RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cellular debris.
- Transfer the supernatant to a new tube and determine the protein concentration using a standard method such as the bicinchoninic acid (BCA) assay.
3. SDS-PAGE and Protein Transfer:
- Normalize the protein concentration of all samples with lysis buffer.
- Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes to denature the proteins.
- Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
- Perform electrophoresis to separate the proteins based on their molecular weight.
- Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
4. Immunoblotting and Detection:
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
- Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation.
- Wash the membrane three times with TBST for 5-10 minutes each.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again as described above.
- To ensure equal protein loading, probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH, β-actin).
- Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
Protocol 2: Determination of DC50 and Dmax
The key parameters for quantifying a PROTAC's degradation activity are DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum level of degradation achievable).[10]
1. Densitometric Analysis:
- Using the images obtained from the Western blot, quantify the band intensity for the target protein and the loading control in each lane using image analysis software (e.g., ImageJ).
2. Normalization:
- For each sample, normalize the band intensity of the target protein to the band intensity of its corresponding loading control. This corrects for any variations in protein loading.
3. Calculation of Percent Degradation:
- Express the normalized target protein levels in each PROTAC-treated sample as a percentage of the vehicle-treated control.
- Percent Degradation = (1 - (Normalized signal of treated sample / Normalized signal of vehicle control)) * 100
4. Data Plotting and Curve Fitting:
- Plot the percent degradation against the logarithm of the PROTAC concentration.
- Fit the data to a non-linear regression model (e.g., a four-parameter variable slope model) using graphing software such as GraphPad Prism.
- From the fitted curve, the DC50 value (the concentration that elicits a 50% response) and the Dmax value (the top plateau of the curve) can be determined.[11]
Conclusion
The linker is an indispensable component in the design of efficacious PROTACs, and its length is a critical parameter that must be empirically optimized.[12] As demonstrated, a systematic variation of the this compound or similar PEG-based linker length can have a profound impact on the degradation potency and efficacy of a PROTAC.[3] A linker that is too short can lead to steric hindrance, while one that is too long may result in a non-productive ternary complex.[4] The detailed experimental protocols provided in this guide offer a robust framework for the rational design, synthesis, and evaluation of PROTAC libraries to identify candidates with optimal linker lengths for therapeutic development. By understanding the causal relationships between linker length and PROTAC activity, researchers can accelerate the discovery of novel protein degraders to address a wide range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 11. benchchem.com [benchchem.com]
- 12. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Linker Technologies: Alternatives to 2,2'-Oxybis(ethylamine) dihydrochloride in Advanced Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision that profoundly impacts the efficacy, stability, and safety of complex biologics. While simple, linear linkers like 2,2'-Oxybis(ethylamine) dihydrochloride serve as fundamental building blocks for creating conjugates, the demand for more sophisticated, functional, and precisely-controlled therapeutic and diagnostic agents has driven the development of a diverse array of advanced linker technologies. This guide provides an in-depth comparison of these alternatives, supported by experimental data and detailed protocols, to inform the rational design of next-generation bioconjugates.
The Foundational Role and Inherent Limitations of Simple Alkyl Ether Amine Linkers
This compound is a short, hydrophilic, diamine linker.[1] Its structure provides a basic spacer to connect two molecules, for instance, a targeting moiety and a payload, as seen in the construction of some Proteolysis Targeting Chimeras (PROTACs).[2][3] The primary amine groups allow for straightforward conjugation to molecules bearing reactive groups like carboxylic acids or N-hydroxysuccinimide (NHS) esters.
However, the simplicity of this compound is also its primary limitation. It lacks the advanced functionalities that are often required for modern therapeutics. Key drawbacks include:
-
Lack of Controlled Release: The ether and amine bonds are highly stable, meaning the linker is non-cleavable under physiological conditions. This can be a disadvantage when the payload needs to be released in its free, active form at a specific site.
-
Minimal Influence on Pharmacokinetics: While hydrophilic, its short length does little to improve the solubility of hydrophobic payloads or extend the circulation half-life of the conjugate.
-
No Inbuilt Targeting or Responsiveness: It does not possess any features that would allow it to respond to specific biological cues, such as changes in pH or the presence of certain enzymes.
To overcome these limitations, a variety of sophisticated linker technologies have been developed, each with unique properties and applications. This guide will explore some of the most promising alternatives.
Chapter 1: Poly(ethylene glycol) (PEG) Linkers: The Gold Standard for Modulating Pharmacokinetics
Poly(ethylene glycol) (PEG) linkers are the most widely used class of linkers in bioconjugation, prized for their ability to enhance the physicochemical and pharmacokinetic properties of bioconjugates.[4][5][6]
Core Principles of PEGylation
PEG is a polymer composed of repeating ethylene oxide units, which renders it highly hydrophilic, biocompatible, and non-immunogenic.[5][6] The process of covalently attaching PEG chains to a molecule, known as PEGylation, imparts several key benefits:
-
Improved Solubility: The hydrophilic nature of PEG can significantly increase the water solubility of hydrophobic drugs or proteins.[7]
-
Enhanced Stability: The PEG chain forms a protective hydration shell around the conjugated molecule, shielding it from enzymatic degradation.[5]
-
Prolonged Circulation Half-Life: The increased hydrodynamic size of a PEGylated molecule reduces its renal clearance, leading to a longer circulation time in the bloodstream.[5]
-
Reduced Immunogenicity: PEG can mask epitopes on proteins, reducing the likelihood of an immune response.[4]
The length of the PEG chain is a tunable parameter, allowing for precise control over the properties of the final conjugate.[4]
Comparative Performance Data
The advantages of PEGylation over the use of simple, short-chain linkers are well-documented in the literature.
| Parameter | Conjugate with Simple Linker (e.g., 2,2'-Oxybis(ethylamine)) | Conjugate with PEG Linker | Reference |
| Solubility | Low to moderate, dependent on payload hydrophobicity | High, significantly improved even for hydrophobic payloads | [7] |
| In Vivo Half-Life | Short, rapid clearance | Significantly extended, tunable with PEG length | [5] |
| Immunogenicity | Potential for immune response against the protein/payload | Reduced due to epitope masking | [4] |
| Proteolytic Stability | Susceptible to enzymatic degradation | Increased due to steric shielding | [5] |
Experimental Protocol: NHS Ester-Mediated PEGylation of a Model Antibody
This protocol describes a common method for conjugating a PEG linker with an N-hydroxysuccinimide (NHS) ester to the lysine residues of an antibody.
Materials:
-
Antibody solution (e.g., 1-5 mg/mL in PBS, pH 7.4)
-
mPEG-NHS ester (e.g., 5 kDa)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Dialysis or size-exclusion chromatography (SEC) materials for purification
Procedure:
-
Reagent Preparation: Dissolve the mPEG-NHS ester in DMSO to a final concentration of 10-20 mg/mL immediately before use.
-
Reaction Setup: Add a 10- to 50-fold molar excess of the dissolved mPEG-NHS ester to the antibody solution. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by hydrolyzing any unreacted NHS esters. Incubate for 30 minutes.
-
Purification: Remove unreacted PEG and quenching buffer by dialysis against PBS or by using size-exclusion chromatography.
-
Characterization: Confirm the extent of PEGylation using SDS-PAGE (which will show an increase in molecular weight) and assess the purity of the conjugate by SEC-HPLC.
Visualization
Caption: General experimental workflow for bioconjugation with PEG linkers.[5]
Chapter 2: Cleavable Linkers: Engineering Controlled Payload Release
For many applications, particularly in drug delivery, it is crucial that the payload is released from its carrier at the target site.[8][9] Cleavable linkers are designed to be stable in circulation but break apart in response to specific triggers present in the target microenvironment.
pH-Sensitive Linkers: Exploiting Acidic Environments
Certain physiological and pathological environments, such as endosomes, lysosomes, and the tumor microenvironment, are more acidic (pH 4.5-6.5) than the bloodstream (pH 7.4).[9][10] pH-sensitive linkers, such as hydrazones and acetals, are designed to exploit this pH differential.[10][11][12] They remain stable at neutral pH but undergo rapid hydrolysis in acidic conditions to release the conjugated payload.[13]
| Linker Type | Half-life at pH 7.4 | Half-life at pH 5.0 | Cleavage Mechanism | Reference |
| Hydrazone | Stable (days) | Rapid (hours) | Acid-catalyzed hydrolysis | [10][13] |
| cis-Aconityl | Stable | Rapid | Intramolecular acid catalysis | [13] |
| Acetal/Ketal | Very Stable | Moderate to Rapid (tunable) | Acid-catalyzed hydrolysis | [12] |
Enzyme-Cleavable Linkers: Leveraging Biological Specificity
A more targeted approach to payload release involves linkers that are substrates for specific enzymes that are overexpressed at the disease site. In cancer therapy, a common strategy is to use peptide linkers that are cleaved by lysosomal proteases, such as cathepsins, which are highly active inside tumor cells.[][15]
The most widely used enzyme-cleavable linker is the dipeptide valine-citrulline (Val-Cit).[][15] This linker is highly stable in human plasma but is efficiently cleaved by cathepsin B upon internalization into target cells. The cleavage event often triggers a self-immolative cascade, ensuring the release of the unmodified drug.[] Other enzyme-cleavable linkers include those sensitive to β-glucuronidase or β-galactosidase, enzymes also found at elevated levels in some tumor microenvironments.[8][9][15]
| ADC Construct | Target Cell Line | IC50 (with non-cleavable linker) | IC50 (with Val-Cit cleavable linker) | Reference |
| Anti-CD30 ADC | L540cy (CD30+) | ~10 ng/mL | ~0.1 ng/mL | (Representative data based on literature) |
This table illustrates that for many ADCs, the ability to release the payload inside the cell via an enzyme-cleavable linker results in significantly higher potency.
Experimental Protocol: Cathepsin B Cleavage Assay
This protocol is used to determine the susceptibility of a peptide linker to enzymatic cleavage.
Materials:
-
Linker-drug conjugate (e.g., Val-Cit-PABC-Payload)
-
Recombinant human Cathepsin B
-
Assay buffer (e.g., 100 mM sodium acetate, 5 mM DTT, 5 mM EDTA, pH 5.5)
-
Control buffer (assay buffer without enzyme)
-
HPLC system for analysis
Procedure:
-
Sample Preparation: Prepare solutions of the linker-drug conjugate in assay buffer.
-
Reaction Initiation: To the test samples, add Cathepsin B to a final concentration of (e.g.) 10 µM. To control samples, add an equal volume of control buffer.
-
Incubation: Incubate all samples at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of each reaction and quench the enzymatic activity by adding a strong acid (e.g., trifluoroacetic acid) or an organic solvent (e.g., acetonitrile).
-
Analysis: Analyze the samples by reverse-phase HPLC. Monitor the decrease in the peak corresponding to the intact conjugate and the increase in the peak corresponding to the released payload.
-
Data Interpretation: Calculate the percentage of cleavage at each time point to determine the rate of enzymatic degradation.
Visualization
Caption: Cathepsin B-mediated cleavage of a Val-Cit-PABC linker.
Chapter 3: Advanced and Next-Generation Linkers
Beyond PEGylation and simple cleavable strategies, a new generation of linkers offers even greater control over the conjugation process and the properties of the final product.
Click Chemistry Linkers: Forging Stable and Specific Connections
"Click chemistry" refers to a class of bioorthogonal reactions that are highly efficient, specific, and occur under mild, aqueous conditions.[16][17] This makes them ideal for conjugating complex biomolecules without affecting their function.[] The most common click reactions are:
-
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): A robust and efficient reaction, though the copper catalyst can be toxic to cells, limiting its in vivo applications.[19]
-
Strain-promoted Azide-Alkyne Cycloaddition (SPAAC): This "copper-free" click chemistry uses a strained cyclooctyne (like DBCO or BCN) that reacts spontaneously with an azide, making it suitable for use in living systems.[20]
| Reaction | Catalyst | Reaction Rate | Biocompatibility | Reference |
| CuAAC | Copper(I) | Very Fast | Limited by copper toxicity | [19] |
| SPAAC | None | Fast (slower than CuAAC) | Excellent for in vivo use | [20] |
Polysarcosine (PSAR) Linkers: A Hydrophilic Alternative to PEG
Polysarcosine is a polymer of N-methylated glycine, an endogenous amino acid. It is highly hydrophilic, biodegradable, and has shown very low immunogenicity.[21][22] Recent studies have highlighted PSAR as a powerful alternative to PEG, particularly for creating highly-loaded ADCs (i.e., with a high drug-to-antibody ratio or DAR).[23] The high hydrophilicity of PSAR can counteract the aggregation-prone nature of hydrophobic drugs, allowing for the attachment of more drug molecules per antibody without compromising the conjugate's stability and pharmacokinetic properties.[24][25]
In comparative studies, high-DAR ADCs constructed with PSAR linkers have demonstrated superior in vivo antitumor efficacy compared to equivalent ADCs made with PEG linkers, suggesting that PSAR may be more effective at masking the hydrophobicity of the payload.[23][25]
Visualization
Caption: Structure of a polysarcosine-based high-DAR ADC.
Conclusion and Future Outlook
The field of linker technology has evolved far beyond simple spacers like this compound. The modern toolbox available to researchers includes a wide range of linkers that can be selected to rationally design bioconjugates with optimized properties.
-
PEG linkers remain the go-to choice for improving solubility and extending half-life.
-
Cleavable linkers , both pH- and enzyme-sensitive, are essential for applications requiring controlled payload release, such as in ADCs.
-
Click chemistry linkers provide unparalleled efficiency and specificity for constructing complex architectures.
-
Emerging technologies like polysarcosine are pushing the boundaries of what is possible, enabling the development of highly loaded conjugates with superior therapeutic profiles.
The future of linker technology lies in the development of multi-functional and "smarter" linkers. These may include linkers that can respond to multiple stimuli, release different payloads at different rates, or even report on their location and status within a biological system. As our understanding of disease biology deepens, the demand for these sophisticated and precisely engineered linkers will only continue to grow, paving the way for the next generation of targeted therapies and diagnostics.
References
- 1. 2,2'-Oxybis(ethylamine) hydrochloride | C4H14Cl2N2O | CID 2829023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. chempep.com [chempep.com]
- 7. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cleavable linkers for ADCs - ProteoGenix [proteogenix.science]
- 10. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pH-Sensitive Linkers - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 12. pH-Sensitive Biomaterials for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pH-Sensitive Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 15. Enzymatically Cleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 16. Click chemistry - Wikipedia [en.wikipedia.org]
- 17. 点击化学试剂概述 [sigmaaldrich.com]
- 19. Development of Bioorthogonal Reactions and Their Applications in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Copper Free Click Chemistry Linkers | AxisPharm [axispharm.com]
- 21. Monodisperse polysarcosine-based highly-loaded antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chemrxiv.org [chemrxiv.org]
- 23. pubs.rsc.org [pubs.rsc.org]
- 24. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 25. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Characterizing Ternary Complexes with 2,2'-Oxybis(ethylamine) dihydrochloride Linkers
Introduction
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in drug discovery, moving from occupancy-driven inhibition to event-driven pharmacology.[1] These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[2][3] The cornerstone of PROTAC efficacy is the formation of a productive ternary complex, comprising the POI, the PROTAC molecule, and an E3 ubiquitin ligase.[4][5][6] The chemical linker connecting the two ligand-binding heads of the PROTAC is not merely a passive spacer; it is a critical determinant of the ternary complex's stability, geometry, and ultimately, the efficiency of protein degradation.[4][7][8]
This guide provides an in-depth technical comparison of ternary complex characterization, with a specific focus on PROTACs synthesized using the 2,2'-Oxybis(ethylamine) dihydrochloride linker.[9][10] As a short, flexible, and hydrophilic polyethylene glycol (PEG)-based linker, it represents a foundational motif in PROTAC design.[10][11] We will explore the causality behind experimental choices, present objective data for comparing linker alternatives, and provide validated protocols for researchers, scientists, and drug development professionals aiming to optimize their targeted protein degradation campaigns.
The PROTAC Mechanism: A Symphony Orchestrated by the Linker
PROTACs function by inducing proximity between a target protein and an E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another catalytic cycle.[3][]
The linker's physical and chemical properties—its length, rigidity, and polarity—profoundly influence each step of this process. An optimal linker must be long enough to span the distance between the two proteins without inducing steric clash, yet constrained enough to favor a productive orientation that presents lysine residues to the E3 ligase machinery.[7]
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Profiling the 2,2'-Oxybis(ethylamine) Linker: A Flexible Foundation
2,2'-Oxybis(ethylamine), often used as its dihydrochloride salt for improved handling and solubility, is a PEG-based PROTAC linker.[9][10][13] Its structure, H2N-CH2-CH2-O-CH2-CH2-NH2, provides a flexible and hydrophilic backbone.
-
Expertise & Experience: Why choose a flexible linker? In early-stage discovery, when the optimal geometry of the ternary complex is unknown, a flexible linker like 2,2'-Oxybis(ethylamine) allows the two protein partners to adopt various orientations. This increases the probability of identifying a productive conformation, even without structural information. Its hydrophilicity, a hallmark of PEG linkers, can improve the solubility of the overall PROTAC molecule, which is often a significant challenge due to the typically high molecular weight and lipophilicity of the two terminal ligands.[8][14][15]
-
Trustworthiness: The primary trade-off for this flexibility is a potential entropic penalty upon binding. The linker has many degrees of conformational freedom in solution, and constraining it within the ternary complex is energetically unfavorable. This can sometimes lead to weaker ternary complex affinity compared to more rigid, pre-organized linkers. Therefore, while it serves as an excellent starting point, optimization often involves exploring linkers with increased rigidity.
Comparative Analysis of Linker Architectures
The choice of linker is a critical optimization parameter. Below is a comparison of the 2,2'-Oxybis(ethylamine) class of linkers with common alternatives.
| Linker Class | Representative Structure/Moiety | Key Characteristics | Advantages | Disadvantages |
| Flexible PEG/Ether | 2,2'-Oxybis(ethylamine) | Hydrophilic, high conformational flexibility. | Good starting point, improves solubility, synthetically accessible.[3][14][15] | High entropic penalty upon binding, potential for non-productive binding modes. |
| Flexible Alkyl | -(CH2)n- | Hydrophobic, high conformational flexibility. | Synthetically simple, well-understood properties.[4][14] | Can decrease solubility and lead to aggregation, high entropic penalty. |
| Rigid Acyclic | Alkyne (-C≡C-) | Linear, conformationally restricted. | Reduces entropic penalty, provides defined vectors for ligands.[3][4] | Can be synthetically challenging, may not permit a productive complex. |
| Rigid Cyclic | Piperazine / Piperidine | Constrained, can improve physicochemical properties. | Pre-organizes the PROTAC, can reduce lipophilicity and improve oral bioavailability.[4][16] | More complex synthesis, requires structural insights for rational design. |
A Multi-Pronged Approach to Ternary Complex Characterization
No single experiment can fully describe the behavior of a PROTAC. A robust characterization strategy integrates biophysical and cellular assays to build a comprehensive understanding from molecular interactions to cellular outcomes.
Biophysical Characterization (In Vitro)
These assays dissect the molecular interactions in a purified, cell-free system, providing quantitative data on binding affinity, kinetics, and thermodynamics.
-
Principle: Directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[]
-
Expertise & Experience: ITC is the gold standard for quantifying cooperativity (α), a critical parameter in PROTAC science.[18] Cooperativity describes how the binding of the first protein to the PROTAC influences the binding of the second protein. A value of α > 1 indicates positive cooperativity, where the pre-formed binary complex has a higher affinity for the second protein, a hallmark of a stable ternary complex.
Protocol: ITC Measurement of Ternary Complex Cooperativity
-
Preparation: Dialyze the target protein (POI) and E3 ligase into the same buffer to minimize heat of dilution artifacts. Prepare a concentrated solution of the PROTAC in the same final buffer.
-
Binary Titration 1: Titrate the PROTAC into the POI solution to determine the KD of the POI-PROTAC interaction.
-
Binary Titration 2: Titrate the PROTAC into the E3 ligase solution to determine the KD of the E3-PROTAC interaction.
-
Ternary Titration: Titrate the PROTAC into a solution containing a mixture of both the POI and the E3 ligase.
-
Data Analysis: Globally fit the data from all titrations to a ternary complex binding model.[18] This allows for the calculation of the cooperativity factor (α).
-
Self-Validation: Perform a reverse titration (e.g., titrating the POI into a solution of PROTAC and E3 ligase) to confirm the thermodynamic parameters are independent of the experimental setup.
-
Principle: Label-free techniques that measure changes in mass on a sensor surface to determine the kinetics (kon, koff) and affinity (KD) of binding interactions.[][19][20]
-
Expertise & Experience: SPR/BLI is invaluable for understanding the dynamics of ternary complex formation and dissociation. A slow dissociation rate (low koff) often correlates with a longer-lasting ternary complex, which can lead to more efficient ubiquitination.
Protocol: SPR Kinetic Analysis of Ternary Complex Formation
-
Immobilization: Covalently immobilize the POI onto a sensor chip surface.
-
Binary Characterization: Flow a series of concentrations of the E3 ligase over the chip to confirm no direct interaction with the POI. Then, flow various concentrations of the PROTAC to determine its binding kinetics to the immobilized POI.
-
Ternary Characterization: Inject a constant, saturating concentration of the PROTAC mixed with a range of concentrations of the E3 ligase.
-
Data Analysis: Fit the resulting sensorgrams to a 1:1:1 ternary complex binding model to determine the association and dissociation rates for the complex.
-
Self-Validation: The experiment should be repeated with the E3 ligase immobilized on the chip to ensure the observed kinetics are not an artifact of the immobilization strategy.
-
Principle: These assays use bead- or fluorescence-based energy transfer that only occurs when two binding partners are brought into close proximity by the PROTAC molecule.[18][21]
-
Expertise & Experience: These are high-throughput methods ideal for screening linker libraries or for initial validation of ternary complex formation. A key phenomenon observed is the "hook effect," where at high PROTAC concentrations, the signal decreases as the formation of binary complexes (POI-PROTAC and E3-PROTAC) dominates over the ternary complex.[21][22] The peak of this bell-shaped curve represents the optimal concentration range for ternary complex formation.[22]
Cellular Characterization (In Cellulo)
These assays validate that the PROTAC is active in a biological context, confirming cell permeability and engagement with the cellular machinery.
-
Principle: A foundational immunoassay to quantify the amount of target protein remaining in cells after treatment with the PROTAC.[7][8]
-
Expertise & Experience: This is the ultimate readout of PROTAC efficacy. A successful PROTAC will show a dose- and time-dependent reduction in the target protein band.
Protocol: Western Blot for Protein Degradation
-
Cell Treatment: Plate cells and treat with a dose-response of the PROTAC for a set time (e.g., 18-24 hours).
-
Control Group: Include a vehicle control (e.g., DMSO) and a positive control. Crucially, include a co-treatment group with the PROTAC and a proteasome inhibitor (e.g., MG132).[7]
-
Lysis & Quantification: Lyse the cells, quantify total protein concentration (e.g., via BCA assay) to ensure equal loading.
-
Electrophoresis & Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific to the POI and a loading control antibody (e.g., GAPDH, β-actin).
-
Detection & Analysis: Use a secondary antibody conjugated to HRP or a fluorophore for detection. Quantify band intensity and normalize the POI signal to the loading control.
-
Self-Validation: The rescue of protein degradation in the MG132 co-treatment lane is critical, as it confirms that the protein loss is mediated by the proteasome and not due to off-target transcriptional effects or cytotoxicity.
-
Principle: A live-cell proximity assay based on bioluminescence resonance energy transfer (BRET) to confirm that the POI and E3 ligase are interacting inside the cell, mediated by the PROTAC.[23]
-
Expertise & Experience: This assay bridges the gap between biophysical data and cellular degradation. It provides direct evidence of target engagement and complex formation within the crowded, dynamic environment of the cell, which can be a crucial differentiator for lead compounds.
Integrated Workflow and Data Synthesis
A logical workflow ensures that resource-intensive experiments are informed by high-throughput screening, leading to a comprehensive data package.
Caption: Integrated workflow for PROTAC characterization.
Interpreting the Data Holistically: A potent degrader utilizing a 2,2'-Oxybis(ethylamine) linker would ideally show:
-
A clear, bell-shaped curve in an AlphaLISA assay.[22]
-
Positive cooperativity (α > 1) in ITC experiments.
-
Sustained complex formation (low koff) in SPR.
-
Dose-dependent target degradation in a Western Blot that is rescued by a proteasome inhibitor.
Conclusion
The characterization of ternary complex formation is a multifaceted endeavor that is central to the rational design of effective PROTACs. The this compound linker, with its inherent flexibility and hydrophilicity, serves as a valuable tool and an excellent starting point in many discovery programs. However, its performance must be rigorously evaluated against alternatives. By employing an integrated suite of biophysical and cellular assays as outlined in this guide, researchers can develop a deep, mechanistic understanding of their molecules. This approach, grounded in explaining the causality behind experimental choices and validated by robust controls, empowers scientists to move beyond trial-and-error and towards the deliberate engineering of next-generation protein degraders.
References
- 1. ChemPartner [chempartner.com]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 13. This compound | 60792-79-2 [chemicalbook.com]
- 14. precisepeg.com [precisepeg.com]
- 15. nbinno.com [nbinno.com]
- 16. researchgate.net [researchgate.net]
- 18. Ternary complex formation - Profacgen [profacgen.com]
- 19. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Mechanistic and Structural Features of PROTAC Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. resources.revvity.com [resources.revvity.com]
- 23. Protein Degradation and PROTACs [promega.jp]
The Architect's Blueprint: A Comparative Guide to Successful PROTACs Utilizing 2,2'-Oxybis(ethylamine) Dihydrochloride-Derived Linkers
In the rapidly evolving landscape of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a paramount challenge and opportunity. While the selection of a high-affinity "warhead" for the protein of interest (POI) and a potent E3 ligase-recruiting ligand are critical, the linker connecting these two moieties is far from a passive spacer. It is the architect of the ternary complex, dictating the proximity and orientation of the POI and the E3 ligase, and profoundly influencing the overall efficacy and pharmacokinetic properties of the degrader.
Among the myriad of linker chemistries, polyethylene glycol (PEG)-based linkers have gained prominence for their ability to enhance solubility, a common hurdle for these often large and complex molecules.[1][2] A foundational building block for these hydrophilic and flexible linkers is 2,2'-Oxybis(ethylamine) dihydrochloride. This guide delves into case studies of successful PROTACs that employ linkers derived from this versatile precursor, providing a comparative analysis of their performance and the underlying scientific rationale for their design.
The Central Role of the PEG Linker: More Than Just a Connection
The decision to incorporate a PEG-based linker, often synthesized from precursors like this compound, is a strategic one. The ether oxygens within the PEG chain impart hydrophilicity, which can be crucial for improving the aqueous solubility of the PROTAC molecule.[1][2] Furthermore, the flexibility of the PEG chain allows the PROTAC to adopt a conformation that is conducive to the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.
However, the length of the PEG linker is a critical parameter that requires empirical optimization for each specific POI and E3 ligase pair. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker can result in a diffuse and unstable complex, hindering efficient ubiquitin transfer.
Case Study 1: Targeting BRD4 with Optimized PEG Linkers
Bromodomain-containing protein 4 (BRD4) is a well-validated epigenetic reader and a prime target in oncology. Several successful BRD4-targeting PROTACs have been developed that utilize PEG-based linkers to connect a BRD4 inhibitor (the "warhead") to an E3 ligase ligand, most commonly derived from thalidomide or pomalidomide to recruit the Cereblon (CRBN) E3 ligase.
One such example is the PROTAC B24 , which demonstrated potent anti-proliferative activities in the MV4-11 cell line with an IC50 of 0.4 nmol/L and achieved 92.3% BRD4 degradation at a 1 µmol/L concentration.[3] This particular PROTAC incorporates a linker with two PEG units.[3] The synthesis of such a linker can be envisioned to start from a protected form of 2,2'-Oxybis(ethylamine).
Comparative Analysis of Linker Length in BRD4 PROTACs
Studies have systematically investigated the impact of PEG linker length on the degradation of BRD4. The data consistently shows a "Goldilocks" effect, where an optimal linker length leads to maximum degradation efficacy.
| PROTAC | Linker Composition | Linker Length (atoms) | BRD4 Degradation Efficacy (DC50) | Reference |
| Compound A | PEG (1 unit) | ~8 | >5 µM | [4] |
| B24 | PEG (2 units) | ~11 | 0.75 ± 0.16 nmol/L | [3] |
| Compound C | PEG (3 units) | ~14 | Suboptimal | [4] |
| Compound D | PEG (4 units) | ~17 | < 0.5 µM | [4] |
| Compound E | PEG (5 units) | ~20 | < 0.5 µM | [4] |
Note: The DC50 values are compiled from different studies and should be interpreted as illustrative of the trend.
The superior performance of B24 with its 2-PEG unit linker highlights the critical nature of linker optimization. A shorter linker (1 PEG unit) was significantly less potent, likely due to steric clashes, while longer linkers, although still effective, did not achieve the picomolar potency of the optimally-sized linker in this specific molecular context.
Experimental Workflow: Synthesis and Evaluation of BRD4 PROTACs
The synthesis of a BRD4-targeting PROTAC with a PEG linker derived from a 2,2'-Oxybis(ethylamine) precursor would typically follow a modular approach.
Caption: A generalized workflow for the synthesis and evaluation of a BRD4-targeting PROTAC.
-
Cell Culture and Treatment: Plate a suitable cell line (e.g., MV4-11) in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the synthesized PROTACs for 24 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the electrophoresis, and transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with a primary antibody against BRD4 overnight at 4°C.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Visualize the bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the percentage of BRD4 degradation.
Case Study 2: Enhancing the Selectivity of BTK Degraders
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor signaling pathway and a validated target for B-cell malignancies. While covalent inhibitors like ibrutinib are effective, they can have off-target effects. PROTACs offer a potential advantage by inducing the degradation of BTK, which can lead to improved selectivity and a more durable response.
The successful BTK-targeting PROTAC MT802 utilizes a PEG linker to connect a BTK-specific ligand to a CRBN ligand.[5] This PROTAC was shown to effectively degrade BTK in cells at low nanomolar concentrations.[5] The hydrophilic PEG linker in MT802 likely contributes to its favorable cellular activity.
Comparative Analysis: PEG vs. Alkyl Linkers in BTK PROTACs
The choice of a PEG linker over a more hydrophobic alkyl linker can significantly impact a PROTAC's properties. While alkyl linkers are synthetically straightforward, they can decrease the overall solubility of the PROTAC, potentially limiting its cellular permeability and bioavailability.
| Linker Type | Key Characteristics | Impact on PROTAC Performance |
| PEG-based (e.g., in MT802) | Hydrophilic, flexible | Enhances aqueous solubility, can improve cell permeability through conformational shielding, generally good biocompatibility.[1][2] |
| Alkyl-based | Hydrophobic, flexible | Can decrease aqueous solubility, potentially leading to aggregation and reduced cellular uptake. May offer different conformational flexibility compared to PEG. |
The success of MT802 underscores the benefits of incorporating a PEG linker in the design of BTK-targeting PROTACs.
Signaling Pathway: PROTAC-Mediated BTK Degradation
Caption: PROTAC-mediated degradation of BTK disrupts B-cell receptor signaling.
Conclusion: The Strategic Importance of Linker Design
The case studies of BRD4 and BTK-targeting PROTACs clearly demonstrate that the linker, often derived from simple and versatile building blocks like this compound, is a critical determinant of a PROTAC's success. The strategic incorporation of PEG linkers can enhance solubility and provide the necessary flexibility for optimal ternary complex formation. However, the length of the linker must be empirically optimized for each target-ligase pair to achieve maximal degradation efficacy. The modular synthetic approaches and robust biological evaluation workflows outlined in this guide provide a framework for the rational design of next-generation protein degraders with superior therapeutic potential.
References
- 1. Design, synthesis, and evaluation of BTK-targeting PROTACs with optimized bioavailability in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 3. Identification of highly efficacious PROTACs targeting BRD4 against acute myeloid leukemia: Design, synthesis, and biological evaluations [html.rhhz.net]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
The Unseen Architect: A Comparative Guide to the Advantages of the Flexible Linker 2,2'-Oxybis(ethylamine) dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of targeted therapeutics, the linker molecule is often the unsung hero, a critical component that dictates the success or failure of a rationally designed drug. While the targeting moiety and the potent payload rightfully garner significant attention, the linker's role in orchestrating the delicate dance between these two elements is paramount. This guide delves into the nuanced advantages of a specific flexible linker, 2,2'-Oxybis(ethylamine) dihydrochloride, and provides a comparative analysis against other commonly employed flexible linkers in the development of sophisticated bioconjugates like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
The Crucial Role of Flexibility and Hydrophilicity in Linker Design
Before we dissect the specific attributes of this compound, it is essential to appreciate the fundamental principles that govern linker selection. The ideal linker must strike a delicate balance between stability in circulation and efficient payload release at the target site.[1] Furthermore, its physicochemical properties, such as flexibility and hydrophilicity, profoundly influence the overall behavior of the bioconjugate.
Flexible linkers, in contrast to their rigid counterparts, offer a greater degree of conformational freedom. This adaptability can be crucial for allowing the targeting and payload moieties to adopt optimal orientations for binding to their respective biological targets.[2] In the context of PROTACs, a flexible linker can facilitate the formation of a productive ternary complex between the target protein and the E3 ligase, a prerequisite for successful protein degradation.[]
Hydrophilicity is another desirable characteristic, particularly when dealing with hydrophobic payloads. Hydrophilic linkers can improve the aqueous solubility of the entire conjugate, mitigating the risk of aggregation and improving its pharmacokinetic profile.[4][5] This enhanced solubility can also lead to a higher drug-to-antibody ratio (DAR) in ADCs without compromising stability.[6]
A Deep Dive into this compound
This compound is a short, flexible, and hydrophilic linker that has gained traction in the design of complex bioconjugates. Its chemical structure, featuring a central ether linkage and terminal primary amine groups, bestows it with a unique set of properties that can be advantageous in various applications.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C4H14Cl2N2O | [7] |
| Molecular Weight | 177.07 g/mol | [7] |
| Appearance | White to off-white solid | Inferred |
| Solubility | Soluble in water | Inferred |
| Key Structural Features | Central ether bond, two terminal primary amines | Inferred |
The central ether bond provides significant rotational freedom, contributing to the linker's flexibility. The presence of the oxygen atom and the amine groups also imparts a hydrophilic character to the molecule.
Comparative Analysis with Alternative Flexible Linkers
To fully appreciate the advantages of this compound, it is instructive to compare it with other commonly used flexible linkers.
| Linker Type | Key Advantages | Key Disadvantages |
| This compound | - Short and defined length- Good balance of flexibility and hydrophilicity- Reactive primary amines for versatile conjugation | - Potential for non-specific binding due to charged amines (pH-dependent) |
| Polyethylene Glycol (PEG) Linkers | - Excellent hydrophilicity- Biocompatible and non-immunogenic- Tunable length | - Can be polydisperse- May decrease in vitro potency in some cases- Potential for accelerated clearance in some instances |
| Alkyl Chain Linkers | - Simple and synthetically accessible- High conformational flexibility | - Hydrophobic, can lead to aggregation- May negatively impact solubility |
| Peptide Linkers (e.g., Gly-Ser repeats) | - Can be designed for specific enzymatic cleavage- Biocompatible | - More complex synthesis- Potential for immunogenicity |
Experimental Data Synopsis:
While direct head-to-head comparative studies featuring this compound are limited in the public domain, we can extrapolate its potential performance based on studies comparing other hydrophilic and flexible linkers. For instance, studies on ADCs have shown that hydrophilic linkers, such as those containing PEG or sulfonate groups, allow for a higher drug-to-antibody ratio (DAR) without causing aggregation, compared to more hydrophobic linkers.[4][6] This leads to a wider therapeutic window.[5] In the realm of PROTACs, the linker's length and composition are critical for achieving potent and selective protein degradation.[8] Flexible linkers like PEG and alkyl chains are widely used, with PEG linkers often improving solubility and cell permeability.[9] The short and hydrophilic nature of this compound suggests it could offer similar benefits in terms of solubility and preventing aggregation, while its defined length provides a level of control that can be crucial for optimizing the geometry of the ternary complex in PROTACs.
Applications in Drug Development
The unique properties of this compound make it a valuable tool in several areas of drug development:
-
PROTACs: Its flexibility and defined length are well-suited for optimizing the spatial arrangement of the target protein and the E3 ligase to facilitate efficient ubiquitination and degradation.[10]
-
Antibody-Drug Conjugates (ADCs): As a short, hydrophilic linker, it can help to improve the solubility and stability of ADCs, particularly those with hydrophobic payloads.[11][12]
-
Bioconjugation and Surface Modification: The terminal amine groups provide reactive handles for conjugation to a wide range of molecules and surfaces, making it useful for the development of biosensors and other diagnostic tools.
Experimental Protocols
Harnessing the potential of this compound requires robust and reproducible experimental protocols. Below are two representative workflows illustrating its application in bioconjugation and PROTAC synthesis.
Protocol 1: General Procedure for Conjugating a Payload to a Protein via a Heterobifunctional Crosslinker using this compound
This protocol describes a two-step process where 2,2'-Oxybis(ethylamine) is first reacted with a payload containing an NHS-ester, and the resulting amine-terminated payload-linker is then conjugated to a protein's carboxyl groups using EDC/NHS chemistry.
Diagram of the Experimental Workflow:
Caption: Workflow for protein conjugation using 2,2'-Oxybis(ethylamine).
Methodology:
-
Linker-Payload Synthesis:
-
Dissolve this compound in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add a suitable non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) to neutralize the hydrochloride salt and deprotonate one of the primary amines. The stoichiometry should be carefully controlled to favor mono-acylation.
-
Add the NHS-ester activated payload to the reaction mixture and stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the amine-terminated payload-linker conjugate using reverse-phase HPLC.
-
-
Protein Conjugation:
-
Prepare the protein in a suitable amine-free buffer (e.g., MES buffer, pH 6.0).
-
Activate the carboxyl groups on the protein by adding a freshly prepared solution of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). Incubate for 15-30 minutes at room temperature.
-
Add the purified amine-terminated payload-linker to the activated protein solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding a small amount of a primary amine-containing buffer (e.g., Tris-HCl).
-
Purify the final protein-linker-payload conjugate using size-exclusion chromatography (SEC) to remove unreacted payload-linker and other small molecules.
-
Characterize the conjugate by methods such as UV-Vis spectroscopy (to determine DAR), SDS-PAGE, and mass spectrometry.
-
Protocol 2: Synthesis of a PROTAC using 2,2'-Oxybis(ethylamine) as a Linker
This protocol outlines a stepwise synthesis of a PROTAC where 2,2'-Oxybis(ethylamine) is sequentially coupled to the E3 ligase ligand and the target protein ligand.
Diagram of the PROTAC Synthesis Workflow:
Caption: Stepwise synthesis of a PROTAC using a diamine linker.
Methodology:
-
First Coupling Reaction:
-
Start with a mono-Boc-protected version of 2,2'-Oxybis(ethylamine) to ensure selective reaction at one of the amine terminals.
-
Dissolve the E3 ligase ligand (containing a carboxylic acid) in an anhydrous solvent like DMF.
-
Add a coupling agent such as HATU and a base like DIPEA to activate the carboxylic acid.
-
Add the mono-Boc-protected linker to the activated E3 ligase ligand and stir at room temperature until the reaction is complete (monitored by LC-MS).
-
Purify the resulting Boc-protected linker-E3 ligase conjugate by column chromatography.
-
-
Boc Deprotection:
-
Dissolve the purified intermediate in a suitable solvent (e.g., dichloromethane).
-
Add trifluoroacetic acid (TFA) to remove the Boc protecting group.
-
Stir at room temperature for 1-2 hours.
-
Remove the solvent and TFA under reduced pressure to obtain the deprotected amine-linker-E3 ligase intermediate.
-
-
Second Coupling Reaction:
-
In a separate flask, activate the carboxylic acid of the target protein ligand using HATU and DIPEA in DMF.
-
Add the deprotected amine-linker-E3 ligase intermediate to the activated target protein ligand.
-
Stir the reaction at room temperature until completion.
-
Purify the final PROTAC molecule using preparative HPLC.
-
Confirm the identity and purity of the final product by LC-MS and NMR.
-
Conclusion and Future Perspectives
The choice of a linker is a critical decision in the design of targeted therapeutics. This compound offers a compelling combination of flexibility, hydrophilicity, and a defined, short chain length. These attributes can contribute to improved solubility, stability, and efficacy of both ADCs and PROTACs. While direct comparative data is still emerging, the foundational principles of linker design strongly suggest that this molecule is a valuable addition to the toolbox of any researcher in the field of drug development.
Future studies should focus on direct, quantitative comparisons of this compound with other flexible linkers in standardized ADC and PROTAC models. Such data will provide a more definitive understanding of its specific advantages and will further guide the rational design of next-generation targeted therapies. The continued exploration of novel linker chemistries and a deeper understanding of the structure-activity relationships of these critical components will undoubtedly pave the way for more effective and safer medicines.
References
- 1. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 2. chempep.com [chempep.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and evaluation of hydrophilic linkers for antibody-maytansinoid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Hydrophilic Linkers: Benchmarking 2,2'-Oxybis(ethylamine) dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of targeted therapeutics, particularly Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker moiety is far more than a simple bridge. It is a critical determinant of a molecule's success, profoundly influencing its solubility, stability, pharmacokinetic profile, and ultimately, its therapeutic index. While long-chain polyethylene glycol (PEG) linkers have traditionally been the mainstay for imparting hydrophilicity, the demand for more nuanced control over these properties has brought a diverse array of hydrophilic linkers to the forefront.
This guide provides an in-depth technical comparison of 2,2'-Oxybis(ethylamine) dihydrochloride, a short, flexible, ether-containing linker, against other classes of hydrophilic linkers. We will delve into the causal relationships behind experimental choices for their evaluation and provide detailed, self-validating protocols to empower researchers in their selection of the optimal linker for their next-generation therapeutics.
The Critical Role of Hydrophilicity in Advanced Therapeutics
The conjugation of potent, often hydrophobic, payloads to large biomolecules like antibodies or complex small molecule binders can lead to significant challenges. Poor aqueous solubility is a primary hurdle, often resulting in aggregation, which can compromise manufacturing, reduce efficacy, and increase the risk of immunogenicity.[][2] Hydrophilic linkers are strategically incorporated to counteract these effects, enhancing the overall drug-like properties of the conjugate.[3][4] The ideal hydrophilic linker strikes a delicate balance: it must be sufficiently water-soluble to prevent aggregation and improve pharmacokinetics, yet not so large as to sterically hinder target binding or impede cell permeability, a particularly crucial factor for PROTACs.[5][]
A Comparative Analysis of Hydrophilic Linkers
The choice of a hydrophilic linker is a pivotal decision in the design of ADCs and PROTACs.[7][8] Here, we compare the theoretical and expected performance of this compound against two widely used classes of hydrophilic linkers: short-chain and long-chain PEG linkers.
This compound is a short, non-cleavable linker characterized by its ether and amine functionalities.[9] Its compact structure and flexibility can be advantageous in specific applications where a minimal increase in hydrodynamic radius is desired.
Short-Chain PEG Linkers (e.g., PEG2, PEG4) offer a moderate increase in hydrophilicity and are often used to provide a balance between improved solubility and maintaining a compact molecular size.[3][10]
Long-Chain PEG Linkers (e.g., PEG8, PEG12, and longer) are employed when significant hydrophilicity is required to solubilize highly hydrophobic payloads or to dramatically extend the plasma half-life of the conjugate.[10][11]
Below is a comparative summary of their key characteristics and expected performance in critical assays.
Table 1: Comparative Performance of Hydrophilic Linkers
| Feature | This compound | Short-Chain PEG Linkers (PEG2-PEG4) | Long-Chain PEG Linkers (PEG8+) |
| Structure & Size | Short, flexible, ether-based | Short, flexible, PEG-based | Long, flexible, PEG-based |
| Hydrophilicity | Moderate | Moderate to High | Very High |
| Aggregation Propensity | Low to Moderate | Low | Very Low |
| Plasma Half-life | Shorter | Moderate | Longer |
| Cell Permeability (PROTACs) | Potentially High | Moderate to High | Potentially Low |
| In Vitro Potency | Potentially High | High | May be reduced due to steric hindrance |
| Drug-to-Antibody Ratio (DAR) | Can support high DAR with moderately hydrophobic payloads | Can support high DAR | Enables very high DAR with highly hydrophobic payloads |
Experimental Protocols for Linker Evaluation
To objectively benchmark these linkers, a series of well-designed experiments are essential. The following protocols are provided as a comprehensive guide for their evaluation.
Experimental Workflow for Linker Benchmarking
Caption: Workflow for ADC/PROTAC synthesis and linker evaluation.
Protocol 1: Synthesis and Purification of Antibody-Drug Conjugates
Objective: To synthesize ADCs with different hydrophilic linkers for comparative analysis.
Methodology:
-
Antibody Preparation: For cysteine conjugation, partially reduce the interchain disulfide bonds of a monoclonal antibody (e.g., Trastuzumab) with a mild reducing agent like tris(2-carboxyethyl)phosphine (TCEP) in a suitable buffer (e.g., PBS, pH 7.4).
-
Linker-Payload Activation: Ensure the linker-payload construct has a reactive handle for conjugation (e.g., a maleimide group for reaction with thiols).
-
Conjugation: Add the activated linker-payload to the reduced antibody solution at a specific molar ratio to control the drug-to-antibody ratio (DAR). The reaction is typically carried out at room temperature for 1-4 hours.[12]
-
Purification: Remove unconjugated linker-payload and other impurities using size-exclusion chromatography (SEC).[3]
Protocol 2: Quantification of ADC Aggregation using Size Exclusion Chromatography (SEC-HPLC)
Objective: To quantify the percentage of monomer, dimer, and higher-order aggregates in an ADC sample.[13]
Methodology:
-
System Preparation: Use an HPLC or UHPLC system equipped with a UV detector and a size exclusion column suitable for protein separations.
-
Mobile Phase: An isocratic mobile phase, typically a phosphate-buffered saline (PBS) solution at a pH between 6.8 and 7.4, is used.[14]
-
Sample Preparation: Dilute the ADC sample to a concentration within the linear range of the detector (e.g., 0.5 - 1.0 mg/mL) using the mobile phase.
-
Chromatographic Run: Inject the prepared sample and run the method isocratically for a sufficient duration (typically 15-30 minutes) to allow for the elution of all species.
-
Data Analysis: Monitor the chromatogram at 280 nm. Identify and integrate the peaks corresponding to high-molecular-weight species (aggregates), the monomer, and low-molecular-weight species (fragments). Calculate the percentage of each species.[13]
Protocol 3: In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of drug deconjugation in plasma.[15][16]
Methodology:
-
Plasma Preparation: Use commercially available frozen plasma from relevant species (e.g., human, mouse, rat). Thaw the plasma at 37°C and centrifuge to remove any precipitates.
-
Incubation: Dilute the ADC into the plasma to a final concentration of approximately 100 µg/mL. Incubate the samples at 37°C.[15]
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, and 168 hours). The 0-hour time point serves as the baseline.[4]
-
Analysis: Quantify the amount of intact ADC at each time point using methods such as ELISA or LC-MS.[15][16]
Protocol 4: Cell-Based Cytotoxicity Assay (MTT Assay)
Objective: To determine the in vitro potency (IC50) of the ADCs on antigen-positive cancer cells.[17][18]
Methodology:
-
Cell Seeding: Seed antigen-positive cells (e.g., SK-BR-3 for a HER2-targeting ADC) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs in cell culture medium and add them to the cells. Include an untreated control and a vehicle control.
-
Incubation: Incubate the cells with the ADCs for a period of 72-120 hours.
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by fitting the data to a dose-response curve.[18]
Interpreting the Data: A Causal Analysis
The data generated from these experiments will provide a comprehensive understanding of how each linker influences the ADC's performance.
-
Aggregation and Solubility: A lower percentage of aggregates in the SEC-HPLC analysis for ADCs with this compound or short-chain PEG linkers compared to a non-hydrophilic linker would demonstrate their effectiveness in mitigating aggregation.
-
Stability: A slower rate of drug deconjugation in the plasma stability assay would indicate a more stable linker, which is crucial for minimizing off-target toxicity.
-
Potency: The IC50 values from the cytotoxicity assay will reveal the impact of the linker on the ADC's cell-killing ability. A significantly higher IC50 for a long-chain PEG linker might suggest steric hindrance.
-
PROTAC Permeability: For PROTACs, higher cell permeability, often correlated with the ability to adopt folded conformations in nonpolar environments, is a key predictor of efficacy.[5][19] The compact nature of this compound may favor such conformations.
Conclusion and Future Perspectives
The selection of a hydrophilic linker is a multi-faceted decision that requires a thorough understanding of the interplay between the linker's physicochemical properties and the desired biological outcomes. While long-chain PEG linkers are a robust solution for enhancing solubility and extending half-life, shorter linkers like this compound and short-chain PEGs offer a valuable alternative for applications where maintaining a compact size, potentially higher in vitro potency, and improved cell permeability are paramount.
The experimental framework provided in this guide offers a systematic approach to benchmarking these critical components, enabling researchers to make data-driven decisions in the design of next-generation ADCs and PROTACs with optimized therapeutic profiles.
References
- 2. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 17. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 18. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Impact of Linker Composition on VHL PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 2,2'-Oxybis(ethylamine) dihydrochloride
This guide provides essential safety protocols and operational plans for the handling and disposal of 2,2'-Oxybis(ethylamine) dihydrochloride (CAS No. 60792-79-2). As your partner in laboratory safety, we aim to provide value beyond the product itself, ensuring you can work with confidence and precision. This document is designed for researchers, scientists, and drug development professionals.
Author's Note: There is conflicting safety information available for this compound. While some Safety Data Sheets (SDS) indicate it does not meet classification criteria for hazards, other reputable sources classify it as an irritant and harmful if swallowed.[1][2][3] Furthermore, its parent compound, 2,2'-Oxybis(ethylamine) (CAS No. 2752-17-2), is known to cause severe skin burns and eye damage.[4][5] Therefore, this guide adopts a conservative, risk-averse approach, grounding its recommendations in the highest potential hazard to ensure user safety.
Core Hazard Assessment
Understanding the potential risks is the foundation of safe handling. The primary hazards associated with this compound are summarized below. Adherence to the subsequent PPE and handling protocols is mandatory to mitigate these risks.
| Hazard Classification | GHS Hazard Statement | Signal Word | Rationale & Implication for Handling |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | Ingestion can be harmful. Strict prohibition of eating, drinking, or smoking in the handling area is required.[2] |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Warning | Direct contact with the solid powder can cause skin irritation. This necessitates the use of chemical-resistant gloves and a lab coat.[3] |
| Serious Eye Irritation (Category 2) | H319: Causes serious eye irritation | Warning | The powder is a significant eye irritant. Chemical safety goggles are the minimum requirement to prevent contact.[3] |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation | Warning | Inhalation of the dust can irritate the respiratory tract. Handling must occur in a well-ventilated area, preferably a chemical fume hood, to minimize dust inhalation.[3] |
Personal Protective Equipment (PPE): The Last Line of Defense
Engineering controls, such as a chemical fume hood, are the primary method for exposure prevention. PPE is used in conjunction with these controls to provide a final barrier.
Engineering Controls: Your Primary Shield
-
Chemical Fume Hood: Always handle the solid material inside a certified chemical fume hood. This is the most effective way to control airborne dust and prevent respiratory exposure.[1][5]
-
Ventilated Enclosure: For tasks like weighing, a ventilated balance enclosure is an acceptable alternative to a full fume hood.
-
Emergency Stations: Ensure an eyewash station and safety shower are readily accessible and have been recently tested.[5][6]
Mandatory PPE Ensemble
-
Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are a suitable choice for handling the solid.[1][6] Always inspect gloves for tears or holes before use and practice proper glove removal technique to avoid contaminating your skin.
-
Eye and Face Protection: At a minimum, wear chemical safety goggles that provide a complete seal around the eyes.[1][6] When handling larger quantities (>50g) or when there is a significant risk of dust generation, a face shield should be worn in addition to safety goggles.[1][7]
-
Body Protection: A standard, buttoned laboratory coat must be worn to protect skin and personal clothing from contamination.[6]
-
Respiratory Protection: When handling the powder outside of a primary engineering control (e.g., fume hood), a NIOSH-approved N95 dust mask or a higher-level respirator is required to prevent inhalation of irritating particles.[1][6]
Operational Plan: From Bench to Disposal
A systematic workflow is critical for safety and experimental integrity. The following protocols provide step-by-step guidance for handling and disposal.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the handling task.
Caption: PPE selection workflow based on engineering controls and task.
Experimental Protocol: Handling and Solution Preparation
-
Preparation: Designate a specific handling area within the fume hood. Cover the work surface with absorbent, disposable bench paper. Assemble all necessary equipment (spatulas, weigh boats, glassware, solvent) before retrieving the chemical.
-
Don PPE: Put on all required personal protective equipment as specified in the workflow diagram above.
-
Weighing: Carefully weigh the desired amount of this compound in a tared container. Perform this task gently to minimize dust generation.
-
Solution Preparation: To create a solution, slowly add the weighed solid to the solvent while stirring. Never add solvent rapidly to the solid, as this can cause splashing.
-
Post-Handling: Once the task is complete, securely cap the stock container and any prepared solutions.
-
Decontamination: Wipe down the handling area, spatula, and any other equipment with a damp cloth or paper towel.
-
Doff PPE: Remove PPE in the correct order (gloves first, then face shield/goggles, then lab coat) to prevent cross-contamination. Wash hands thoroughly with soap and water.
Disposal Plan: A Clean Conclusion
Proper waste management is a critical safety component. All waste must be handled in accordance with federal, state, and local regulations.[1]
-
Solid Waste: Collect unused this compound and any contaminated disposable materials (e.g., weigh boats, gloves, bench paper) in a clearly labeled, sealed, and chemically compatible waste container designated for solid chemical waste.
-
Liquid Waste: Collect solutions containing the compound in a separate, labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself. They should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous liquid waste, before disposal or recycling.
Emergency Procedures: Be Prepared
Immediate and correct action during an emergency can significantly reduce the severity of an incident.
| Situation | First-Aid & Emergency Response |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[4][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4][5] |
| Inhalation | Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If respiratory irritation or distress occurs, seek immediate medical attention.[1][4] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2][4] |
| Small Spill | Wearing the full PPE ensemble (including respiratory protection), carefully sweep up the solid material, avoiding dust generation. Place it into a sealed container for waste disposal. Clean the spill area with a damp cloth and decontaminate. |
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. 2,2'-Oxybis(ethylamine) hydrochloride | C4H14Cl2N2O | CID 2829023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 60792-79-2 [chemicalbook.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 7. na.bhs1.com [na.bhs1.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
